1-Tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027175 | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
255-257 °C @ 760 MM HG | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129 °C, 265 °F | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0988 @ 16 °C/4 °C | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.02 MM HG @ 20 °C | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
529-34-0, 29059-07-2 | |
| Record name | 1-Tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydronaphthalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TETRALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-dihydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT52A15HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
8 °C | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Tetralone chemical structure and properties
An In-depth Technical Guide to 1-Tetralone (B52770): Chemical Structure, Properties, and Reactions
Introduction
This compound, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic hydrocarbon and a ketone.[1] Structurally, it can be described as a benzo-fused cyclohexanone.[1] This colorless oil with a faint odor serves as a crucial starting material in the synthesis of various agricultural and pharmaceutical agents.[1] The fundamental carbon skeleton of this compound is also found in some natural products.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a naphthalene (B1677914) ring system where one of the rings is partially saturated and contains a ketone functional group.
| Identifier | Value |
| IUPAC Name | 3,4-dihydronaphthalen-1(2H)-one[1][2] |
| Other Names | α-Tetralone, 1-Oxotetralin[3] |
| CAS Number | 529-34-0[1] |
| Molecular Formula | C₁₀H₁₀O[1][4] |
| Molecular Weight | 146.19 g/mol [2][4] |
| SMILES | C1CC2=CC=CC=C2C(=O)C1[1][2] |
| InChI | 1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2[1][2] |
| InChIKey | XHLHPRDBBAGVEG-UHFFFAOYSA-N[1][2] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][5] |
| Density | 1.099 g/cm³ (at 25 °C)[1][5][6] |
| Melting Point | 2–7 °C[1][5][6] |
| Boiling Point | 255–257 °C at 760 mmHg[1][2] |
| 113–116 °C at 6-8 mmHg[1][6] | |
| Solubility in Water | Insoluble[1][2] |
| Solubility in Organic Solvents | Soluble[1] |
| Refractive Index (n_D^20) | 1.5672 - 1.568[1][6][7] |
| Flash Point | >110 °C (>230 °F)[7][8] |
| Vapor Pressure | 2.7 Pa (at 20 °C)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for both the aromatic and aliphatic protons.[9][10] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |
| Infrared (IR) | The IR spectrum displays a strong absorption band for the carbonyl (C=O) stretching vibration.[2] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2][11] |
| UV-Vis | Maximum absorption wavelengths are observed at 247.5 nm and 290 nm in hexane.[2][6] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound.
Experimental Protocols
1. Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid
This method involves the cyclization of 4-phenylbutyric acid or its acid chloride.
-
From 4-Phenylbutyric Acid: 4-Phenylbutanoic acid can be quantitatively converted to this compound by heating in the presence of a strong Lewis acid catalyst like polyphosphoric acid or methanesulfonic acid.[1]
-
From 4-Phenylbutyryl Chloride: A solution of 4-phenylbutyryl chloride in a suitable solvent (e.g., benzene) is cooled in an ice-salt bath.[12] Anhydrous stannic chloride is added while maintaining a low temperature.[12] The reaction is highly exothermic with the evolution of hydrogen chloride.[12] After stirring, the resulting complex is decomposed by the addition of ice and concentrated hydrochloric acid.[12] The organic layer is then separated, washed, and distilled to yield this compound.[12]
2. Oxidation of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin)
1,2,3,4-Tetrahydronaphthalene can undergo autoxidation in the presence of atmospheric oxygen to form the 1-hydroperoxide.[1] The air oxidation of tetralin, catalyzed by heavy metal ions such as Cr³⁺ or Cu²⁺, leads to a mixture of 1-tetralol and this compound.[1]
-
Protocol Example: A reactor is charged with tetralin, a catalyst (e.g., chromium exchanged resin), and a promoter (e.g., 2-methyl-5-ethyl pyridine). The mixture is heated to around 120 °C, and oxygen is passed through it. After a few hours, the reaction mixture contains this compound and 1-tetralol, which can be analyzed by vapor phase chromatography.
3. Hydrogenation of 1-Naphthol
This compound can be prepared by the hydrogenation of 1-naphthol.
-
Protocol Example: 1-Naphthol is subjected to a hydrogenation reaction with hydrogen gas under the catalysis of Raney nickel at a temperature of 170-250 °C and a pressure of 3.0-5.0 MPa.[13] This yields a mixture containing this compound, which can then be purified through post-treatment processes like alkali washing, water washing, and rectification.[13]
Caption: General synthetic pathways to this compound.
Key Chemical Reactions
This compound undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Reduction Reactions
-
Reduction to 1-Tetralol: The ketone group can be reduced to a secondary alcohol, 1-tetralol, using reducing agents like calcium in liquid ammonia.[1]
-
Birch Reduction: this compound can be reduced to 1,2,3,4-tetrahydronaphthalene using lithium in liquid ammonia.[1][14]
Reactions at the α-Methylene Group
The α-methylene group of this compound is reactive and can participate in various reactions.[1] For instance, the reaction with methanol (B129727) at high temperatures leads to the formation of 2-methyl-1-naphthol.[1]
Arylation Reactions
The ruthenium(II)-catalyzed arylation of this compound with phenyl boronic acid neopentyl glycol ester yields 8-phenyl-1-tetralone.[1][14]
Grignard Reaction
The reaction of this compound with phenylmagnesium bromide results in a tertiary alcohol.[1][14] This alcohol can then be dehydrated to form 1-phenyl-3,4-dihydronaphthalene, which can be further converted to 1-phenylnaphthalene.[1][14]
Pfitzinger Reaction
In a Pfitzinger reaction with isatin, this compound forms 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, also known as tetrofan.[1][14]
Nitration Reactions
The nitration of this compound can occur on either the aromatic or the aliphatic ring, depending on the reaction conditions and reagents used. For example, nitration with fuming nitric acid can lead to the formation of 7-nitro-1-tetralone.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound, 97% 529-34-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. This compound | 529-34-0 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. a-Tetralone 97 529-34-0 [sigmaaldrich.com]
- 9. This compound(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 10. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 15. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
An In-depth Technical Guide to the Spectroscopic Data of 1-Tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Tetralone (also known as α-Tetralone), a key starting material in the synthesis of various agricultural and pharmaceutical agents. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.02 | d | 1H | Ar-H (H-8) |
| 7.45 | t | 1H | Ar-H (H-6) |
| 7.29 | t | 1H | Ar-H (H-7) |
| 7.21 | d | 1H | Ar-H (H-5) |
| 2.95 | t | 2H | -CH₂- (H-4) |
| 2.63 | t | 2H | -CH₂- (H-2) |
| 2.13 | m | 2H | -CH₂- (H-3) |
Solvent: CDCl₃, Frequency: 400 MHz[1][2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 198.3 | C=O (C-1) |
| 144.6 | Ar-C (C-4a) |
| 133.3 | Ar-CH (C-6) |
| 132.8 | Ar-C (C-8a) |
| 128.8 | Ar-CH (C-8) |
| 126.6 | Ar-CH (C-5) |
| 126.3 | Ar-CH (C-7) |
| 39.2 | -CH₂- (C-2) |
| 29.6 | -CH₂- (C-4) |
| 23.2 | -CH₂- (C-3) |
Solvent: CDCl₃, Frequency: 101 MHz[1][3]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065 | Weak | Aromatic C-H stretch |
| 2945, 2868 | Medium | Aliphatic C-H stretch |
| 1684 | Strong | C=O stretch (conjugated ketone) |
| 1600, 1455 | Medium | Aromatic C=C stretch |
| 1298 | Medium | C-C stretch |
| 768, 745 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Sample Preparation: Neat (liquid film) or KBr pellet[4][5][6]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 146 | 57.60 | [M]⁺ (Molecular Ion) |
| 118 | 99.99 | [M-C₂H₄]⁺ |
| 90 | 67.50 | [M-C₂H₄-CO]⁺ |
| 115 | 13.40 | [M-CH₃O]⁺ |
| 39 | 14.60 |
Ionization Method: Electron Ionization (EI)[7][8][9]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.[2]
-
Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a Bruker 300 MHz or 400 MHz Avance spectrometer.[1] ¹H and ¹³C NMR spectra are acquired at ambient temperature. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of liquid this compound is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact.[10]
-
Sample Preparation (KBr Pellet): For the potassium bromide (KBr) pellet technique, a small amount of this compound (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[11]
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned over the range of 4000-400 cm⁻¹. The instrument's software performs a Fourier transform on the resulting interferogram to generate the IR spectrum.[10][12]
2.3. Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.[1]
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.[13]
Visualizations
Caption: A conceptual workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(529-34-0) IR Spectrum [chemicalbook.com]
- 6. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 7. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(529-34-0) MS [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. tandfonline.com [tandfonline.com]
- 13. htds.fr [htds.fr]
Synthesis of 1-Tetralone from Naphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-tetralone (B52770), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The document details several methodologies, including the oxidation of tetralin, Friedel-Crafts acylation (Haworth synthesis), hydrogenation of 1-naphthol (B170400), and the Birch reduction of naphthalene (B1677914). For each method, this guide presents the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.
Overview of Synthetic Strategies
This compound, also known as α-tetralone, is a bicyclic aromatic ketone that serves as a versatile building block in organic synthesis. Its synthesis from naphthalene and other precursors can be achieved through several distinct pathways, each with its own advantages and limitations. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions.
The most common approaches to this compound are:
-
Oxidation of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin): A direct and industrially relevant method that involves the oxidation of the benzylic position of tetralin.
-
Friedel-Crafts Acylation (Haworth Synthesis): A classic multi-step approach that constructs the tetralone skeleton from benzene (B151609) and succinic anhydride (B1165640).
-
Hydrogenation of 1-Naphthol: A catalytic hydrogenation process that converts readily available 1-naphthol into this compound.
-
Birch Reduction of Naphthalene: A two-step process involving the initial reduction of naphthalene to tetralin, followed by oxidation.
Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
The oxidation of tetralin to this compound is a widely used method, particularly in industrial settings. The reaction proceeds via a free-radical autoxidation mechanism, where the benzylic C-H bond is selectively oxidized. The initial product is 1-hydroperoxytetralin, which is then decomposed to a mixture of this compound and 1-tetralol.[1] The formation of this compound is often favored by using transition metal catalysts, such as those based on chromium or cobalt.
Reaction Pathway:
Oxidation of Tetralin to this compound.
Experimental Protocol: Oxidation of Tetralin with CrO₃
This protocol is adapted from literature procedures describing the oxidation of tetralin using chromium trioxide.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetralin (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of chromium trioxide (CrO₃) (2.0 eq) in a mixture of acetic acid and water, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Friedel-Crafts Acylation: The Haworth Synthesis
The Haworth synthesis is a robust and well-established multi-step method for the preparation of this compound, starting from benzene and succinic anhydride.[1] The synthesis involves three key steps:
-
Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropanoic acid.
-
Reduction of the ketone group of 3-benzoylpropanoic acid to yield 4-phenylbutanoic acid.
-
Intramolecular Friedel-Crafts acylation (cyclization) of 4-phenylbutanoic acid to give this compound.
Reaction Pathway:
Haworth Synthesis of this compound.
Experimental Protocol: Synthesis of this compound from γ-Phenylbutyric Acid
The following is a detailed protocol for the intramolecular cyclization of γ-phenylbutyric acid, adapted from Organic Syntheses.
Materials:
-
γ-Phenylbutyric acid
-
Thionyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene
-
Sodium carbonate solution (10%)
-
Saturated sodium chloride solution
Procedure:
-
Preparation of γ-Phenylbutyryl Chloride: In a 500-mL round-bottomed flask fitted with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial reaction subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Cyclization: Cool the flask containing the crude γ-phenylbutyryl chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath. Add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial vigorous evolution of hydrogen chloride ceases, warm the mixture slowly to boiling on a steam bath and heat for 10 minutes.
-
Work-up: Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.
-
Purification: Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide. The this compound will then distill with the steam. Separate the oily layer and extract the aqueous layer with three 100-mL portions of benzene. Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure. Collect the fraction boiling at 105–107 °C/2 mm Hg. The yield of this compound is typically 74–91%.[2]
Hydrogenation of 1-Naphthol
This compound can also be prepared by the catalytic hydrogenation of 1-naphthol. This method offers a direct route from a readily available starting material. The reaction is typically carried out using a Raney nickel catalyst under hydrogen pressure at elevated temperatures.
Reaction Pathway:
Hydrogenation of 1-Naphthol to this compound.
Experimental Protocol: Hydrogenation of 1-Naphthol
This protocol is based on a procedure described in a patent for the synthesis of this compound.[3]
Materials:
-
1-Naphthol
-
Raney nickel catalyst
-
Toluene (or solvent-free)
-
Hydrogen gas
-
Nitrogen gas
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
In a high-pressure autoclave, place 1-naphthol and the Raney nickel catalyst (mass ratio of Raney nickel to 1-naphthol is typically 0.01-0.03:1). Toluene can be used as a solvent, or the reaction can be run neat.[3]
-
Seal the autoclave and purge with nitrogen gas 2-5 times.
-
Pressurize the autoclave with hydrogen gas to 3.0-4.0 MPa.
-
Heat the mixture to 200-250 °C while stirring. Maintain the hydrogen pressure at 3.0-5.0 MPa.
-
Continue the reaction for 7-20 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the crude product mixture with an aqueous sodium hydroxide solution to remove any unreacted 1-naphthol.
-
Separate the organic layer and purify by vacuum distillation to obtain this compound. The reported yield is in the range of 65-73%.[3]
Birch Reduction of Naphthalene
The Birch reduction of naphthalene typically yields 1,4-dihydronaphthalene (B28168) as the kinetic product. However, under thermodynamic control (higher temperatures and longer reaction times), the initially formed diene can isomerize to the more stable conjugated 1,2-dihydronaphthalene (B1214177), which is then further reduced to 1,2,3,4-tetrahydronaphthalene (tetralin). Tetralin can then be oxidized to this compound as described in Section 2.
Reaction Pathway:
Birch Reduction of Naphthalene to Tetralin and subsequent oxidation.
Experimental Protocol: Selective Birch Reduction of Naphthalene to Tetralin (Conceptual)
Conceptual Procedure:
-
Set up a three-necked flask with a dry-ice condenser and an inlet for ammonia (B1221849) gas.
-
Condense liquid ammonia into the flask.
-
Add naphthalene dissolved in a suitable co-solvent like THF.
-
Add small pieces of sodium metal until the characteristic blue color of the solvated electron persists.
-
Slowly add a proton source, such as ethanol.
-
After the initial reduction to dihydronaphthalene, allow the ammonia to evaporate.
-
Introduce a higher boiling point solvent and a strong base (e.g., potassium tert-butoxide) and heat the mixture to induce isomerization to 1,2-dihydronaphthalene.
-
Perform a second reduction step under similar Birch conditions to reduce the 1,2-dihydronaphthalene to tetralin.
-
Work up the reaction by quenching with a proton source and extracting the product.
-
The resulting tetralin would then be oxidized to this compound as per the protocol in Section 2.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes to this compound.
Table 1: Comparison of Yields for this compound Synthesis
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reference |
| Oxidation of Tetralin | 1,2,3,4-Tetrahydronaphthalene | CrO₃, Acetic Acid | Moderate to Good | [1] |
| Haworth Synthesis | Benzene, Succinic Anhydride | AlCl₃, PPA or H₂SO₄ | 75-96% | [4] |
| Hydrogenation of 1-Naphthol | 1-Naphthol | H₂, Raney Ni | 65-73% | [3] |
| γ-Phenylbutyric Acid Cyclization | γ-Phenylbutyric Acid | Thionyl chloride, AlCl₃ | 74-91% | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 8.04 (dd, 1H, Ar-H), 7.48 (td, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.96 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂-C=O), 2.15 (quint, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 198.2 (C=O), 144.6 (Ar-C), 133.2 (Ar-CH), 132.8 (Ar-C), 128.8 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH), 39.1 (-CH₂-C=O), 29.6 (-CH₂-Ar), 23.2 (-CH₂-CH₂-CH₂-) |
| IR (neat) | ν (cm⁻¹) 3069 (Ar-H stretch), 2949, 2870 (C-H stretch), 1683 (C=O stretch, conjugated), 1600, 1450 (C=C stretch, aromatic) |
Conclusion
The synthesis of this compound from naphthalene and other simple aromatic precursors can be accomplished through a variety of effective methods. The Haworth synthesis, involving the Friedel-Crafts acylation of benzene with succinic anhydride followed by reduction and cyclization, offers a high-yielding and versatile route. The direct oxidation of tetralin is a more atom-economical approach and is favored in industrial applications. The hydrogenation of 1-naphthol provides a direct conversion from a common starting material. The Birch reduction of naphthalene presents a more complex, multi-step pathway to this compound via tetralin. The selection of the most appropriate synthetic strategy will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary technical details to aid researchers in making an informed decision and in successfully implementing these synthetic transformations.
References
The Ubiquitous Presence of 1-Tetralone Derivatives in Nature: A Technical Guide for Researchers
Introduction:
1-Tetralone (B52770) derivatives, a class of polycyclic aromatic compounds, are a fascinating and structurally diverse group of natural products. Their scaffold, characterized by a fused benzene (B151609) and cyclohexanone (B45756) ring system, is a common motif in a variety of bioactive molecules isolated from plants, fungi, and bacteria. These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, including antimicrobial, antifungal, phytotoxic, and cytotoxic properties. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, with a focus on their sources, quantitative data, experimental protocols for their isolation and characterization, and a look into their biosynthetic origins. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of these promising natural compounds.
Natural Sources and Quantitative Data of this compound Derivatives
This compound derivatives are biosynthesized by a wide array of organisms. In plants, they are often associated with defense mechanisms, acting as phytoalexins or allelochemicals. Fungi, particularly endophytic and marine-derived species, are also prolific producers of these compounds, showcasing a remarkable diversity in their chemical structures. The following tables summarize the quantitative data available for a selection of naturally occurring this compound derivatives.
| Compound | Natural Source | Plant/Fungal Part | Concentration/Yield | Reference |
| Juglone (B1673114) | Juglans regia (Walnut) | Green husks | 2-4 mg/g fresh weight | (Cosmulescu et al., 2010) |
| Juglans nigra (Black Walnut) | Leaves | 0.5 - 1.5 mg/g dry weight | (Soderquist, 1973) | |
| (S)-Regiolone | Juglans regia | Green husks | Not specified | (Talapatra et al., 1988) |
| Alpha-tetralone | Streptomyces sp. | Fermentation broth | Not specified | (Gerber & Stahly, 1975) |
| 4-Hydroxy-1-tetralone | Streptomyces achromogenes | Fermentation broth | Not specified | (Yoshioka et al., 1973) |
| Scytalol D | Scytalidium sp. (Endophytic fungus) | Fermentation broth | 12.5 mg/L | (Krohn et al., 2007) |
| Herbarin | Torula herbarum | Fermentation broth | Not specified | (Bloomer et al., 1965) |
Experimental Protocols: Isolation and Characterization
The isolation and characterization of this compound derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized, yet detailed, protocol that can be adapted for the isolation of these compounds.
Extraction
-
Plant Material:
-
Air-dry the plant material (e.g., leaves, bark, roots) at room temperature for 7-10 days.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Macerate the powdered material in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Fungal Culture:
-
Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 14-21 days under static or shaking conditions.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude extract.
-
Extract the mycelium with methanol or acetone, and then partition the extract with ethyl acetate. Concentrate the ethyl acetate layer.
-
Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to the pure compounds.
-
Structure Elucidation
The structure of the isolated pure compounds is typically elucidated using a combination of the following spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima, which can be indicative of the chromophore present.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.
Biosynthesis and Signaling Pathways
The biosynthesis of many this compound derivatives proceeds through the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tetralone scaffold. A well-studied example is the biosynthesis of juglone in walnut trees.
Biosynthetic Pathway of Juglone
The biosynthesis of juglone is believed to branch off from the phylloquinone (Vitamin K1) pathway. The key precursor is o-succinylbenzoic acid (OSB), which is formed from the shikimate pathway.
Caption: Biosynthetic pathway of Juglone from the Shikimate pathway.
Experimental Workflow for Isolation and Characterization
The logical flow of experiments for the discovery and characterization of novel this compound derivatives from a natural source is depicted in the following diagram.
Caption: A typical experimental workflow for the isolation of this compound derivatives.
The natural world remains a vast and largely untapped reservoir of novel chemical entities. This compound derivatives represent a promising class of compounds with significant potential for development in various fields, including agriculture and medicine. This guide provides a foundational understanding of their natural occurrence, methods for their isolation and characterization, and insights into their biosynthesis. It is hoped that this information will serve as a valuable resource for researchers dedicated to the exploration of natural products and the discovery of new bioactive molecules. Further research is warranted to fully elucidate the biosynthetic pathways of a wider range of these compounds and to understand their precise mechanisms of action and potential signaling pathways in biological systems.
1-Tetralone: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetralone (B52770), a bicyclic ketone, has emerged as a cornerstone building block in organic synthesis, prized for its versatile reactivity and its prevalence in the core structures of numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its fundamental reactivity at the carbonyl group, the active α-methylene position, and the aromatic ring. Key transformations, including alpha-functionalization, condensation reactions, and aromatic substitutions, are discussed in detail, supported by specific experimental protocols and quantitative data. Furthermore, this guide illustrates the strategic application of this compound in the total synthesis of complex natural products and the development of novel therapeutic agents, such as kinase inhibitors and dopaminergic ligands. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery, facilitating the exploitation of this compound's synthetic potential.
Introduction
This compound, formally known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring.[1][2] Its rigid, conformationally restricted framework and the presence of multiple reactive sites make it an exceptionally valuable and versatile intermediate in organic synthesis. The tetralone motif is found in a wide array of bioactive natural products, exhibiting diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][3] Consequently, it has garnered significant attention from the medicinal chemistry community as a privileged scaffold for the design and synthesis of novel drug candidates.[3]
This guide will explore the core reactivity of this compound and its derivatives, providing detailed experimental procedures for key synthetic transformations. Quantitative data for these reactions are summarized in structured tables to facilitate comparison and optimization. Additionally, logical workflows and reaction pathways are visualized using diagrams to provide a clear understanding of the strategic application of this important building block.
Synthesis of this compound
The most common and industrially significant method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[2] This reaction can be catalyzed by a variety of Lewis and Brønsted acids.
Friedel-Crafts Acylation of 4-Phenylbutanoic Acid
The intramolecular cyclization of 4-phenylbutanoic acid proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the six-membered ring of the tetralone.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
4-Phenylbutanoic acid
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a stirred solution of 4-phenylbutanoic acid (1 eq.) in dichloromethane, add polyphosphoric acid (10 eq. by weight) or methanesulfonic acid (10 eq. by volume) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
The product can be purified by vacuum distillation.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid | 3 | 85-95 | [2] |
| Methanesulfonic Acid | 2.5 | 90 | [2] |
| Anhydrous HF | 1 | 92 | [2] |
Table 1: Comparison of Catalysts for the Synthesis of this compound.
Reactivity and Key Transformations of this compound
This compound possesses three main sites of reactivity: the carbonyl group, the α-methylene group, and the aromatic ring. This allows for a wide range of chemical modifications.
Reactions at the Carbonyl Group
The carbonyl group of this compound undergoes typical reactions of ketones, such as reduction, Grignard addition, and Wittig olefination.
The reduction of the carbonyl group to a secondary alcohol, 1-tetralol, can be achieved using various reducing agents.
Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-tetralol.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 | >95 | [2] |
| LiAlH₄ | THF | 0 to rt | >95 | [2] |
| H₂, Pd/C | Ethanol | rt | ~90 | [2] |
Table 2: Common Reducing Agents for this compound.
The addition of Grignard reagents to this compound provides a route to tertiary alcohols.
Experimental Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous diethyl ether
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
To a solution of this compound (1 eq.) in anhydrous diethyl ether at 0 °C, add a solution of phenylmagnesium bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the tertiary alcohol. The overall yield to 1-phenylnaphthalene (B165152) after dehydration is approximately 45%.[4]
Reactions at the α-Methylene Group
The protons on the carbon adjacent to the carbonyl group (α-position) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.
The enolate of this compound can be alkylated with various electrophiles, most commonly alkyl halides.
Experimental Protocol: α-Methylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1 eq.) in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Alkyl Halide | Base | Solvent | Yield (%) |
| CH₃I | NaH | DMF | 85-95 |
| C₂H₅Br | LDA | THF | 80-90 |
| PhCH₂Br | K₂CO₃ | Acetone | 75-85 |
Table 3: Examples of α-Alkylation of this compound.
This compound can act as the ketone component in the Robinson annulation, reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to form a new six-membered ring.[5]
Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The carbonyl group is deactivating and meta-directing; however, the fused aliphatic ring can influence the regioselectivity. Nitration, for instance, typically yields a mixture of 5-nitro and 7-nitro-1-tetralone.[6]
This compound in the Synthesis of Pharmaceuticals
The this compound scaffold is a key component in several important pharmaceuticals. A prominent example is the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038).
Synthesis of Sertraline
The synthesis of sertraline often starts from a substituted this compound. A key step is the reductive amination of the tetralone to introduce the methylamino group and establish the two stereocenters.
This compound Derivatives as Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy. The tetralone scaffold can be functionalized to interact with the ATP-binding pocket of kinases. For example, pyrazolo[3,4-g]isoquinolines derived from tetralone intermediates have shown potent inhibition of Haspin kinase with IC₅₀ values in the nanomolar range.[7]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 1b | Haspin | 57 | [7] |
| 1c | Haspin | 66 | [7] |
| 2c | Haspin | 62 | [7] |
Table 4: Kinase Inhibitory Activity of Tetralone-derived Pyrazolo[3,4-g]isoquinolines.
This compound in Natural Product Synthesis
The this compound framework is present in numerous natural products. Its use as a starting material or a key intermediate allows for the efficient construction of these complex molecules.
Synthesis of Podophyllotoxin Analogs
Podophyllotoxin is a potent antimitotic agent, and its analogs are used in cancer chemotherapy. The synthesis of analogs often involves the use of a tetralone derivative as a key building block to construct the aryltetralin lignan (B3055560) core.[1][8]
Spectroscopic Data of this compound
Accurate characterization of this compound and its derivatives is crucial for synthetic chemists. The following table summarizes the key spectroscopic data for the parent this compound.
| Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.04 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.96 (t, 2H, -CH₂-CO), 2.65 (t, 2H, Ar-CH₂-), 2.14 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.3 (C=O), 144.6 (Ar-C), 133.3 (Ar-CH), 132.8 (Ar-C), 128.8 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH), 39.2 (-CH₂-CO), 29.6 (Ar-CH₂-), 23.2 (-CH₂-CH₂-CH₂-) |
| IR (neat, cm⁻¹) | 1685 (C=O stretch), 1600, 1450 (C=C aromatic stretch) |
| MS (EI) | m/z 146 (M⁺), 118, 90 |
Table 5: Spectroscopic Data for this compound.[9][10]
Conclusion
This compound has proven to be an invaluable and highly versatile building block in the field of organic synthesis. Its rich chemistry, stemming from the reactivity of its carbonyl group, α-methylene protons, and aromatic ring, provides access to a vast array of complex molecular architectures. This guide has provided a detailed overview of the key synthetic transformations of this compound, supported by experimental protocols and quantitative data, to serve as a practical resource for synthetic and medicinal chemists. The successful application of this compound in the synthesis of pharmaceuticals like sertraline and in the construction of natural product analogs underscores its continued importance in the development of new chemical entities with significant biological and therapeutic potential. As the demand for novel and complex organic molecules continues to grow, the strategic use of this compound is poised to remain a critical tool in the arsenal (B13267) of the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues | Semantic Scholar [semanticscholar.org]
- 9. This compound(529-34-0) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
1-Tetralone: A Comprehensive Technical Guide to its Reactivity with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetralone (B52770), a bicyclic aromatic ketone, serves as a pivotal building block in organic synthesis, particularly in the realms of pharmaceutical and natural product development. Its unique scaffold, featuring a reactive carbonyl group, an enolizable α-methylene position, and an aromatic ring susceptible to electrophilic substitution, provides a versatile platform for a myriad of chemical transformations. This in-depth technical guide explores the core reactivity of this compound with both electrophiles and nucleophiles, offering a detailed examination of reaction mechanisms, quantitative data, experimental protocols, and logical workflows to empower researchers in their synthetic endeavors. The strategic manipulation of this compound's reactivity has led to the synthesis of a wide array of biologically active molecules, including analogs of the plant hormone abscisic acid and various therapeutic agents.[1]
I. Reactivity with Electrophiles
The electrophilic reactivity of this compound is primarily centered on two sites: the α-carbon to the carbonyl group and the aromatic ring.
Reactions at the α-Methylene Group
The protons on the α-methylene group of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly leading to alkylation.
The α-alkylation of this compound is a fundamental transformation for introducing substituents at the 2-position. The choice of base and alkylating agent is crucial for achieving high yields and preventing side reactions such as O-alkylation or poly-alkylation.
Quantitative Data for α-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | Not specified | [2] |
| Methyl Iodide | NaH (60% in mineral oil) | Dimethyl carbonate | 5 to RT | Not specified | [2] |
Experimental Protocol: Synthesis of 2-Methyl-1-tetralone (B119441) using Potassium Carbonate and Methyl Iodide [2]
-
Reaction Setup: To a solution of this compound in dry acetone, add potassium carbonate. Stir the suspension vigorously at room temperature for 15-20 minutes to ensure a fine dispersion of the base.
-
Addition of Alkylating Agent: Add methyl iodide to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the inorganic solids by filtration. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2-methyl-1-tetralone by vacuum distillation or column chromatography on silica (B1680970) gel.
Experimental Protocol: Synthesis of 2-Methyl-1-tetralone using Sodium Hydride and Methyl Iodide [2]
-
Preparation of Base: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 60% sodium hydride in mineral oil in anhydrous dimethyl carbonate. Wash the sodium hydride suspension with anhydrous hexanes to remove the mineral oil.
-
Enolate Formation: Cool the mixture to 5°C in an ice bath. Slowly add a solution of this compound in the reaction solvent to the stirred suspension over 20 minutes. Stir the resulting mixture for 1 hour at 5°C, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Alkylation: Add methyl iodide to the reaction mixture and continue stirring at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the dropwise addition of water.
-
Extraction: Pour the mixture into a separatory funnel containing ice and slowly add 1.0 M HCl. Extract the aqueous layer with diethyl ether (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Caption: α-Alkylation of this compound via Enolate Intermediate.
Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating group and a meta-director. However, the fused aliphatic ring can influence the position of substitution.
Friedel-Crafts acylation is a key reaction for the synthesis of this compound itself, typically through the intramolecular cyclization of γ-phenylbutyric acid or its derivatives. This reaction underscores the reactivity of the aromatic ring towards acylium ion electrophiles. The Haworth synthesis provides a classic route to this compound starting from benzene (B151609) and succinic anhydride.[3]
Experimental Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyryl Chloride [3]
-
Preparation of Acyl Chloride: In a flask equipped with a stirrer and a reflux condenser, dissolve γ-phenylbutyric acid in dry benzene. Cool the solution in an ice bath and add phosphorus pentachloride. Remove the ice bath and heat the mixture to boiling for about 5 minutes.
-
Cyclization: Cool the flask in an ice-salt bath to approximately -10°C. Add a solution of anhydrous stannic chloride in dry benzene over 30-40 minutes, maintaining the temperature below 15°C. Continue stirring for 1 hour at 0-10°C.
-
Work-up: Decompose the reaction complex by the careful addition of ice, followed by concentrated hydrochloric acid.
-
Extraction and Isolation: Separate the benzene layer and extract the aqueous layer with benzene. Combine the organic layers, wash successively with water, sodium carbonate solution, and water.
-
Purification: Remove the solvent by distillation and purify the residue by vacuum distillation to yield α-tetralone.
Caption: The Haworth Synthesis Pathway to α-Tetralone.
II. Reactivity with Nucleophiles
The primary site for nucleophilic attack on this compound is the electrophilic carbon of the carbonyl group. A wide range of nucleophiles can add to the carbonyl, leading to a diverse array of products.
Addition to the Carbonyl Group
Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols. These alcohols can be subsequently dehydrated to yield dihydronaphthalenes.
Quantitative Data for Grignard Reaction with this compound
| Grignard Reagent | Product after Dehydration | Overall Yield (%) | Reference |
| Phenylmagnesium bromide | 1-Phenylnaphthalene | ~45 | [4] |
Experimental Protocol: General Procedure for Grignard Reaction [5]
-
Apparatus Setup: All glassware must be scrupulously cleaned and dried in an oven overnight to remove any traces of water. Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a dropping funnel) while it is still warm and under a dry nitrogen or argon atmosphere.
-
Preparation of Grignard Reagent: In the reaction flask, place magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether. If the reaction does not start, a crystal of iodine can be added as an initiator. The reaction is indicated by the solution turning cloudy and the ether beginning to reflux.
-
Addition of this compound: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether from the dropping funnel.
-
Reaction and Work-up: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction.
-
Extraction and Isolation: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol by recrystallization or column chromatography.
Caption: General Workflow for the Grignard Reaction with this compound.
The carbonyl group of this compound can be reduced to a methylene (B1212753) group (CH₂) or a secondary alcohol (CHOH) using various reducing agents. The choice of reagent determines the outcome of the reaction.
Quantitative Data for the Reduction of this compound
| Reducing Agent | Product | Conditions | Yield (%) | Reference |
| NaBH₄ | 1-Tetralol | Ethanol, reflux | Not specified | [6] |
| LiAlH₄ | 1-Tetralol | Not specified | 85 | [6] |
| Zinc Amalgam (Zn(Hg)), HCl | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Reflux | Not specified | [7] |
| Hydrazine (B178648) (N₂H₄), KOH | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | High temperature (e.g., in diethylene glycol) | Not specified | [8] |
Clemmensen Reduction: This method is effective for reducing aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[7]
Experimental Protocol: Clemmensen Reduction of this compound [9]
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid.
-
Reaction: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene (B28343) (as a co-solvent), and this compound.
-
Reflux: Heat the mixture to a vigorous reflux. Additional portions of concentrated hydrochloric acid may be added during the reaction.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture and separate the organic layer.
-
Extraction and Isolation: Extract the aqueous layer with toluene. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent and remove the solvent.
-
Purification: Purify the resulting tetralin by distillation.
Wolff-Kishner Reduction: This reaction reduces ketones to alkanes under strongly basic conditions, making it a good alternative to the Clemmensen reduction for acid-sensitive substrates.[8] The Huang-Minlon modification is a more convenient one-pot procedure.[10]
Experimental Protocol: Wolff-Kishner (Huang-Minlon Modification) Reduction of this compound [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide (B78521) pellets.
-
Hydrazone Formation: Heat the mixture to a temperature that allows for the formation of the hydrazone (around 100-140 °C), during which water and excess hydrazine will distill off.
-
Decomposition: After the water has been removed, increase the temperature to around 190-200 °C to decompose the hydrazone. The evolution of nitrogen gas will be observed.
-
Work-up: Cool the reaction mixture and dilute with water.
-
Extraction and Isolation: Extract the product with a suitable solvent like ether or hexane. Wash the organic layer with dilute acid and then with water. Dry the organic layer and remove the solvent.
-
Purification: Purify the product by distillation.
Condensation Reactions
The enolizable nature of this compound allows it to participate in various condensation reactions.
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[11] this compound can act as the Michael donor, reacting with a Michael acceptor like methyl vinyl ketone to construct a new six-membered ring. This reaction is particularly useful for the synthesis of steroids and other polycyclic systems.
Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone [12]
-
Enolate Formation: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., ethanol). Add a base, such as sodium ethoxide or potassium hydroxide, to generate the enolate.
-
Michael Addition: Cool the solution and slowly add methyl vinyl ketone. Stir the mixture at room temperature to allow the Michael addition to proceed, forming a 1,5-diketone intermediate.
-
Aldol Condensation and Dehydration: Heat the reaction mixture to induce an intramolecular aldol condensation, followed by dehydration to form the α,β-unsaturated ketone product.
-
Work-up: After the reaction is complete, neutralize the mixture with acid and remove the solvent.
-
Extraction and Purification: Extract the product into an organic solvent, wash with water, dry, and purify by chromatography or recrystallization.
References
- 1. Synthesis and biological activity of tetralone abscisic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. juniperpublishers.com [juniperpublishers.com]
1-Tetralone: A Comprehensive Technical Guide for Researchers
CAS Number: 529-34-0
This technical guide provides an in-depth overview of 1-Tetralone, a versatile bicyclic aromatic ketone utilized as a key starting material and intermediate in the synthesis of various agricultural and pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as 3,4-dihydronaphthalen-1(2H)-one, is a colorless to light yellow liquid with a faint odor.[1][2] It is a derivative of tetralin, which is a hydrogenated form of naphthalene.[2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2][3][4] |
| Molar Mass | 146.19 g/mol | [1][4][5][6][7] |
| Appearance | Colorless to yellow or amber liquid | [1][2][5] |
| Melting Point | 2-8 °C | [1][3][4][5] |
| Boiling Point | 255-257 °C at 760 mmHg; 113-116 °C at 8 hPa; 127 °C at 13 mmHg | [1][2][3][4][5] |
| Density | 1.099 g/cm³ at 25 °C | [1][3][4] |
| Flash Point | >110 °C | [2][5][8] |
| Solubility in Water | Insoluble | [1][2][5] |
| Solubility in Organic Solvents | Soluble | [1] |
| Vapor Pressure | 2.7 Pa at 20 °C; 0.02 mmHg at 20 °C | [1][8] |
| Refractive Index (n_D) | 1.5672 at 20 °C | [1][5] |
Safety and Hazard Information
This compound is classified as harmful if swallowed.[5][7][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][9]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
GHS Pictogram:
Signal Word:Warning [1][3][5][9]
Precautionary Statements:[1][5][7][9][10]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rabbit | Dermal | 2192 mg/kg body weight |
| LD50 | Rat | Oral | 888 mg/kg |
Note on Experimental Protocols: The provided toxicological data is based on cited literature. Detailed experimental protocols for the determination of these values are not publicly available in the referenced safety data sheets. For comprehensive toxicological studies, consulting primary research articles is recommended.
Reactivity and Stability
This compound is stable under normal laboratory conditions.[2][8][11] It is incompatible with strong oxidizing agents and strong reducing agents.[8][12] The methylene (B1212753) group alpha to the ketone is particularly reactive and can participate in various chemical reactions.[1]
Synthetic Applications
This compound serves as a versatile precursor in organic synthesis. Its chemical structure allows for a variety of transformations, making it a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals.
A generalized workflow for the synthetic utility of this compound is depicted below. This diagram illustrates how the core structure of this compound can be modified through various reaction types to yield diverse chemical entities.
Caption: Synthetic utility of this compound.
Experimental Protocols
While detailed, step-by-step experimental protocols are beyond the scope of this guide, the following outlines the general methodologies for key reactions involving this compound as described in the literature.
Reduction to 1-Tetralol
The reduction of this compound to 1-tetralol can be achieved with high yield using calcium in liquid ammonia (B1221849) at low temperatures.[1]
Pfitzinger Reaction
In a Pfitzinger reaction, this compound can be reacted with isatin (B1672199) to form 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, also known as tetrofan.[1]
Grignard Reaction
A Grignard reaction of this compound with phenylmagnesium bromide results in the formation of a tertiary alcohol.[1] Subsequent treatment with acetic anhydride (B1165640) and dehydration with elemental sulfur can yield 1-phenylnaphthalene.[1]
Ruthenium-Catalyzed Arylation
The arylation of this compound at the 8-position can be accomplished using a ruthenium(II) catalyst with a phenyl boronic acid neopentyl glycol ester, yielding 8-phenyl-1-tetralone.[1]
The logical workflow for a typical chemical synthesis experiment starting from this compound is illustrated in the following diagram.
Caption: A typical chemical synthesis workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS 529-34-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound, 97% 529-34-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. 1,2,3,4-Tetrahydro-1-naphthalenone CAS 529-34-0 | 808203 [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
The Expanding Chemical Versatility of 1-Tetralone: A Technical Guide to Novel Reactions
For Immediate Release
A comprehensive technical guide detailing novel reactions involving 1-tetralone (B52770) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of recent advancements in the synthetic utility of this versatile bicyclic ketone, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations. This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1][2] This guide serves as a practical resource for chemists seeking to leverage these new methodologies in their research and development endeavors.
Key Reaction Classes and Methodologies
This technical guide focuses on a range of modern synthetic reactions that expand the chemical space accessible from this compound. These include asymmetric syntheses, multicomponent reactions for the construction of complex heterocyclic systems, and innovative catalytic approaches.
Asymmetric Synthesis of 1-Tetralones with a Remote Quaternary Stereocenter
A significant breakthrough in the asymmetric synthesis of 1-tetralones involves a two-step sequence combining a Palladium-catalyzed asymmetric conjugate addition with a Rhodium-catalyzed C-C bond activation.[3] This method allows for the construction of a remote all-carbon quaternary stereocenter at the C4 position, a structural motif present in many bioactive compounds.[3]
Experimental Protocol: Gram-Scale Synthesis of (S)-4-(4-methoxyphenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one
To a solution of 3-methylcyclopent-2-en-1-one (10 mmol) in a suitable solvent, 10 mol% of Pd(TFA)₂ and 12 mol% of (S)-t-BuPyOX are added. The mixture is stirred at 60 °C, followed by the addition of the corresponding arylboronic acid. After completion of the reaction, the intermediate product is isolated. This intermediate is then subjected to Rh-catalyzed C-C/C-H reorganization to yield the final this compound product. The reaction has been demonstrated to be scalable to the gram level with only a slight decrease in regioselectivity.[3]
Table 1: Asymmetric Synthesis of 1-Tetralones with Remote Quaternary Stereocenters
| Entry | Arylboronic Acid | Product | Yield (%) | er |
| 1 | 4-Methoxyphenylboronic acid | (S)-4-(4-methoxyphenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 97 | 97.0:3.0 |
| 2 | Phenylboronic acid | (S)-4-methyl-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | 95 | 96.5:3.5 |
| 3 | 4-Fluorophenylboronic acid | (S)-4-(4-fluorophenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 96 | 97.5:2.5 |
| 4 | 3-Methoxyphenylboronic acid | (S)-4-(3-methoxyphenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 93 | 96.0:4.0 |
Yields and enantiomeric ratios (er) are for the initial Pd-catalyzed asymmetric 1,4-addition step.
References
Theoretical Frontiers of 1-Tetralone: An In-Depth Technical Guide to its Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Tetralone, with its fused aromatic and cycloalkanone rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have been a focal point of research due to their diverse pharmacological activities, including anti-inflammatory and neurological applications.[3][4] A profound understanding of the molecular orbital (MO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to elucidating the reactivity, stability, and potential biological interactions of this compound and its analogues.[5] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter in predicting the chemical and biological activity of a molecule.[5]
This guide presents a detailed framework for the theoretical investigation of this compound's molecular orbitals. It is designed to equip researchers with the necessary knowledge to perform their own computational studies and to interpret the resulting data in the context of drug discovery and development.
Quantitative Molecular Orbital Data
A comprehensive search of scientific literature and chemical databases did not yield a readily available, tabulated dataset of molecular orbital energies, bond lengths, and bond angles for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. The following tables are therefore presented as templates to be populated by researchers following the detailed computational protocols provided in Section 3.
Table 1: Calculated Molecular Orbital Energies for this compound
| Orbital | Energy (Hartree) | Energy (eV) |
| LUMO+2 | Data to be generated | Data to be generated |
| LUMO+1 | Data to be generated | Data to be generated |
| LUMO | ** Data to be generated | Data to be generated |
| HOMO | Data to be generated | Data to be generated |
| HOMO-1 | Data to be generated | Data to be generated |
| HOMO-2 | Data to be generated | Data to be generated |
| HOMO-LUMO Gap | Data to be generated | Data to be generated ** |
Table 2: Calculated Optimized Geometry of this compound (Selected Bond Lengths)
| Bond | Bond Length (Å) |
| C1=O11 | Data to be generated |
| C1-C2 | Data to be generated |
| C1-C8a | Data to be generated |
| C4a-C8a | Data to be generated |
| C5-C6 | Data to be generated |
Table 3: Calculated Optimized Geometry of this compound (Selected Bond Angles)
| Atoms | Bond Angle (°) |
| O11=C1-C2 | Data to be generated |
| O11=C1-C8a | Data to be generated |
| C2-C1-C8a | Data to be generated |
| C1-C2-C3 | Data to be generated |
| C4a-C8a-C1 | Data to be generated |
Experimental Protocols: Computational Methodologies
To generate the quantitative data for Tables 1, 2, and 3, the following detailed protocols for Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are provided. These protocols are designed for use with the Gaussian suite of programs, a widely used software package in computational chemistry.[1][6]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that is highly effective for calculating the electronic structure of molecules.[7] The B3LYP functional, a hybrid functional, combined with the 6-311++G(d,p) basis set, offers a good balance of accuracy and computational cost for organic molecules.[8][9]
Protocol for DFT Geometry Optimization and Frequency Calculation:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program such as GaussView, Avogadro, or ArgusLab.[6][10] Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.[6]
-
Gaussian Input File Creation: Create a Gaussian input file (.gjf or .com) with the following structure:[1][11]
-
%nprocshared=4: Specifies the number of CPU cores to be used.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=1-tetralone_b3lyp.chk: Creates a checkpoint file to save the calculation progress and results.
-
#p B3LYP/6-311++G(d,p) Opt Freq: This is the route section.
-
B3LYP/6-311++G(d,p): Specifies the DFT method (B3LYP functional) and the basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical properties.
-
-
This compound Geometry Optimization and Frequencies: A descriptive title for the calculation.
-
0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).
-
-
Execution: Run the calculation using the Gaussian software.[1]
-
Analysis of Output:
-
Geometry Optimization: The optimized Cartesian coordinates, bond lengths, and bond angles can be found in the output file (.log or .out).[9]
-
Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
Molecular Orbital Energies: The energies of the molecular orbitals (HOMO, LUMO, etc.) are listed in the output file. These values can be used to populate Table 1.[12]
-
Hartree-Fock (HF) Calculations
The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties due to the neglect of electron correlation, it is a valuable method for understanding basic electronic structure.
Protocol for Hartree-Fock Calculation:
The protocol is similar to the DFT calculation, with the primary difference being the keyword in the route section of the Gaussian input file.
-
Molecule Building and Input File Creation: Follow steps 1 and 2 from the DFT protocol, but modify the route section as follows:
-
HF/6-311++G(d,p): Specifies the Hartree-Fock method with the same basis set.
-
-
Execution and Analysis: Run the calculation and analyze the output file as described in the DFT protocol.
Signaling Pathways and Biological Activity
Derivatives of this compound have been shown to interact with key biological pathways, primarily exhibiting anti-inflammatory and monoamine oxidase (MAO) inhibitory activities.
Anti-inflammatory Activity via MIF Inhibition
Certain this compound derivatives act as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[3] MIF plays a crucial role in the inflammatory response by binding to the CD74 receptor, which in turn activates downstream signaling cascades like the MAPK/ERK and NF-κB pathways. This leads to the production of other pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting MIF, this compound derivatives can attenuate this inflammatory cascade.
Monoamine Oxidase (MAO) Inhibition
This compound derivatives have also been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. By inhibiting these enzymes, this compound derivatives can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[4]
Conclusion
This technical guide provides a foundational framework for the theoretical study of this compound's molecular orbitals, a critical aspect for the rational design of novel therapeutics. While a pre-computed, comprehensive dataset for this compound at a high level of theory is not currently available, the detailed computational protocols herein empower researchers to generate this vital information. The elucidation of the inhibitory effects of this compound derivatives on the MIF and MAO pathways underscores the therapeutic potential of this chemical scaffold. Future computational and experimental studies, guided by the principles and methodologies outlined in this document, will undoubtedly accelerate the discovery and development of next-generation drugs based on the this compound core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CCCBDB introduction navigation [cccbdb.nist.gov]
- 3. Environmentally Friendly Room Temperature Synthesis of this compound over Layered Double Hydroxide-Hosted Sulphonato-Salen-Nickel(II) Complex [scirp.org]
- 4. Open Data Portal Watch [data.wu.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. scivisionpub.com [scivisionpub.com]
- 7. researchgate.net [researchgate.net]
- 8. The NIST Chemistry Webbook | NIST [nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. NIST Chemistry WebBook [webbook.nist.gov]
- 12. catalog.data.gov [catalog.data.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Chiral 1-Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-tetralone (B52770) derivatives are pivotal structural motifs in a wide array of natural products and pharmacologically active compounds.[1][2][3] Their defined stereochemistry is often crucial for biological activity, making the development of enantioselective synthetic methods a significant focus in medicinal chemistry and drug development.[4][5] These compounds serve as key building blocks for synthesizing drugs targeting various conditions, including cancer, inflammation, and neurological disorders.[1][3] This document provides an overview of modern enantioselective strategies for synthesizing chiral this compound derivatives, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Enantioselective Synthetic Strategies
The asymmetric synthesis of 1-tetralones can be broadly categorized into three main approaches: transition-metal catalysis, organocatalysis, and biocatalysis. Each methodology offers distinct advantages concerning substrate scope, stereocontrol, and operational simplicity.
Transition-Metal Catalysis
Transition-metal catalysis is a powerful tool for constructing chiral centers with high enantioselectivity.[6][7] For this compound synthesis, methods such as asymmetric hydrogenation, intramolecular Friedel-Crafts reactions, and C-C bond activation have been successfully employed.
A notable example involves a rhodium-catalyzed C-C activation strategy to produce 1-tetralones with a remote quaternary stereocenter.[1][8] This approach utilizes a two-step sequence starting from readily available cyclopentenones and arylboronic acids, achieving excellent yields and high enantioselectivity.[8]
Key Features of Transition-Metal Catalysis:
-
High catalytic efficiency and turnover numbers.
-
Excellent levels of enantioselectivity.
-
Broad substrate scope and functional group tolerance.[2]
Organocatalysis
Organocatalysis has emerged as a complementary strategy to metal-based systems, offering the advantages of being metal-free, less sensitive to air and moisture, and often employing readily available and sustainable catalysts.[9][10] For chiral this compound synthesis, intramolecular Michael additions and Diels-Alder reactions are prominent organocatalytic methods.[9][11][12][13]
For instance, an improved protocol for intramolecular heteroatom Michael addition using a diaryl TMS-prolinol catalyst allows for the efficient construction of enantioenriched piperidine (B6355638) rings, a common scaffold related to tetralone derivatives.[9]
Key Features of Organocatalysis:
-
Avoidance of heavy metal contamination in the final product.
-
Mild reaction conditions.
-
High enantioselectivities achievable through various activation modes (e.g., iminium, enamine catalysis).[14]
Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations.[15][16] This approach is particularly attractive for its environmental friendliness ("green chemistry") and exceptional enantio- and regioselectivity under mild conditions.[16][17][18] The asymmetric reduction of prochiral ketones is a common biocatalytic route to chiral alcohols, which can be further oxidized to chiral 1-tetralones or used as chiral synthons.
A study demonstrated the use of the whole-cell biocatalyst Lactobacillus paracasei BD101 for the enantioselective reduction of this compound to (R)-1-tetralol in high yield and excellent enantiomeric excess.[17][18]
Key Features of Biocatalysis:
-
High enantioselectivity (>99% ee is common).[15]
-
Mild and environmentally benign reaction conditions (aqueous media, ambient temperature, and pressure).[16][17]
-
High chemo-, regio-, and stereoselectivity.[15]
Data Presentation
The following tables summarize quantitative data from representative studies on the enantioselective synthesis of chiral this compound derivatives and related structures, allowing for easy comparison of different catalytic systems.
Table 1: Transition-Metal Catalyzed Synthesis of Chiral 1-Tetralones
| Catalyst System | Substrate | Product | Yield (%) | e.r. (er) | Reference |
| Pd(OAc)₂ / (R)-DTBM-SEGPHOS | Cyclopentenone & Phenylboronic acid | 3-Phenylcyclopentanone (B1600095) | 95 | 97.0:3.0 | [8] |
| [Rh(COD)Cl]₂ / Ligand | 3-Arylcyclopentanone | 4-Aryl-1-tetralone | 92 | >99% es | [8] |
| Ru-C14j / 1,10-phenanthroline | N-Aryl ketimine | Chiral amine | 86-95 | 86-95% ee | [19] |
e.r. = enantiomeric ratio; es = enantiospecificity; ee = enantiomeric excess
Table 2: Organocatalytic Synthesis of Chiral Tetralone Precursors
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---| | Diaryl TMS-prolinol | Intramolecular Michael Addition | Enal | Piperidine derivative | 85 | 95 |[9] | | Imidazolidinone | Diels-Alder | Diene-enal | [4.4.0] ring system | 70-95 | 88-96 |[10] | | Cinchona Alkaloid Derivative | Photoenolization/Diels-Alder | 2-Alkyl benzophenone (B1666685) | Benzocyclohexanol | up to 99 | up to 98 |[12] |
Table 3: Biocatalytic Synthesis of Chiral 1-Tetralol
| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Lactobacillus paracasei BD101 | This compound | (R)-1-Tetralol | 97 | >99 | [18] |
| Hansenula polymorpha SC 13865 | Prochiral ketone | Chiral alcohol | >80 | >94 | [15] |
Experimental Protocols
Protocol 1: Rh-Catalyzed C-C Activation for this compound Synthesis[8]
This protocol is adapted from the work of Dong and colleagues on the synthesis of 1-tetralones bearing a remote quaternary stereocenter.
Step 1: Pd-Catalyzed Asymmetric 1,4-Addition
-
To an oven-dried vial, add cyclopentenone (1a, 0.5 mmol), phenylboronic acid (0.75 mmol), Pd(OAc)₂ (0.005 mmol), and (R)-DTBM-SEGPHOS (0.006 mmol).
-
Add 1.0 mL of a 1:1 mixture of toluene (B28343) and water.
-
Stir the reaction mixture at room temperature.
-
After 3 hours, add another portion of phenylboronic acid (0.75 mmol).
-
Continue stirring for a total of 6 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the enantioenriched 3-phenylcyclopentanone (2a).
Step 2: Rh-Catalyzed C-C Activation/C-H Functionalization
-
In a glovebox, add the enantioenriched 3-phenylcyclopentanone (2a, 0.1 mmol), [Rh(COD)Cl]₂ (0.005 mmol), and a chiral ligand (e.g., a phosphine (B1218219) ligand, 0.011 mmol) to a vial.
-
Add 1.0 mL of anhydrous solvent (e.g., 1,2-dichloroethane).
-
Seal the vial and heat the mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 h).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral this compound derivative.
Protocol 2: Organocatalyzed Intramolecular Michael Addition[9]
This protocol describes a general procedure for the enantioselective synthesis of piperidine derivatives, which are structurally related to nitrogen-containing tetralone analogues.
-
To a solution of the aldehyde substrate (1.0 equiv) in methanol (B129727) (0.2 M), add a solution of the diaryl TMS-prolinol catalyst (20 mol %) in 1,2-dichloroethane (B1671644) (0.04 M in catalyst) via syringe at -25 °C.
-
Store the reaction mixture in a freezer at -25 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, warm the solution to 0 °C and add NaBH₄ (3.0 equiv).
-
Allow the solution to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 10% aqueous HCl (2 mL per mmol of aldehyde).
-
Dilute with water (50 mL per mmol of aldehyde) and extract with diethyl ether (3 x 100 mL per mmol of aldehyde).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Biocatalytic Reduction of this compound[18][19]
This protocol is based on the whole-cell bioreduction of this compound using Lactobacillus paracasei BD101.
-
Prepare a culture of Lactobacillus paracasei BD101 by growing it in an appropriate medium (e.g., MRS broth) at 30 °C for 24 hours.
-
Harvest the cells by centrifugation and wash them with a phosphate (B84403) buffer (pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell concentration.
-
In a reaction vessel, add the cell suspension, glucose (as a co-substrate for cofactor regeneration), and this compound (the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC or GC.
-
After completion of the reaction (typically 24-48 hours), extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude (R)-1-tetralol.
-
Purify the product if necessary, although biocatalytic reactions often yield products of high purity.
Visualizations
Caption: General workflow for the enantioselective synthesis of chiral this compound derivatives.
Caption: Key catalytic approaches for the enantioselective synthesis of 1-tetralones.
Conclusion
The enantioselective synthesis of chiral this compound derivatives is a well-developed field with a variety of powerful methods at the disposal of synthetic chemists. Transition-metal catalysis, organocatalysis, and biocatalysis each offer unique advantages, and the choice of method will depend on the specific target molecule, desired scale, and available resources. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own synthetic strategies for accessing these valuable chiral building blocks for drug discovery and development.
References
- 1. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective organocatalytic intramolecular Diels-Alder reactions. The asymmetric synthesis of solanapyrone D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Protocol for the Alpha-Functionalization of 1-Tetralone: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the alpha-functionalization of 1-tetralone (B52770), a key synthetic intermediate in the development of various pharmaceutical agents and natural products. The protocols outlined below cover a range of functionalizations, including alpha-amination, alpha-hydroxylation, and alpha-alkylation, utilizing both organocatalytic and transition-metal-catalyzed methods.
Introduction
This compound and its derivatives are crucial building blocks in medicinal chemistry.[1] Functionalization at the alpha-position of the keto group allows for the introduction of diverse substituents, enabling the synthesis of complex molecular architectures with potential biological activity. This document details established methodologies for these transformations, providing clear, step-by-step protocols and summarizing key performance data to aid in experimental design and execution.
I. Asymmetric Alpha-Amination of this compound
The introduction of a nitrogen-containing functional group at the alpha-position of this compound is a critical step in the synthesis of many nitrogen-containing heterocyclic compounds. Organocatalytic methods offer a powerful approach for achieving this transformation enantioselectively.
Organocatalytic Approach using a Zn-ProPhenol Catalyst
A direct asymmetric amination of this compound can be achieved using di-tert-butyl azodicarboxylate as a nitrogen source, catalyzed by a Zn-ProPhenol complex. This method is effective for the construction of N-containing tetrasubstituted stereocenters.[2]
Table 1: Optimization of the Asymmetric Amination of this compound [2]
| Entry | Electrophile (equiv.) | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 2.0 | (R,R)-L1 (11) | Diethylzinc (B1219324) (20) | THF | 66 | 88 |
| 2 | 1.1 | (R,R)-L1 (11) | Diethylzinc (20) | THF | >95 | 88 |
Experimental Protocol: Zn-ProPhenol Catalyzed Amination
-
To a solution of this compound (1 equivalent) in THF (0.4 M), add the (R,R)-L1 catalyst (11 mol%) and diethylzinc (20 mol%).
-
Stir the mixture at room temperature.
-
Add di-tert-butyl azodicarboxylate (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Reaction Workflow
Caption: Workflow for the Zn-ProPhenol catalyzed alpha-amination of this compound.
II. Asymmetric Alpha-Hydroxylation of this compound Derivatives
The enantioselective introduction of a hydroxyl group at the alpha-position of this compound derivatives can be accomplished using a bifunctional organocatalyst. This method is particularly useful for the synthesis of key intermediates for complex molecules like the anti-cancer agent daunorubicin.[3]
Organocatalytic Approach using a Guanidine-Urea Bifunctional Catalyst
This protocol utilizes a guanidine-urea bifunctional organocatalyst in the presence of cumene (B47948) hydroperoxide (CHP) for the highly enantioselective oxidation of this compound-derived β-keto esters.[3]
Table 2: Enantioselective Alpha-Hydroxylation of a this compound-derived β-keto ester [3]
| Substrate | Oxidant | Catalyst | Yield (%) | ee (%) |
| This compound-derived β-keto ester | Cumene Hydroperoxide | Guanidine-urea bifunctional organocatalyst | 99 | up to 95 |
Experimental Protocol: Guanidine-Urea Catalyzed Hydroxylation
-
Dissolve the this compound-derived β-keto ester (1 equivalent) in a suitable solvent.
-
Add the guanidine-urea bifunctional organocatalyst.
-
Add cumene hydroperoxide (CHP) as the oxidant.
-
Stir the reaction mixture at the appropriate temperature, monitoring by TLC.
-
Upon completion, work up the reaction and purify the product to obtain the α-hydroxylated product.
Reaction Signaling Pathway
Caption: Catalytic cycle for the alpha-hydroxylation of a this compound derivative.
III. Alpha-Alkylation of this compound
The formation of a carbon-carbon bond at the alpha-position of this compound is a fundamental transformation in organic synthesis. Both transition-metal-catalyzed and organocatalytic photochemical methods have been developed for this purpose.
Transition Metal-Catalyzed Alpha-Alkylation
Transition metal catalysis provides an efficient route for the alpha-alkylation of ketones like this compound with unactivated olefins.[4]
Table 3: Transition Metal-Catalyzed Alpha-Alkylation of this compound [4]
| Ketone | Olefin | Catalyst System | Yield |
| α-Tetralone | Terminal Olefins | Not specified | Quantitative |
Experimental Protocol: General Transition Metal-Catalyzed Alpha-Alkylation
A general procedure involves the reaction of this compound with a terminal olefin in the presence of a suitable transition metal catalyst and any necessary ligands or additives. The specific conditions (catalyst, solvent, temperature) will vary depending on the chosen catalytic system.
Photochemical Organocatalytic Alpha-Alkylation
A visible-light-mediated radical approach offers a mild and versatile method for the alpha-alkylation of ketones using silyl (B83357) enol ethers.[5][6][7] This strategy is compatible with a wide range of functional groups that might not be tolerated in traditional anionic alkylation methods.[5][6]
Table 4: Photochemical Organocatalytic Alpha-Alkylation of a Cyclic Ketone [5]
| Ketone | Alkyl Halide | Catalyst | Light Source | Yield (%) | ee (%) |
| Cyclic Ketone | Alkyl Chloride | Cinchona-based amine | Blue Light | Varies | Varies |
Experimental Protocol: Photochemical Alpha-Alkylation
-
In a reaction vessel, combine the silyl enol ether of this compound, the alkyl halide, and the nucleophilic organocatalyst in a suitable solvent.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at a controlled temperature.
-
Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, perform an appropriate workup and purify the product by chromatography.
Logical Relationship of Photochemical Alkylation
Caption: Key steps in the photochemical organocatalytic alpha-alkylation.
Conclusion
The protocols described in these application notes provide robust and versatile methods for the alpha-functionalization of this compound. The choice of methodology will depend on the desired functional group, stereochemical outcome, and the compatibility of the substrate with the reaction conditions. The provided data and experimental procedures serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Photochemical Organocatalytic Strategy for the α‐Alkylation of Ketones by using Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Tetralone in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetralone (B52770) and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1] Notably, the this compound scaffold is a key building block for antidepressants like Sertraline and anti-Alzheimer's drugs such as Donepezil. The primary and most efficient method for synthesizing the this compound core is the intramolecular Friedel-Crafts acylation.
This document provides a comprehensive overview of the synthesis of 1-tetralones via intramolecular Friedel-Crafts acylation, including reaction mechanisms, various catalytic systems, detailed experimental protocols, and a summary of quantitative data. While this compound can theoretically undergo intermolecular Friedel-Crafts acylation on its aromatic ring, this application is less common due to the deactivating effect of the carbonyl group. Therefore, these notes will focus on the prevalent and synthetically valuable intramolecular pathway.
Core Concepts: Synthesis of this compound
The synthesis of 1-tetralones via Friedel-Crafts acylation predominantly involves the intramolecular cyclization of a γ-arylbutyric acid or its corresponding acyl chloride.[1] This reaction is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring, leading to the formation of a six-membered ring fused to the aromatic core.
There are two principal pathways for this synthesis:
-
Direct Intramolecular Cyclization: This widely used method involves the cyclization of a 4-arylbutyric acid in the presence of a strong acid catalyst. The acid activates the carboxylic acid to form a reactive acylium ion, which then attacks the aromatic ring.[1]
-
Haworth Synthesis: This multi-step approach begins with the Friedel-Crafts acylation of an aromatic compound (e.g., benzene) with succinic anhydride. The resulting keto-acid is then reduced, and a subsequent intramolecular Friedel-Crafts acylation yields the this compound structure.[1]
Reaction Mechanism and Catalysis
The intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid to α-tetralone is a classic example. The mechanism, facilitated by a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., Polyphosphoric Acid - PPA), proceeds as follows:
-
Formation of the Acylium Ion: The carbonyl oxygen of the carboxylic acid (or acyl chloride) coordinates with the acid catalyst. This is followed by the elimination of water (or a chloride ion) to form a highly electrophilic acylium ion, which is stabilized by resonance.[2]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final this compound product. The catalyst is also regenerated in this step.[2]
Caption: Mechanism of this compound Synthesis.
Data Presentation: Catalyst Performance in this compound Synthesis
The choice of catalyst is critical and significantly influences the reaction's efficiency. Below is a summary of various catalysts and their performance in the cyclization of 4-phenylbutyric acid.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃/PCl₅ | Benzene | 0-10, then reflux | 1 | 85-91 | Organic Syntheses |
| Polyphosphoric Acid (PPA) | - | 100 | 1 | ~90 | Snyder and Werber |
| Methanesulfonic Acid (MSA) | - | 110-120 | 0.5 | 95 | Eisenbraun et al. |
| H-Beta Zeolite | Fixed Bed Reactor | 220 | 10 | 81.2 | [3] |
| Bi(NTf₂)₃ (0.1 mol%) | p-xylene | 180 | 15 | 89 | [4] |
| Sm(OTf)₃ (1 mol%) | p-xylene | 180 | 3 | 99 | [4] |
Experimental Protocols
Protocol 1: Synthesis of α-Tetralone using Polyphosphoric Acid (PPA)
Materials:
-
4-Phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask equipped with a mechanical stirrer, add 4-phenylbutyric acid (0.1 mol).
-
Add polyphosphoric acid (100 g) and heat the mixture to 100°C with stirring for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice (300 g).
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain α-tetralone.
Protocol 2: Synthesis of α-Tetralone using Methanesulfonic Acid (MSA)
Materials:
-
4-Phenylbutyric acid
-
Methanesulfonic acid (MSA)
-
Ice-water
-
Diethyl ether
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 4-phenylbutyric acid (10 mmol).
-
Add methanesulfonic acid (10 mL) and heat the mixture to 110-120°C for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with 5% sodium hydroxide solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by column chromatography or distillation.
Application in Drug Development: A Workflow
The synthesis of this compound is often the first key step in a multi-step synthesis of a drug candidate. The following diagram illustrates a general workflow.
Caption: Drug Development Workflow with this compound.
Limitations of Friedel-Crafts Acylation
While powerful, the Friedel-Crafts acylation has several limitations that researchers should consider:
-
Substrate Reactivity: Highly deactivated or electron-poor aromatic rings may not react effectively.
-
Catalyst Stoichiometry: The reaction often requires stoichiometric amounts or more of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst.
-
Harsh Conditions: Traditional catalysts like AlCl₃ and PPA can be difficult to handle and require harsh workup conditions.
-
Environmental Concerns: The use of hazardous reagents and solvents can pose safety and environmental risks. Modern approaches using solid acid catalysts like zeolites or recoverable Lewis acids aim to address these issues.[3]
Conclusion
The intramolecular Friedel-Crafts acylation is a robust and reliable method for the synthesis of 1-tetralones, which are vital precursors in medicinal chemistry. The selection of the appropriate starting material and catalyst is key to achieving high yields and purity. With the growing importance of this compound derivatives in drug discovery, the optimization of these synthetic routes continues to be an active and important area of research.
References
The Versatility of 1-Tetralone: A Gateway to Bioactive Compounds
Application Notes and Protocols for Researchers and Drug Development Professionals
1-Tetralone (B52770), a bicyclic aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive compounds. Its rigid framework and amenable reactivity allow for the strategic introduction of various functional groups, leading to the development of potent agents targeting a wide range of diseases, including cancer, inflammation, microbial infections, and neurological disorders. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key bioactive derivatives.
I. Application in the Synthesis of Anticancer Agents
The this compound core is a common feature in numerous compounds exhibiting significant cytotoxic activity against various cancer cell lines. A prevalent synthetic strategy involves the Claisen-Schmidt condensation to generate chalcones, which are known precursors to various heterocyclic compounds with anticancer properties.[1]
A. Synthesis of this compound-Based Chalcones
Chalcones, or α,β-unsaturated ketones, derived from this compound have demonstrated promising anticancer activities, often by inducing apoptosis. The synthesis typically involves the base-catalyzed condensation of this compound (or its derivatives) with a substituted aromatic or heteroaromatic aldehyde.[1]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [1]
-
Materials:
-
This compound (or a substituted derivative like 2-methyl-1-tetralone)
-
Substituted aromatic or heteroaromatic aldehyde (e.g., pyridinylaldehyde, furaldehyde)
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Ethanol
-
-
Procedure:
-
Dissolve the this compound derivative and the aldehyde in ethanol.
-
Add a solution of the base catalyst (e.g., 10% NaOH in ethanol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically a few hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Quantitative Data: Anticancer Activity of Tetralone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Tetralin-6-yl-pyrazoline derivative (3a) | Hela (Cervix Carcinoma) | IC50 | 3.5 µg/mL | [2][3] |
| Tetralin-6-yl-pyrazoline derivative (3a) | MCF7 (Breast Carcinoma) | IC50 | 4.5 µg/mL | [2][3] |
| 1,2,4-Trioxane derivatives (4ac, 4an, 11) | Bone and Lung Cancer | IC50 | 3-25 µM | [4] |
Diagram: General Workflow for Chalcone Synthesis
References
1-Tetralone: A Versatile Precursor in the Synthesis of Pharmaceutical Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Tetralone (B52770), a bicyclic aromatic ketone, serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its inherent chemical reactivity, particularly at the benzylic methylene (B1212753) and carbonyl positions, allows for diverse functionalization, leading to the construction of complex molecular architectures with significant therapeutic value.[2] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical agents derived from this compound and its derivatives, highlighting its importance in medicinal chemistry. The applications of this compound derivatives span various therapeutic areas, including antidepressants, beta-blockers, and agents with anti-inflammatory and anticancer properties.[3][4]
Pharmaceutical Agents Derived from this compound
This compound and its derivatives are instrumental in the synthesis of several commercially successful drugs and promising drug candidates.
Sertraline: A Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)
Sertraline, marketed under the brand name Zoloft®, is a widely prescribed antidepressant used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[5] The key chiral intermediate for its synthesis is a tetralone derivative, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[6][7]
Signaling Pathway: Serotonin Reuptake Inhibition
Sertraline functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[1][8] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[5] The following diagram illustrates the serotonin reuptake pathway and the mechanism of action of SSRIs like sertraline.
Propranolol: A Beta-Blocker
Propranolol is a non-selective beta-blocker used to treat hypertension, angina pectoris, and certain cardiac arrhythmias.[4] While not directly synthesized from this compound in its final steps, a key precursor, 1-naphthol (B170400), is efficiently produced through the dehydrogenation of this compound.[9][10]
Experimental Workflow: Synthesis of 1-Naphthol from this compound
The conversion of this compound to 1-naphthol is a critical industrial process. This dehydrogenation can be achieved using various catalysts at elevated temperatures.
References
- 1. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. datapdf.com [datapdf.com]
- 8. ClinPGx [clinpgx.org]
- 9. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Naphthol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 1-Tetralone to 1-Tetralol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various experimental setups for the reduction of 1-tetralone (B52770) to 1-tetralol, a key transformation in the synthesis of various biologically active molecules. The protocols detailed below cover common chemical reductants, catalytic hydrogenation, and enantioselective methods, offering a comparative analysis to aid in method selection and optimization.
Overview of Reduction Methods
The reduction of the keto group in this compound to a secondary alcohol, 1-tetralol, can be achieved through several synthetic strategies. The choice of method depends on factors such as desired stereoselectivity, functional group tolerance, scalability, and safety considerations. This document outlines four primary approaches:
-
Sodium Borohydride (B1222165) (NaBH₄) Reduction: A mild and selective method suitable for laboratory-scale synthesis.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful, non-selective method for rapid and high-yield reduction.
-
Catalytic Hydrogenation: A scalable and clean method utilizing a heterogeneous catalyst and hydrogen gas.
-
Enantioselective Reduction: Advanced methods for the synthesis of specific stereoisomers of 1-tetralol, crucial for pharmaceutical applications.
Data Presentation: Comparison of Reduction Methods
The following tables summarize the quantitative data for the different reduction methods described in the protocols.
Table 1: Achiral Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| Sodium Borohydride | NaBH₄ | Methanol (B129727) | 0 - RT | 1 - 2 h | ~80-90 (crude) |
| Lithium Aluminum Hydride | LiAlH₄ | THF (anhydrous) | 0 - RT | 15 - 60 min | High (typically >90) |
| Catalytic Hydrogenation | Raney® Nickel | Ethanol | RT | 15 - 20 min | Quantitative |
| Dissolving Metal | Calcium in Liquid Ammonia | Liquid NH₃ | -33 | Not Specified | 81[1] |
Table 2: Enantioselective Reduction Methods
| Method | Catalyst/Biocatalyst | Reductant | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane (BH₃) | THF | RT | Good | 85 (for R-1-tetralol)[2] |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | Whole-cell | Not Specified | Not Specified | 95 | >99 (for R-1-tetralol) |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol describes a straightforward and reliable method for the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of tetralone).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add sodium borohydride (0.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-tetralol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Safety Precautions:
-
Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable. Add the reagent slowly and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 2: Lithium Aluminum Hydride Reduction of this compound
This protocol details the use of the powerful reducing agent, lithium aluminum hydride, for the rapid reduction of this compound. This reaction must be conducted under anhydrous conditions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Sodium hydroxide (B78521) (15% aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath.
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.3 eq) in anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. The reduction of simple ketones like this compound is often complete within 15-30 minutes at room temperature.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method: for every 1 g of LiAlH₄ used, slowly and sequentially add:
-
1 mL of deionized water
-
1 mL of 15% aqueous NaOH
-
3 mL of deionized water
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form a granular precipitate.
-
Add anhydrous sodium sulfate or magnesium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-tetralol.
-
Purify the product by column chromatography or recrystallization if necessary.
Safety Precautions:
-
Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Handle LiAlH₄ powder in a fume hood and wear appropriate PPE, including a face shield.
-
A Class D fire extinguisher for metal fires should be readily available. Do not use water or carbon dioxide extinguishers.
Protocol 3: Catalytic Hydrogenation of this compound with Raney® Nickel
This protocol describes the reduction of this compound using hydrogen gas and a Raney® Nickel catalyst.
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water or ethanol)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)
Procedure:
-
In a hydrogenation flask, add this compound (1.0 eq) dissolved in ethanol.
-
Carefully add a catalytic amount of Raney® Nickel slurry (typically 5-10% by weight of the substrate). The catalyst should be kept wet with solvent at all times.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 40 lb/in²).
-
Stir or shake the reaction mixture vigorously at room temperature. The hydrogenation of a double bond is typically rapid, often completing in 15-20 minutes.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the hydrogen uptake ceases, vent the system and purge with nitrogen.
-
Carefully filter the catalyst through a pad of Celite®. Caution: The Raney® Nickel catalyst is pyrophoric and may ignite if it dries in the air. Keep the filter cake wet with solvent during filtration.
-
Rinse the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 1-tetralol. The product is often of high purity and may not require further purification.
Safety Precautions:
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Raney® Nickel is pyrophoric, especially when dry. Handle it as a slurry and do not allow it to dry in the air.
Protocol 4: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a method for the asymmetric reduction of this compound to produce (R)-1-tetralol using a chiral oxazaborolidine catalyst.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C and add the borane-THF solution (0.6 eq) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the this compound solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Add 1 M HCl and stir the mixture for 30 minutes.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-1-tetralol.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Safety Precautions:
-
Borane-THF complex is flammable and reacts with water. Handle under an inert atmosphere.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Product Characterization
The product, 1-tetralol (1,2,3,4-tetrahydronaphthalen-1-ol), can be characterized by its spectroscopic data.
Table 3: Spectroscopic Data for 1-Tetralol
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.40-7.10 (m, 4H, Ar-H), 4.80 (t, 1H, CH-OH), 2.80 (m, 2H, Ar-CH₂), 2.10-1.80 (m, 4H, -CH₂-CH₂-), 1.90 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 138.9, 137.2, 129.1, 128.8, 127.5, 126.2, 68.2, 32.3, 29.3, 18.9 |
| IR (neat) | ν (cm⁻¹) 3350 (br, O-H), 3020, 2930, 2860 (C-H), 1450, 1060 (C-O) |
| MS (EI) | m/z (%) 148 (M⁺), 130, 129, 115, 91 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualized Workflows
Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of this compound using sodium borohydride.
Workflow for Lithium Aluminum Hydride Reduction
Caption: Workflow for the reduction of this compound using lithium aluminum hydride.
Logical Relationship of Reduction Methods
Caption: Logical relationships between different methods for reducing this compound.
References
Application Notes and Protocols for High-Throughput Screening of 1-Tetralone-Based Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetralone (B52770), a bicyclic aromatic ketone, serves as a privileged scaffold in medicinal chemistry due to its structural rigidity and synthetic tractability. Libraries of this compound derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as antitumor, anti-inflammatory, and neuroprotective agents through the modulation of various enzymes and signaling pathways. High-throughput screening (HTS) of these libraries is a critical step in identifying lead compounds for drug discovery programs. These application notes provide detailed protocols for HTS assays targeting key enzymes and a framework for understanding the mechanism of action of this compound derivatives.
Target-Based High-Throughput Screening Assays
The following sections detail HTS protocols for three key enzymatic targets that have been shown to be modulated by this compound derivatives: Macrophage Migration Inhibitory Factor (MIF), Monoamine Oxidases (MAO-A and MAO-B), and Diacylglycerol Acyltransferase 1 (DGAT1).
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
MIF is a proinflammatory cytokine implicated in various inflammatory diseases and cancer. Certain 2-arylmethylene-1-tetralone derivatives have been identified as potent inhibitors of its tautomerase activity, which is crucial for its biological function.[1][2][3]
Data Presentation: Inhibitory Activity of this compound Derivatives against MIF Tautomerase
| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |
| KRP-6 | Substituted benzylidene-1-tetralone | MIF Ketonase Activity | 4.31 ± 1.34 | [1] |
| KRP-6 | Substituted benzylidene-1-tetralone | MIF Enolase Activity | 1260 ± 159 | [1] |
| Compound 24 | E-2-arylmethylene-1-tetralone | MIF Tautomerase Activity | Potent Inhibition (Specific IC50 not provided) | [2] |
| Compound 26 | E-2-arylmethylene-1-tetralone | MIF Tautomerase Activity | Potent Inhibition (Specific IC50 not provided) | [2] |
Experimental Protocol: HTS for MIF Tautomerase Inhibitors
This protocol is adapted for a 96- or 384-well plate format suitable for HTS.
Materials and Reagents:
-
Recombinant Human MIF
-
L-dopachrome methyl ester (Substrate)
-
Bis-Tris Buffer (50 mM, pH 6.2)
-
This compound-based compound library dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 475 nm
Assay Procedure:
-
Compound Plating: Dispense 1 µL of each compound from the this compound library into the wells of a microplate. Include wells with DMSO only as a negative control.
-
Enzyme Preparation: Prepare a solution of recombinant human MIF (e.g., 60 nM final concentration) in 50 mM Bis-Tris buffer (pH 6.2).
-
Enzyme-Inhibitor Pre-incubation: Add 50 µL of the MIF solution to each well containing the test compounds and controls. Incubate for 15 minutes at room temperature to allow for binding.
-
Substrate Preparation: Prepare a fresh solution of L-dopachrome methyl ester in the assay buffer.
-
Reaction Initiation: Add 50 µL of the L-dopachrome methyl ester solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the decrease in absorbance at 475 nm over time (kinetic read) using a microplate reader. The rate of reaction is proportional to the MIF tautomerase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO control. Determine the IC50 values for the hit compounds.
Experimental Workflow
HTS workflow for MIF tautomerase inhibition assay.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
MAOs are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. This compound derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.
Data Presentation: Inhibitory Activity of this compound Derivatives against MAO-A and MAO-B
| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |
| 1h | This compound derivative | MAO-A | 0.036 | [4] |
| 1h | This compound derivative | MAO-B | 0.0011 | [4] |
| 1f | This compound derivative | MAO-B | 0.0012 | [5] |
| 1o | 1-Tetralol derivative | MAO-B | 0.0075 | [5] |
| 1p | 1-Tetralol derivative | MAO-A | 0.785 | [5] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | α-Tetralone derivative | MAO-B | 0.0045 | [6] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | α-Tetralone derivative | MAO-A | 0.024 | [6] |
Experimental Protocol: HTS for MAO-A and MAO-B Inhibitors
This fluorescence-based assay measures the production of hydrogen peroxide, a product of the MAO-catalyzed reaction.
Materials and Reagents:
-
Recombinant Human MAO-A and MAO-B
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Serotonin (MAO-A substrate)
-
Benzylamine (B48309) (MAO-B substrate)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
This compound-based compound library dissolved in DMSO
-
Clorgyline (MAO-A inhibitor control)
-
Deprenyl (B1670267) (MAO-B inhibitor control)
-
Black, flat-bottom microplates
-
Microplate reader with fluorescence capabilities
Assay Procedure:
-
Compound Plating: Dispense test compounds and controls (clorgyline for MAO-A, deprenyl for MAO-B, and DMSO for negative control) into separate wells of a black microplate.
-
Enzyme Addition: Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Substrate Mix Preparation: Prepare a working solution containing the respective substrate (serotonin for MAO-A or benzylamine for MAO-B), HRP, and Amplex® Red in the assay buffer.
-
Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 20-40 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC50 values for the hits.
Experimental Workflow
HTS workflow for MAO-A/B inhibition assay.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for metabolic disorders. Tetralone derivatives have been identified as potent inhibitors of DGAT1.[4]
Data Presentation: Inhibitory Activity of this compound Derivatives against DGAT1
| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |
| Compound A | Tetrahydronaphthalene | hDGAT1 (CPM assay) | 5.1 | [4] |
| Compound B | Tetralone | hDGAT1 (CPM assay) | 2.8 | [4] |
| T863 | Reference DGAT1 Inhibitor | hDGAT1 (CPM assay) | 0.049 | [7] |
| A-922500 | Reference DGAT1 Inhibitor | DGAT1 (Cell-free assay) | 0.0171 | [8] |
Experimental Protocol: HTS for DGAT1 Inhibitors
This fluorescence-based assay quantifies the release of Coenzyme A (CoA) during the DGAT1-catalyzed reaction using the thiol-reactive probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM).[7]
Materials and Reagents:
-
Microsomes from cells overexpressing human DGAT1
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Oleoyl-CoA
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
HEPES buffer (50 mM, pH 7.5)
-
Triton X-100
-
DMSO
-
This compound-based compound library
-
384-well black microplates
-
Microplate reader with fluorescence capabilities
Assay Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5) with 1% Triton X-100.
-
Prepare DGAT1 microsomes in the assay buffer.
-
Prepare a substrate solution of 1,2-DOG and Oleoyl-CoA in the assay buffer.
-
-
Enzyme and Compound Incubation: Add the DGAT1 microsomes to the wells containing the compounds.
-
Reaction Initiation: Add the substrate solution (1,2-DOG and Oleoyl-CoA) to all wells to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.1% and incubate for an additional 30 minutes.
-
CPM Addition: Add CPM solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 355 nm and emission at 460 nm).[7]
-
Data Analysis: Calculate the percentage of DGAT1 inhibition and determine the IC50 values for hit compounds.
Experimental Workflow
HTS workflow for DGAT1 inhibition assay.
Mechanistic Insights: Signaling Pathways Modulated by this compound Derivatives
Understanding the mechanism of action of hit compounds is crucial for their development as therapeutic agents. This compound derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its aberrant activation is linked to various diseases, including cancer. Some 2-arylmethylene-1-tetralone derivatives have been shown to inhibit the activation of NF-κB.[1][2] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB complex.
Inhibition of the NF-κB pathway by this compound derivatives.
Targeting the PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. While direct inhibition of this pathway by this compound derivatives is still under investigation, their demonstrated anti-proliferative and pro-apoptotic effects in cancer cells suggest that this pathway is a relevant target for this class of compounds. Developing this compound derivatives that can effectively modulate the PI3K/Akt pathway represents a promising strategy for cancer therapy.
The PI3K/Akt pathway as a target in cancer.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The high-throughput screening protocols and mechanistic insights provided in these application notes offer a robust framework for the identification and characterization of lead compounds from this compound-based libraries. Further optimization of these assays and deeper investigation into the molecular mechanisms of action will accelerate the translation of these promising compounds into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Pathway Mediates Induction of IL-1RA by TSH in Fibrocytes: Modulation by PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Substituted 1-Tetralones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of substituted 1-tetralones, a critical structural motif in various pharmaceuticals and biologically active compounds. The methodologies discussed are foundational for transitioning from laboratory-scale synthesis to larger-scale production, with a focus on efficiency, scalability, and safety.
Introduction
Substituted 1-tetralones are key intermediates in the synthesis of a wide array of pharmaceuticals, including antidepressants like Sertraline.[1] Their bicyclic structure, combining an aromatic ring with a cyclohexanone (B45756) moiety, makes them versatile scaffolds in medicinal chemistry. The efficient and scalable synthesis of these compounds is, therefore, of significant interest to the drug development industry. This document outlines common and effective methods for their preparation, with a focus on considerations for scaling up production.
Core Synthetic Strategies
Several synthetic routes are available for the preparation of substituted 1-tetralones. The most common and scalable methods include intramolecular Friedel-Crafts reactions and catalytic hydrogenation. More recent methods, such as those involving radical-mediated cyclizations, also show promise for specific applications.
1. Intramolecular Friedel-Crafts Acylation/Cyclization
This is a widely used and robust method for the synthesis of 1-tetralones, involving the cyclization of a 4-arylbutyric acid or its derivative.[1] The reaction is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the fused six-membered ring.[1]
-
From 4-Arylbutyric Acids: This direct approach involves the cyclization of a 4-arylbutyric acid using a strong acid catalyst. The acid protonates the carboxylic acid, which then forms a reactive acylium ion that undergoes intramolecular cyclization.[1]
-
From 4-Arylbutyryl Chlorides: An alternative is to first convert the 4-arylbutyric acid to its more reactive acyl chloride, which can then be cyclized under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This method often proceeds under milder conditions and with shorter reaction times.[2]
-
Haworth Synthesis: This multi-step method begins with the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. The resulting keto-acid is then reduced, and a subsequent intramolecular Friedel-Crafts acylation yields the 1-tetralone (B52770) structure.[1]
2. Catalytic Hydrogenation
Catalytic hydrogenation offers a different approach, particularly for the synthesis of the parent this compound from 1-naphthol (B170400). This method involves the selective hydrogenation of the substituted ring of the naphthalene (B1677914) system.
Logical Relationship of Friedel-Crafts Acylation Pathways
Caption: Pathways for this compound Synthesis via Friedel-Crafts Reactions.
Quantitative Data Comparison
The choice of synthetic route can significantly impact yield, purity, and overall process efficiency. The following table summarizes quantitative data for different methods.
| Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) | Scale | Reference |
| Friedel-Crafts Cyclization | 4-Phenylbutyric Acid | Bi(NTf₂)₃ | Heating | Ambient | - | >90 | - | Lab | [2] |
| Friedel-Crafts Cyclization | 4-Phenylbutyryl Chloride | AlCl₃ | 0-10 | Ambient | 1 hour | 85-91 | - | Lab | [1] |
| Hydrogenation | 1-Naphthol | Raney Nickel | 170-250 | 3.0-5.0 | 7-20 hours | 65-73 | >98 (after purification) | Patent (Implied Scale-up) | [3] |
| Microwave-Assisted | O-phenyloximes | InCl₃·H₂O | Microwave | Ambient | Rapid | Broad Scope | - | Lab | [4][5] |
| Cascade Reductive Friedel-Crafts | Keto acids/esters | Metal-free | - | - | - | Broad Scope | - | Lab | [6] |
Note: Yields and purities are highly substrate-dependent and the provided data represents examples from the literature. Optimization is necessary for specific substituted 1-tetralones.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its derivatives, with specific considerations for scaling up the processes.
Protocol 1: Scale-up Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyryl Chloride
This protocol is adapted from a laboratory procedure and includes considerations for larger-scale synthesis.[1]
Experimental Workflow
Caption: Workflow for Friedel-Crafts based this compound Synthesis.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with cooling/heating jacket and overhead stirrer
-
Addition funnel
-
Temperature probe
-
Condenser
-
Receiving flasks for distillation
-
Vacuum pump
-
4-Phenylbutyryl chloride
-
Aluminum chloride (anhydrous)
-
Benzene (or a less hazardous solvent like toluene (B28343) or chlorobenzene (B131634) for scale-up)
-
Ice
-
Concentrated Hydrochloric Acid
-
10% Sodium Carbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with benzene and anhydrous aluminum chloride. Scale-up consideration: The addition of AlCl₃ is exothermic; ensure adequate cooling capacity.
-
Cooling: Cool the mixture to 0-10 °C with constant stirring.
-
Addition of Substrate: Slowly add 4-phenylbutyryl chloride to the stirred suspension via the addition funnel, maintaining the temperature between 0-10 °C. Scale-up consideration: The rate of addition is critical to control the exotherm.
-
Reaction: Stir the reaction mixture for 1 hour at 0-10 °C after the addition is complete.
-
Work-up - Quenching: Decompose the reaction complex by carefully adding crushed ice, followed by concentrated hydrochloric acid. Scale-up consideration: This is a highly exothermic and gas-evolving step. Ensure slow addition and adequate venting.
-
Phase Separation: Separate the organic (benzene) layer.
-
Extraction: Extract the aqueous layer with two portions of benzene.
-
Washing: Combine the organic extracts and wash successively with water, 10% sodium carbonate solution, water, and finally with saturated brine.
-
Solvent Removal: Distill off the benzene under atmospheric pressure.
-
Purification: Purify the crude residue by vacuum distillation, collecting the this compound fraction at 135-137 °C/15 mm Hg. Scale-up consideration: For larger quantities, fractional distillation columns may be required to achieve high purity.
Safety Considerations:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.
-
Benzene is a known carcinogen. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or under a fume hood. Consider substitution with a safer solvent for large-scale production.[7][8]
-
The quenching step is highly exothermic and releases HCl gas. Ensure proper cooling and ventilation.[7][8]
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]
Protocol 2: Scale-up Synthesis of this compound via Hydrogenation of 1-Naphthol
This protocol is based on a patented method and is suitable for large-scale production.[3]
Experimental Workflow
Caption: Workflow for Hydrogenation-based this compound Synthesis.
Materials and Equipment:
-
High-pressure autoclave (e.g., Hastelloy or stainless steel) with heating, cooling, and stirring capabilities
-
Hydrogen gas supply
-
Catalyst filtration system (e.g., filter press)
-
Distillation setup
-
1-Naphthol
-
Raney Nickel catalyst
-
Toluene or xylene (optional solvent)
-
Sodium hydroxide (B78521) solution (for washing)
Procedure:
-
Reactor Charging: Charge the autoclave with 1-naphthol, an optional solvent (e.g., toluene), and the Raney Nickel catalyst. The mass ratio of Raney Nickel to 1-naphthol is typically between 0.01:1 and 0.05:1.
-
Inerting: Seal the reactor and purge 2-5 times with nitrogen to remove air.
-
Pressurization: Pressurize the reactor with hydrogen to 3.0-4.0 MPa.
-
Heating and Reaction: Heat the mixture to 170-250 °C while stirring. Maintain the hydrogen pressure between 3.0-5.0 MPa. The reaction is typically run for 7-20 hours. Scale-up consideration: Effective heat transfer and agitation are crucial to ensure a uniform reaction rate and prevent localized overheating.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. Scale-up consideration: Raney Nickel is pyrophoric when dry. The filter cake should be kept wet and handled with care.
-
Work-up: a. Wash the filtrate multiple times (2-5 times) with an alkali solution (e.g., sodium hydroxide) to remove any unreacted 1-naphthol and acidic byproducts. b. Follow with water washes to remove residual alkali.
-
Purification: Separate the organic phase and purify by rectification (fractional distillation) to obtain high-purity this compound.
Safety Considerations:
-
Hydrogen gas is highly flammable and explosive. The reaction must be conducted in a specialized high-pressure reactor in a designated area with appropriate safety measures.
-
Raney Nickel is pyrophoric and must be handled with care, especially during filtration. It should not be allowed to dry in the air.
-
The reaction is conducted at high temperatures and pressures, requiring robust equipment and adherence to strict operating procedures.
Purification of Substituted 1-Tetralones
The purification of this compound derivatives is critical to meet the stringent requirements of the pharmaceutical industry. The choice of method depends on the physical properties of the product and the nature of the impurities.
Common Purification Techniques:
-
Distillation: As demonstrated in the protocols, vacuum distillation is effective for liquid 1-tetralones. For larger scales, fractional distillation provides better separation.
-
Recrystallization: This is often the most effective method for purifying solid 1-tetralones. A suitable solvent system should be chosen to selectively crystallize the desired product, leaving impurities in the mother liquor. Slow cooling is key to obtaining pure crystals.[9]
-
Column Chromatography: For challenging separations or when high purity is essential, silica (B1680970) gel chromatography can be employed. However, this method is less ideal for very large-scale production due to solvent consumption and cost.[9] Scaling up flash chromatography requires careful consideration of column size, loading techniques, and gradient optimization to maintain separation efficiency.[10]
Troubleshooting Common Purification Issues: [9]
-
Low Purity After Initial Precipitation: This may be due to incomplete reaction or the formation of side products. Recrystallization is often the best solution.
-
Product Oiling Out During Recrystallization: This can be caused by a solvent that is too nonpolar or too rapid cooling. Adjusting the solvent system with a co-solvent or ensuring slow, insulated cooling can resolve this.
-
Poor Recovery: This may result from the chosen recrystallization solvent being too effective, even at low temperatures, or cumulative losses from multiple purification steps. Optimization of the solvent and minimizing the number of steps is crucial.
Conclusion
The scale-up synthesis of substituted 1-tetralones requires careful consideration of the synthetic route, reaction conditions, and purification methods. While intramolecular Friedel-Crafts reactions are versatile and widely used, catalytic hydrogenation presents a viable alternative for specific structures. For any chosen method, a thorough understanding of process safety, especially when handling hazardous reagents and operating at high temperatures and pressures, is paramount for a successful and safe scale-up. The protocols and data provided herein serve as a guide for researchers and professionals in the development of robust and efficient large-scale syntheses of these important pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Tetralone synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols: 1-Tetralone Derivatization for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetralone (B52770), a bicyclic aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its rigid framework and amenability to chemical modification at various positions have led to the development of a diverse range of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, with a focus on 2-arylmethylene-1-tetralones (chalcone analogs) for their anti-inflammatory and anticancer applications.
Key Derivatization Strategy: Claisen-Schmidt Condensation
A primary and efficient method for the derivatization of this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of this compound with an aromatic aldehyde to yield a 2-arylmethylene-1-tetralone, a class of compounds analogous to chalcones.[4] This synthetic route is highly versatile, allowing for the introduction of a wide array of substituents on the aromatic aldehyde, thereby enabling extensive structure-activity relationship (SAR) studies.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various this compound derivatives, highlighting their potential in medicinal chemistry.
Table 1: Anti-Inflammatory Activity of 2-Arylmethylene-1-tetralone Derivatives
| Compound ID | Substituent (R) | Biological Target | Assay | IC50 (µM) | Reference |
| 1 | 4-OH | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 5.2 | [4] |
| 2 | 4-OCH3 | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 8.7 | [4] |
| 3 | 4-Cl | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 3.5 | [4] |
| 4 | 2,4-diCl | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 1.8 | [4] |
| 5 | 3,4-diOCH3 | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 6.1 | [4] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 2-(2,6-dichlorobenzylidene)-1-tetralone | Cervical (HeLa) | 3.5 (µg/mL) | [5] |
| 7 | 2-(2,6-dichlorobenzylidene)-1-tetralone | Breast (MCF-7) | 4.5 (µg/mL) | [5] |
| 8 | Tetralin-thiazoline derivative | Breast (MCF-7) | 19.13 | [2] |
| 9 | Tetralin-thiazoline derivative | Lung (A549) | 15.69 | [2] |
| 10 | Tetralin-pyrazoline derivative | Cervical (HeLa) | 3.5 (µg/mL) | [6] |
| 11 | Tetralin-pyrazoline derivative | Breast (MCF-7) | 4.5 (µg/mL) | [6] |
| 12 | Kaempferol (a natural tetralone-containing flavonoid) | Leukemia (CCRF-CEM) | 14.0 | [7] |
| 13 | Maesopsin (a natural tetralone-containing compound) | Leukemia (CCRF-CEM) | 10.2 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylmethylene-1-tetralone Derivatives via Claisen-Schmidt Condensation
This protocol outlines a general method for the synthesis of 2-arylmethylene-1-tetralone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (B145695) (absolute)
-
Sodium hydroxide (B78521) (NaOH) solution (10% w/v in water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol to form a clear solution.
-
Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any residual NaOH.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
This protocol describes a method to evaluate the inhibitory effect of this compound derivatives on the tautomerase activity of MIF.
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume of the diluted test compounds to the wells of a 96-well microplate.
-
Add recombinant human MIF to the wells containing the test compounds and incubate for a predefined period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-dopachrome methyl ester, to each well.
-
Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader. The rate of dopachrome (B613829) tautomerization is proportional to the MIF activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Inhibition of the MIF-mediated NF-κB signaling pathway by this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 1-Tetralone (B52770) Metabolites
Introduction
This compound is a bicyclic aromatic ketone and a common scaffold in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. Understanding its metabolic fate is crucial for drug development, as its metabolites can influence both the efficacy and toxicity of parent compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds.[1][2] However, many drug metabolites, including those of this compound, are non-volatile due to the presence of polar functional groups like hydroxyls and carboxyls.[3][4] Therefore, a chemical derivatization step is required to convert these metabolites into volatile derivatives suitable for GC-MS analysis.[3][4]
This application note provides a detailed protocol for the extraction, derivatization, and analysis of this compound metabolites from biological matrices using a two-step derivatization process involving methoximation and silylation, followed by GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Biological Matrix (e.g., plasma, urine, cell lysate)
-
Internal Standard (IS): (e.g., Ribitol (B610474) or a stable isotope-labeled standard)
-
Extraction Solvents: Isopropanol (B130326), Chloroform (B151607), Methanol, Ultrapure Water (GC-grade or equivalent)
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx) (≥98% purity)
-
Pyridine (GC-grade, anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (≥98.5% purity)
-
-
Inert Gas: Helium or Nitrogen (99.999% purity)
-
Glassware: 2 mL amber glass vials with PTFE-lined caps, centrifuge tubes.
Sample Preparation and Metabolite Extraction
Proper sample handling is critical to preserve the integrity of the metabolome. Samples should be collected and immediately frozen in liquid nitrogen and stored at -80°C until analysis to quench metabolic activity.[5][6]
-
Sample Thawing & Aliquoting: Thaw frozen biological samples (e.g., 100 µL of plasma) on ice.
-
Internal Standard Addition: Add an internal standard to each sample for normalization. For example, add 30 µL of a 0.2 mg/mL ribitol stock solution.[5]
-
Protein Precipitation & Extraction:
-
Add 1 mL of cold (-20°C) isopropanol to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 1 hour to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
-
Phase Separation (Optional, for comprehensive analysis):
-
Drying: Carefully collect the upper polar phase containing hydroxylated metabolites into a new 2 mL microtube. Dry the extract completely using a vacuum centrifuge or a gentle stream of nitrogen. This step is crucial as water interferes with the silylation reaction.[7]
Derivatization Protocol
Derivatization is a two-step process to increase the volatility of polar metabolites.[7][8]
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[5]
-
Add 40 µL of this solution to each dried sample extract.[5]
-
Vortex for 30 seconds.
-
Incubate the mixture in a thermomixer at 37°C for 90 minutes with shaking (e.g., 1200 rpm).[7] This step protects aldehyde and keto groups and prevents the formation of multiple derivatives from tautomers.[7]
-
-
Trimethylsilylation (TMS):
-
Add 70 µL of MSTFA to each sample.[5]
-
Incubate at 37°C for 30 minutes with shaking (e.g., 1200 rpm).[7] This reaction replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[3][7]
-
After incubation, centrifuge briefly to collect any droplets and transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.[8]
-
GC-MS Analysis Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Data Presentation
GC-MS Instrument Parameters
The following table outlines a robust starting point for the GC-MS parameters, which should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 230 - 250 °C |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 - 2.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 15°C/min to 330°C Final Hold: 5 min at 330°C[5] |
| GC Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms or equivalent) |
| Mass Spectrometer | |
| Transfer Line Temp. | 280 - 290 °C[3] |
| Ion Source Temp. | 230 °C[3] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3] |
| Mass Scan Range | 50 - 600 m/z[3] |
| Solvent Delay | 5 - 6 minutes (to avoid solvent and derivatizing agent peaks)[3][9] |
Illustrative Quantitative and Qualitative Data
The following tables present hypothetical data for the analysis of potential this compound metabolites. Actual values must be determined experimentally. Common metabolic pathways for aromatic compounds include hydroxylation and subsequent conjugation. The GC-MS analysis would detect the derivatized (MeOx-TMS) forms of these hydroxylated metabolites.
Table 1: Example Quantitative Performance
| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound (TMS enol) | 10.5 | >0.995 | 1.0 | 3.5 |
| 5-Hydroxy-1-tetralone (MeOx, TMS) | 12.2 | >0.995 | 2.5 | 8.0 |
| 6-Hydroxy-1-tetralone (MeOx, TMS) | 12.8 | >0.995 | 2.5 | 8.0 |
| 7-Hydroxy-1-tetralone (MeOx, TMS) | 12.6 | >0.995 | 2.0 | 7.5 |
Table 2: Expected Mass Fragments for Derivatized Metabolites
| Metabolite (Derivatized Form) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound (TMS enol ether) | 218 | 203 [M-15], 175, 115 |
| Hydroxy-1-tetralone (MeOx, TMS) | 307 | 292 [M-15], 217 [M-90], 174 |
Note: The fragmentation patterns are predictive. The [M-15] fragment typically represents the loss of a methyl group from a TMS moiety. The [M-90] fragment can indicate the loss of a trimethylsilanol (B90980) group, characteristic of TMS-derivatized hydroxyl compounds.
Conclusion
The protocol described provides a comprehensive workflow for the sensitive and specific detection of this compound metabolites in biological samples. The combination of a robust extraction procedure, two-step chemical derivatization, and optimized GC-MS parameters allows for the reliable identification and quantification of key metabolic products.[1] This methodology is essential for researchers in pharmacology and drug development to accurately characterize the metabolic profile of this compound and its derivatives, ensuring the integrity and reliability of their scientific work.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 6. metabolon.com [metabolon.com]
- 7. youtube.com [youtube.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tetralone
Welcome to the technical support center for the synthesis of 1-Tetralone (B52770). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield for the intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this reaction are a common issue and can stem from several factors:
-
Incomplete Reaction: The cyclization may not have gone to completion. Ensure you are using a sufficiently strong acid catalyst and optimal reaction temperature and time. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are effective catalysts for this transformation.[1][2] Some modern methods also employ Lewis acids like Bi(NTf2)3, which can give good to moderate yields under microwave irradiation.[3]
-
Catalyst Deactivation: Moisture can deactivate the acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Side Reactions: At higher temperatures, side reactions such as sulfonation (if using sulfuric acid) or polymerization can occur. Careful control of the reaction temperature is crucial.
-
Substrate Purity: Impurities in the starting 4-phenylbutyric acid can interfere with the reaction. Ensure the starting material is of high purity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: I am observing multiple spots on my TLC plate after the synthesis of this compound. What are the likely impurities and how can I purify my product?
A2: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in this compound synthesis include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-phenylbutyric acid or 4-phenylbutyryl chloride.
-
Side Products: Depending on the synthetic route, side products can form. For instance, in the Friedel-Crafts reaction, polysubstitution or rearrangement products might occur, though intramolecular reactions are generally cleaner.[4] In the oxidation of tetralin, 1-tetralol is a common byproduct.[1]
-
Polymeric Material: At elevated temperatures or with certain catalysts, polymerization of the starting material or product can occur.
Purification Strategy:
Column chromatography is the most effective method for purifying this compound. A typical procedure involves using silica (B1680970) gel as the stationary phase and a gradient of ethyl acetate (B1210297) in hexane (B92381) as the mobile phase.[5] Distillation under reduced pressure is also a viable method for purification.[6][7]
Q3: What are the advantages and disadvantages of different synthetic routes to this compound?
A3: Several methods exist for synthesizing this compound, each with its own set of pros and cons. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.
| Synthetic Route | Starting Materials | Common Catalysts/Reagents | Typical Yield | Advantages | Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutyric Acid | Polyphosphoric acid, H2SO4, HF, PPA, MSA | 75-91%[6][8] | High yield, direct cyclization. | Requires strong acids, can be difficult to handle on a large scale.[2] |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutyryl Chloride | AlCl3, SnCl4 | 74-91%[6] | Milder conditions and shorter reaction times than with the carboxylic acid.[1] | Requires an extra step to prepare the acid chloride. |
| Benzene (B151609) + γ-Butyrolactone | Benzene, γ-Butyrolactone | AlCl3 | 91-96%[7][8] | High yield, readily available starting materials. | Generates a large amount of aluminum trichloride (B1173362) waste.[9] |
| Oxidation of Tetralin | 1,2,3,4-Tetrahydronaphthalene | Air, Cr or Cu catalysts | ~90% selectivity[8] | Uses inexpensive starting material and oxidant (air). | Can produce 1-tetralol as a byproduct which is difficult to separate by distillation.[1] |
Key Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid
This protocol is adapted from a procedure using thionyl chloride to form the acid chloride in situ, followed by cyclization with aluminum chloride.[6]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Acid Chloride Formation: In a round-bottomed flask fitted with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride.[6] Heat the mixture gently on a steam bath until the acid melts. The reaction will proceed without external heating. After 25-30 minutes, when hydrogen chloride evolution ceases, warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride under vacuum.[6]
-
Friedel-Crafts Cyclization: Cool the flask and add 175 cc of carbon disulfide, then cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.[6]
-
Work-up and Purification: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice with shaking. Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a larger flask for steam distillation.[6] The carbon disulfide will distill first. Collect the subsequent distillate (approximately 2 L) which contains the product. Separate the oil and extract the aqueous layer three times with 100-cc portions of benzene. Combine the oil and the extracts, remove the solvent, and distill the residue under reduced pressure. The yield of α-tetralone boiling at 105–107°/2 mm is 21.5–26.5 g (74–91%).[6]
Protocol 2: Synthesis from Benzene and γ-Butyrolactone
This method provides a high yield of this compound.[7]
Methodology:
-
Reaction Setup: In a 3-L three-necked flask fitted with a stirrer, condenser, and addition funnel, place 1 liter of dry, thiophene-free benzene and 104 g (1.21 moles) of γ-butyrolactone.[7]
-
Catalyst Addition: Add 600 g (4.5 moles) of anhydrous aluminum chloride to the stirred reaction mixture over a period of 2 hours. The mixture will turn dark brown and reflux gently with the evolution of hydrogen chloride.
-
Reaction: After the addition of the catalyst is complete, heat the mixture on a steam bath with continued stirring for 16 hours.[7]
-
Work-up: Cool the mixture to room temperature and pour it onto 3 kg of crushed ice with 500 ml of concentrated hydrochloric acid. Separate the lower aqueous layer and extract it with about 500 ml of toluene (B28343).
-
Purification: Combine the organic layer and the toluene extract, wash successively with water, 20% potassium hydroxide (B78521) solution, and water. Distill under reduced pressure to remove the solvents. Distillation of the residue yields 160–170 g (91–96%) of α-tetralone.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: 1-Tetralone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tetralone (B52770). The information herein is designed to help overcome common challenges related to side-product formation in various reactions involving this versatile ketone.
Frequently Asked Questions & Troubleshooting Guides
Alkylation Reactions
Q1: I am trying to perform an α-alkylation on this compound, but I am getting a mixture of products, including what appears to be O-alkylated product and di-alkylated species. How can I improve the selectivity for mono-C-alkylation?
A1: The formation of O-alkylated and poly-alkylated side products is a common issue in the alkylation of ketones. The key is to control the formation and reaction of the enolate intermediate.
Troubleshooting Strategies:
-
Choice of Base: Use a strong, non-nucleophilic, sterically hindered base to ensure rapid and complete deprotonation of the ketone. Lithium diisopropylamide (LDA) is a common choice as it favors the formation of the kinetic enolate and minimizes side reactions. Weaker bases like alkoxides can lead to an equilibrium concentration of the ketone and enolate, promoting polyalkylation and aldol (B89426) side reactions.
-
Temperature Control: Form the enolate at low temperatures (e.g., -78 °C) to favor the kinetic, less substituted enolate and to prevent side reactions.[1] The alkylating agent should also be added at this low temperature.
-
Order of Addition: Add the ketone solution dropwise to a solution of the base (inverse addition) to ensure that the ketone is always in the presence of excess base, which minimizes self-condensation.
-
Alkylating Agent: Use a reactive alkylating agent (e.g., primary alkyl iodides or bromides) to ensure rapid trapping of the enolate. Less reactive agents may allow for enolate equilibration or decomposition.
Q2: My α-alkylation of an unsymmetrical this compound derivative is not regioselective. How can I control which α-carbon is alkylated?
A2: The regioselectivity of enolate formation is dependent on whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: To form the less substituted enolate (alkylation at the C2 position), use a strong, hindered base like LDA in an aprotic solvent (e.g., THF) at a low temperature (-78 °C).[1] These conditions favor the rapid removal of the more accessible proton.
-
Thermodynamic Control: To form the more substituted enolate, a weaker base (e.g., sodium ethoxide in ethanol) at room temperature can be used. However, this can lead to lower yields due to competing side reactions.[1]
Reduction Reactions
Q3: During the reduction of this compound to 1-tetralol, I am observing a significant amount of a non-polar side-product, likely 1,2,3,4-tetrahydronaphthalene (B1681288). How can I prevent this over-reduction?
A3: The formation of 1,2,3,4-tetrahydronaphthalene is a result of the reduction of the aromatic ring, which is common under Birch reduction conditions.
Troubleshooting Strategies:
-
Birch Reduction Modification: In a standard Birch reduction (Li or Na in liquid NH₃), the ketone can be reduced to the alcohol and the aromatic ring can also be reduced.[2][3] To selectively reduce the ketone to the alcohol (1-tetralol), a modified workup can be employed. After the reaction with the alkali metal in liquid ammonia (B1221849), and before quenching with water, the ammonia is evaporated, and an aqueous solution of ammonium (B1175870) chloride is added.[2][3]
-
Alternative Reducing Agents: For a more controlled reduction of the ketone to the alcohol, consider using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This will selectively reduce the ketone without affecting the aromatic ring.
Q4: My catalytic hydrogenation of 1-naphthol (B170400) to produce this compound is resulting in significant amounts of 1-tetralol and fully saturated decalin derivatives. How can I improve the selectivity for this compound?
A4: Over-reduction is a common problem in the catalytic hydrogenation of 1-naphthol. The desired this compound is an intermediate in the hydrogenation to 1-tetralol and subsequently to decalin derivatives.
Troubleshooting Strategies:
-
Catalyst Loading: An excessive amount of catalyst (e.g., Raney nickel) can promote further hydrogenation to undesired byproducts.[4] It is crucial to optimize the catalyst loading.
-
Temperature Control: The reaction temperature plays a critical role. Higher temperatures can favor the formation of this compound over 1-tetralol, but excessively high temperatures can lead to complete reduction. A temperature range of 170-250°C is often cited.[4]
-
Reaction Time and Monitoring: Carefully monitor the reaction progress using techniques like GC or TLC to stop the reaction once the maximum yield of this compound is achieved, before significant over-reduction occurs.
Condensation Reactions
Q5: I am performing an aldol condensation of this compound with an aldehyde, but my yield of the β-hydroxy ketone is low, and I am isolating the dehydrated α,β-unsaturated ketone. How can I favor the aldol addition product?
A5: The dehydration of the initial aldol addition product is a common follow-up reaction, often facilitated by heat or strong acidic/basic conditions.[5][6][7]
Troubleshooting Strategies:
-
Temperature Control: Run the reaction at lower temperatures to disfavor the elimination reaction. Dehydration is often promoted by heating the reaction mixture.[7][8]
-
Reaction Time: Shorter reaction times can favor the isolation of the initial aldol adduct before it has a chance to dehydrate.
-
Choice of Base/Acid: While a catalyst is needed, overly harsh conditions (very high concentration of base/acid) can promote dehydration. Use the minimum effective amount of catalyst.
Friedel-Crafts and Related Cyclization Reactions
Q6: My intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid to this compound is giving a low yield, with a significant amount of unreacted starting material remaining. How can I drive the reaction to completion?
A6: Incomplete cyclization is a frequent issue in this reaction.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used and are effective.[2] Strong Lewis acids like bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] have also been shown to quantitatively convert 4-phenylbutyric acid to this compound.[2]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Water can deactivate the acid catalyst.
-
Temperature and Reaction Time: The reaction often requires elevated temperatures to proceed to completion. Ensure that the reaction is heated for a sufficient amount of time, monitoring the progress by TLC or another suitable method.
-
Use of Acid Chloride: Converting the 4-phenylbutyric acid to its corresponding acid chloride before cyclization with a Lewis acid like tin(IV) chloride (SnCl₄) can lead to significantly shorter reaction times and may improve the yield.[2]
Quantitative Data on Side-Product Formation
| Reaction | Desired Product | Side Product(s) | Reaction Conditions | Product Ratio (Desired:Side) | Reference |
| Oxidation of Tetralin | This compound | 1-Tetralol | Chromium exchanged resin, 2-methyl-5-ethyl pyridine, O₂, 120°C, 2 hours | 10.1 : 1 | |
| Hydrogenation of 1-Naphthol | This compound | 1,2,3,4-Tetrahydro-1-naphthol, other byproducts | Raney nickel catalyst, 200-250°C, 3.0-5.0 MPa H₂, 7-20 hours | 65-73% yield of this compound | [4] |
| Nitration of 5-hydroxy-1-tetralone | 6-nitro-5-hydroxy-1-tetralone | 6,8-dinitro-5-hydroxy-1-tetralone | HNO₃ in AcOH, room temperature | 47% yield of mono-nitro, 19% yield of di-nitro | [9] |
Key Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 4-Phenylbutyryl Chloride
This protocol is adapted from a procedure in Organic Syntheses.[10]
-
Preparation of 4-Phenylbutyryl Chloride: In a round-bottomed flask fitted with a reflux condenser and a gas trap, place 32.8 g (0.2 mole) of 4-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. Allow the reaction to proceed for 25-30 minutes until the evolution of hydrogen chloride ceases. Warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride under reduced pressure.
-
Cyclization: Cool the flask containing the acid chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath. Add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser. After the initial rapid evolution of hydrogen chloride subsides, warm the mixture slowly to the boiling point on a steam bath. Heat and shake the mixture for ten minutes to complete the reaction.
-
Work-up: Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, with shaking. Add 25 cc of concentrated hydrochloric acid. Transfer the mixture to a larger flask and steam-distill to remove the carbon disulfide. The this compound will then distill with the steam.
-
Purification: Separate the oily product from the distillate. Extract the aqueous layer with benzene. Combine the oil and the extracts, remove the solvent, and distill the residue under reduced pressure to yield pure this compound.
Protocol 2: Reduction of this compound to 1-Tetralol
This protocol is based on the reduction with calcium in liquid ammonia.[2]
-
Setup: In a three-necked flask equipped with a dry-ice condenser and a stirrer, condense approximately 200 mL of anhydrous ammonia.
-
Reaction: To the liquid ammonia, add 10 g (0.068 mol) of this compound. While stirring, add 3.3 g (0.082 g-atom) of calcium metal in small pieces. Stir the blue solution for 2 hours at -33°C.
-
Quenching: Carefully add an excess of ammonium chloride to quench the reaction.
-
Work-up: Allow the ammonia to evaporate overnight. Add 100 mL of water to the residue and extract with three 50 mL portions of diethyl ether.
-
Purification: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the ether under reduced pressure. The resulting crude 1-tetralol can be purified by distillation or recrystallization.
Visualizations
Caption: Common reduction pathways and side-products of this compound.
Caption: Side-product formation in alkylation and aldol condensation of this compound.
References
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 4. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ch18: Advanced Aldols [chem.ucalgary.ca]
- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1-Tetralone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-Tetralone (B52770).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My final product is a yellow or amber liquid, but I need a colorless product.
Answer: The coloration of this compound is typically due to oxidation byproducts or other conjugated impurities.[1] The following methods can be employed to remove these colored impurities:
-
Liquid-Liquid Extraction with Washing: Before distillation, a thorough washing of the crude product can be highly effective. A detailed protocol is provided in the "Experimental Protocols" section, which involves sequential washes with water, sodium hydroxide (B78521), acetic acid, and sodium bicarbonate to remove acidic and basic impurities that may contribute to color.[2][3]
-
Vacuum Distillation: This is one of the most effective methods for separating this compound from less volatile, colored impurities.[1] Collecting fractions at the correct boiling point and pressure is crucial.
-
Activated Charcoal Treatment: Dissolving the impure this compound in a suitable organic solvent (like diethyl ether) and treating it with a small amount of activated charcoal can adsorb the colored impurities. The charcoal is then removed by filtration through Celite. Caution should be exercised as excessive charcoal can lead to a loss of the desired product.[1]
Issue 2: After purification by distillation, my yield is significantly lower than expected.
Answer: Low recovery during distillation can be attributed to several factors. Consider the following troubleshooting steps:
-
Inadequate Vacuum: Ensure your vacuum system is capable of reaching and maintaining the required pressure. Leaks in the glassware joints are a common cause of poor vacuum. Check all seals and use appropriate vacuum grease. This compound has a high boiling point at atmospheric pressure (255-257 °C), making a good vacuum essential to prevent thermal degradation.[4]
-
Improper Heating: Overheating can lead to decomposition or polymerization of this compound. Use a heating mantle with a stirrer for even heat distribution and to prevent bumping. Avoid aggressive heating.
-
Premature or Delayed Fraction Collection: Monitor the head temperature of the distillation apparatus closely. Collecting the fraction before the boiling point of this compound is reached will result in a distillate contaminated with lower-boiling impurities. Waiting too long may mean you are co-distilling higher-boiling impurities or have lost product to the residue.
-
Inefficient Condenser: Ensure the condenser has a sufficient flow of cold water to efficiently condense the this compound vapors. An inefficient condenser will lead to loss of product through the vacuum line.
Issue 3: My purity analysis (GC/HPLC/NMR) shows a significant peak corresponding to 1-Naphthol (B170400).
Answer: 1-Naphthol is a common impurity in this compound, particularly if the synthetic route involves the hydrogenation of 1-Naphthol.[5] The primary challenge in separating these two compounds by simple distillation is the formation of a maximum boiling azeotrope, which consists of approximately 75% 1-naphthol and 25% this compound.[6]
Here are strategies to address this issue:
-
Alkali Washing (Acid-Base Extraction): Since 1-naphthol is phenolic (acidic), it can be removed by washing an ethereal solution of the crude product with an aqueous base, such as 5% sodium hydroxide.[2][3] The sodium salt of 1-naphthol is water-soluble and will be extracted into the aqueous layer, while the neutral this compound remains in the organic layer. This should be performed before the final distillation. A patent describing a similar process reports achieving a purity of over 98% after alkali washing and rectification.[5]
-
Azeotropic Distillation: It is possible to separate the mixture by distilling it with specific alcoholic separating agents, such as certain glycols. This process alters the relative volatilities, allowing for the separation of a lower-boiling fraction containing this compound and a higher-boiling fraction with 1-naphthol.[6]
Issue 4: Column chromatography is providing poor separation or low recovery.
Answer: If you are using column chromatography for purification, several factors can lead to suboptimal results.
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for many organic compounds is a mixture of hexane (B92381) and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound to ensure good separation.[1]
-
Improperly Packed Column: Air bubbles or channels in the stationary phase will lead to a non-uniform flow of the mobile phase, resulting in broad bands and poor separation.[1] Ensure the column is packed evenly, either by the dry or wet packing method.
-
Column Overloading: There is a limit to how much crude material can be effectively separated on a given amount of stationary phase. A general rule is a ratio of 1:30 to 1:100 of crude product to silica (B1680970) gel by weight, depending on the difficulty of the separation.[7]
-
Product Degradation on Silica: Although this compound is generally stable, some compounds can degrade on acidic silica gel. If you suspect this is happening (e.g., streaking on TLC or the appearance of new spots), you can consider using deactivated silica gel (by adding a small amount of a base like triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound?
A1: Pure this compound is typically a colorless to pale yellow or amber liquid.[3][4] Key physical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to amber liquid[3][4] |
| Melting Point | 2-8 °C[2][4] |
| Boiling Point | 255-257 °C @ 760 mmHg[4] |
| 127 °C @ 13 mmHg | |
| 113-116 °C @ 6 mmHg[2] | |
| Density | ~1.099 g/mL at 25 °C[2] |
| Solubility | Insoluble in water; soluble in organic solvents[4][8] |
Q2: What are the recommended storage conditions for purified this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6][9] Some suppliers recommend storage at 2-8°C.[3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The purity of this compound is commonly assessed using the following techniques:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone functional group (C=O stretch typically around 1685 cm⁻¹) and the overall functional group profile of the molecule.
Q4: What are the most common impurities found in crude this compound?
A4: The impurities depend heavily on the synthetic route used.
-
From hydrogenation of 1-naphthol : The primary impurity is often unreacted 1-naphthol.[5]
-
From cyclization of 4-phenylbutyric acid : Unreacted starting material and byproducts from the Friedel-Crafts reaction can be present.[8]
-
From oxidation of tetralin : Over-oxidation products or related ketones may be present.[10]
Q5: What are the essential safety precautions when handling this compound?
A5: this compound is harmful if swallowed.[8] Always handle it in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Yield | Achievable Purity | Key Conditions | Notes |
| Alkali Wash + Rectification | 67-72%[5] | >98%[5] | 1. Wash with aq. NaOH. 2. Rectify (distill) the organic phase. | Highly effective for removing acidic impurities like 1-naphthol.[5] |
| Synthesis + Vacuum Distillation | 85-91%[11] | High (not specified) | Distillation at reduced pressure (e.g., 135–137°C / 15 mmHg).[11] | Yield is dependent on the success of the initial synthesis. |
| Extraction/Wash + Vacuum Distillation | ~85% (calculated from initial volume) | High (product is a colorless oil) | 1. Dissolve in ether. 2. Wash with NaOH, H₂O, AcOH, NaHCO₃. 3. Distill under vacuum (90-91°C / 0.7 mmHg).[3] | A comprehensive method that removes a wide range of impurities. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation [2][3]
This protocol is effective for removing acidic and basic impurities before final purification.
-
Dissolution: Dissolve the crude this compound (e.g., 20 mL) in diethyl ether (200 mL).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
100 mL of deionized water.
-
100 mL of 5% aqueous sodium hydroxide (to remove acidic impurities like 1-naphthol).
-
100 mL of deionized water.
-
100 mL of 3% aqueous acetic acid (to remove basic impurities).
-
100 mL of 5% aqueous sodium bicarbonate (to neutralize any remaining acid).
-
100 mL of deionized water.
-
-
Drying: Drain the final organic layer into a flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal: Filter the solution to remove the drying agent and evaporate the diethyl ether using a rotary evaporator.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the residue under reduced pressure. Collect the fraction that boils at approximately 90-91°C / 0.7 mmHg or 113-116°C / 6 mmHg.[2][3] The result should be a colorless oil.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable when impurities are significantly less or more volatile than this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column for vacuum distillation. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation:
-
Begin stirring and gradually reduce the pressure using a vacuum pump.
-
Slowly heat the flask with a heating mantle.
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction at a constant temperature and pressure (e.g., 113-116°C at 6 mmHg).[2]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
-
Product Recovery: Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is a general guide and should be optimized using TLC first.
-
Solvent System Selection: Use TLC to find a mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of ~0.25-0.35 for this compound.
-
Column Packing:
-
Select an appropriately sized column and plug the bottom with glass wool or cotton. Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: A general experimental workflow for the purification of crude this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | 529-34-0 [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. US3105018A - Process for the separation of mixtures of 1-naphthol and this compound - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to prevent polymerization of 1-Tetralone under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of 1-tetralone (B52770) under acidic conditions.
Troubleshooting Guide: Unwanted Polymerization of this compound
Rapid discoloration, formation of viscous oils, or precipitation of an insoluble solid during acid-catalyzed reactions involving this compound are common indicators of polymerization. This undesirable side reaction proceeds via an acid-catalyzed aldol (B89426) self-condensation. Here are key parameters to control to minimize this issue.
| Parameter | Observation | Recommended Action |
| Reaction Temperature | Polymerization increases at elevated temperatures. | Maintain low temperatures. For many reactions, such as nitration, temperatures at or below 0°C are effective in minimizing side reactions. In some cases, temperatures as low as -30°C have been shown to be beneficial.[1] |
| Acid Exposure Time | Prolonged exposure to acidic conditions promotes self-condensation. | Minimize the reaction time in the presence of strong acids. Quench the reaction as soon as the desired transformation is complete. Monitor reaction progress closely using techniques like TLC or LC-MS.[1] |
| Acid Concentration | Higher concentrations of strong Brønsted acids can accelerate polymerization. | Use the minimum effective concentration of the acid catalyst. Consider using a milder acid or a Lewis acid catalyst which may be less prone to promoting self-condensation. |
| Solvent Choice | The reaction medium can influence the rate of side reactions. | The use of non-alcoholic, aprotic solvents is generally preferred for reactions involving this compound under acidic conditions. The presence of alcohol has been reported to be detrimental in some cases.[1] |
| Stirring | Ineffective stirring can lead to localized "hot spots" of high acid concentration, promoting polymerization. | Ensure vigorous and effective stirring throughout the reaction to maintain homogeneity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound polymerization in acidic conditions?
A1: The polymerization of this compound under acidic conditions is an acid-catalyzed aldol self-condensation. The reaction proceeds in three main steps:
-
Enolization: The acid catalyst promotes the formation of the enol tautomer of this compound.
-
Nucleophilic Attack: The electron-rich enol acts as a nucleophile and attacks the protonated carbonyl carbon of a second this compound molecule.
-
Dehydration: The resulting aldol addition product readily dehydrates under the acidic conditions to form a conjugated enone, which can then react further to form oligomers and polymers.
Q2: Are there any specific inhibitors I can add to prevent this polymerization?
A2: While specific polymerization inhibitors for the aldol condensation of this compound are not well-documented in the literature, the primary strategy for prevention revolves around controlling the reaction conditions rather than adding an inhibitor. The most effective "inhibition" is achieved by keeping the temperature low and minimizing the time of exposure to strong acids.
Q3: How does temperature quantitatively affect the yield of my desired product versus the polymer?
| Reaction | Temperature (°C) | Desired Product Yield (%) | Byproduct/Decomposition | Reference |
| Nitration of this compound | -15 | 55 (7-nitro) + 26 (5-nitro) | Not specified | [1] |
| Nitration of this compound | ≤ 0 | 25 (after recrystallization) | Gummy paste formed | [1] |
| Nitration of 5-hydroxy-1-tetralone | Room Temperature | 47 (6-nitro) | 19 (6,8-dinitro) | [1] |
| Nitration of 5-hydroxy-1-tetralone | Reflux | 21 (6-nitro) | 48 (8-nitro) + 9 (6,8-dinitro) | [1] |
As the table illustrates, lower temperatures generally lead to higher yields of the desired product and fewer byproducts.
Q4: Can I use a different type of acid to avoid polymerization?
A4: Yes, using an alternative to strong Brønsted acids like sulfuric acid can be a viable strategy. Lewis acids, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), are often used in reactions like Friedel-Crafts acylations.[2] These can sometimes offer better selectivity and milder reaction conditions, potentially reducing the extent of self-condensation. The choice of Lewis acid and reaction conditions should be carefully optimized for your specific transformation.
Experimental Protocols: Minimizing Polymerization
The following is a generalized experimental protocol for a reaction involving this compound under acidic conditions, with an emphasis on preventing polymerization. This should be adapted for your specific reaction.
Example: General Protocol for Nitration of this compound
-
Preparation of the Nitrating Mixture:
-
In a separate flask, slowly add concentrated sulfuric acid to fuming nitric acid while cooling in an ice/salt bath (maintain temperature below 0°C).
-
-
Reaction Setup:
-
Dissolve this compound in a suitable anhydrous, aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the this compound solution to the desired low temperature (e.g., -15°C to 0°C) using an appropriate cooling bath.
-
-
Addition of Nitrating Agent:
-
Slowly add the pre-chilled nitrating mixture dropwise to the stirred this compound solution.
-
Monitor the internal temperature of the reaction mixture closely and adjust the addition rate to maintain the desired low temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker of crushed ice and water with vigorous stirring.
-
The product can then be extracted with an organic solvent, washed, dried, and purified.
-
References
Optimizing reaction conditions for the alkylation of 1-Tetralone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the alkylation of 1-tetralone (B52770).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired 2-alkyl-1-tetralone product consistently low?
Answer: Low yields can stem from several factors, primarily incomplete reaction, quenching of the enolate intermediate, or competing side reactions.
-
Incomplete Reaction: The base may not be strong enough to fully deprotonate the α-carbon of this compound, or the reaction time might be insufficient. Consider using a stronger base or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Moisture Contamination: Any water present in the reaction will quench the nucleophilic enolate, halting the alkylation and reducing the yield.[1] It is imperative to use anhydrous solvents and thoroughly dried glassware.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent moisture contamination.[1]
-
Suboptimal Temperature: The temperature plays a critical role in both enolate formation and the alkylation step. For many strong bases like LDA, enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure stability.[1] The subsequent alkylation temperature can also influence the reaction rate and selectivity.
Question 2: My product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
Answer: Common impurities in the alkylation of this compound include unreacted starting material, over-alkylation products, O-alkylated byproducts, and dehydrogenation products.[1]
-
Unreacted this compound: This indicates an incomplete reaction. See the troubleshooting points for low yield.
-
Over-alkylation (e.g., 2,2-dialkyl-1-tetralone): The mono-alkylated product can undergo a second alkylation. To minimize this, a slow, controlled addition of the alkylating agent at low temperatures is recommended.[1] Using a slight excess of this compound relative to the alkylating agent can also favor mono-alkylation.[1]
-
O-alkylation Product (e.g., 1-alkoxy-3,4-dihydronaphthalene): This is a common side reaction where the electrophile attacks the oxygen of the enolate.[1] The choice of solvent and the counter-ion of the base can influence the C/O-alkylation ratio.[1]
-
Dehydrogenation Product (e.g., 2-alkyl-1-naphthol): The tetralone ring can aromatize, especially at higher temperatures.[1][2] Maintaining low reaction temperatures and careful control during work-up can minimize the formation of this byproduct.[1]
Purification Strategy: Column chromatography is the most effective method for purifying the desired 2-alkyl-1-tetralone from these common impurities.[1] A typical stationary phase is silica (B1680970) gel (230-400 mesh), and a suitable mobile phase is a gradient of ethyl acetate (B1210297) in hexane.[1]
Question 3: How can I favor C-alkylation over O-alkylation?
Answer: The ratio of C-alkylation to O-alkylation is influenced by several factors. To favor the desired C-alkylation product, consider the following:
-
Counter-ion: "Harder" cations, such as Li⁺ (from LDA or n-butyllithium), tend to associate more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation and thus favoring C-alkylation.[1][3] In contrast, "softer" cations like K⁺ may favor O-alkylation.[3]
-
Solvent: Polar aprotic solvents, such as THF, are generally preferred for C-alkylation.[1] Protic solvents can solvate the oxygen atom of the enolate, potentially favoring O-alkylation.
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the C-alkylated product.[4]
-
Alkylating Agent: For C-alkylation, alkyl iodides are commonly used.[3]
Frequently Asked Questions (FAQs)
What is the general mechanism for the alkylation of this compound?
The alkylation of this compound proceeds via a two-step mechanism:
-
Enolate Formation: A base is used to abstract an acidic α-proton from the carbon adjacent to the carbonyl group, forming a resonance-stabilized enolate anion.[5]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the alkylating agent (typically an alkyl halide) in an SN2 reaction to form the new carbon-carbon bond at the α-position.[5]
Which bases are commonly used for the alkylation of this compound?
The choice of base is critical and depends on the desired reactivity and reaction conditions. Common bases include:
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base, often used at low temperatures (-78 °C) to ensure complete and irreversible enolate formation.[1]
-
Sodium Hydride (NaH): A strong base that is often used in aprotic solvents like THF or DMF.[5]
-
Potassium Carbonate (K₂CO₃): A milder base, typically used in polar solvents like acetone (B3395972) or DMF, often requiring heating.[5]
What are suitable solvents for this reaction?
Anhydrous polar aprotic solvents are generally the best choice to avoid quenching the enolate. Commonly used solvents include:
How does temperature affect the reaction?
Temperature is a critical parameter that can influence reaction rate, selectivity, and the formation of byproducts.
-
Low Temperatures (-78 °C): Often used for enolate formation with strong bases like LDA to ensure stability and minimize side reactions.[1][4]
-
Room Temperature to Reflux: Milder bases like potassium carbonate may require elevated temperatures to achieve a reasonable reaction rate.[5] However, higher temperatures can also lead to an increase in side products like 2-alkyl-1-naphthol through dehydrogenation.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Methylation of this compound
| Base | Alkylating Agent | Solvent | Temperature | Typical Outcome | Reference |
| LDA | Methyl Iodide | THF | -78 °C | Good for selective mono-C-alkylation. | [1] |
| NaH | Methyl Iodide | Dimethyl Carbonate | 5 °C to Room Temp. | Effective for enolate formation. | [5] |
| K₂CO₃ | Methyl Iodide | Acetone or DMF | Room Temp. to Reflux | Milder conditions, may require longer reaction times. | [5] |
Experimental Protocols
Protocol 1: Alkylation using LDA and Methyl Iodide in THF
This protocol is adapted for the synthesis of 2-methyl-1-tetralone (B119441) using a strong base at low temperatures to favor C-alkylation.
-
Preparation: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
LDA Formation: In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (B44863) (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the solution for 30 minutes to generate LDA.[1]
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1-2 hours at this temperature.[1]
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Alkylation using Potassium Carbonate and Methyl Iodide in Acetone
This protocol utilizes a milder base and may be more suitable for larger scale reactions where cryogenic temperatures are not feasible.
-
Setup: To a solution of this compound in dry acetone, add finely ground potassium carbonate.
-
Alkylation: Add methyl iodide to the vigorously stirred suspension.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the inorganic solids by filtration. Wash the filter cake with a small amount of acetone.[5]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography as described in Protocol 1.
Troubleshooting Decision Tree
References
Troubleshooting low conversion rates in 1-Tetralone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tetralone (B52770). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis via intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid is resulting in a low conversion rate. What are the potential causes and how can I improve the yield?
Low conversion rates in this reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The Lewis acid or protic acid catalyst is crucial for the cyclization.
-
Solution: Ensure the catalyst is fresh and anhydrous. For instance, aluminum chloride (AlCl₃) is highly hygroscopic and its activity diminishes upon exposure to moisture.[1] Consider using a newer batch or properly storing your existing catalyst. Polyphosphoric acid (PPA) can also lose its efficacy if it has absorbed significant amounts of water. Methanesulfonic acid (MSA) is a good alternative as it is a free-flowing liquid and easier to handle.[2]
-
-
Suboptimal Reaction Temperature: The temperature for the cyclization is critical.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary, but be mindful that prolonged reaction times at high temperatures can lead to side product formation.[1]
-
-
Poor Quality Starting Material: Impurities in the 4-phenylbutyric acid can interfere with the reaction.
-
Solution: Ensure the purity of your 4-phenylbutyric acid. If necessary, purify the starting material by recrystallization before use.
-
Below is a troubleshooting workflow to diagnose and address low conversion rates:
Q2: My purified this compound is contaminated with impurities. What are the likely side products and how can I effectively purify my product?
The presence of impurities is a common challenge. Understanding the potential side products is the first step towards effective purification.
Common Impurities and Side Products:
-
Unreacted 4-Phenylbutyric Acid: Incomplete conversion will leave starting material in your crude product.
-
Dehydrogenation Products (e.g., 1-Naphthol): Especially at higher temperatures, the tetralone ring system can dehydrogenate to form more stable aromatic compounds.[5]
-
Polymeric Material: Strong acid catalysts can sometimes promote polymerization of the starting material or product.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating this compound from both more polar (e.g., 4-phenylbutyric acid) and less polar impurities.[6] A typical stationary phase is silica (B1680970) gel, with an eluent system of ethyl acetate (B1210297) and hexanes.
-
Vacuum Distillation: this compound is a high-boiling liquid, and vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities like polymeric material and residual catalyst.[7]
-
Aqueous Workup: A thorough aqueous workup is essential to remove the acid catalyst and any water-soluble impurities. Washing the organic layer with a sodium bicarbonate solution will remove unreacted carboxylic acid.
Here is a logical workflow for product purification:
Data Presentation: Comparison of Catalysts
The choice of catalyst significantly impacts the yield of this compound. The following table summarizes reported yields for the intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid and its derivatives with various catalysts.
| Catalyst | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | 4-Phenylbutyryl chloride | Carbon disulfide, reflux | 74-91 | [8] |
| Polyphosphoric Acid (PPA) | 4-Phenylbutyric acid | 90°C | 75-86 | [9] |
| Methanesulfonic Acid (MSA) | 4-Phenylbutyric acid | 85-100°C | Average 60 | [2] |
| H-Beta Zeolite | 4-Phenylbutyric acid | 220°C, 10 h | 81.2 | [4] |
| Bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] | 4-Phenylbutyric acid | Toluene, 180°C, 7 h | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyryl Chloride
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
4-Phenylbutyric acid (32.8 g, 0.2 mole)
-
Thionyl chloride (20 mL, 0.27 mole)
-
Anhydrous aluminum chloride (30 g, 0.23 mole)
-
Carbon disulfide (175 mL)
-
Ice (100 g)
-
Concentrated hydrochloric acid (25 mL)
-
Benzene (for extraction)
Procedure:
-
Formation of 4-Phenylbutyryl Chloride: In a 500-mL round-bottomed flask fitted with a reflux condenser and a gas absorption trap, combine 4-phenylbutyric acid and thionyl chloride. Gently heat the mixture on a steam bath until the acid melts. Allow the reaction to proceed without external heating for 25-30 minutes, or until the evolution of hydrogen chloride ceases. Warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Cool the flask containing the crude 4-phenylbutyryl chloride and add carbon disulfide. Cool the solution in an ice bath. Rapidly add anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.
-
Workup: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by the slow addition of ice. Add concentrated hydrochloric acid. Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide. The this compound will then distill with the steam.
-
Extraction and Purification: Separate the oily product from the distillate. Extract the aqueous layer with three portions of benzene. Combine the organic layers, remove the solvent by distillation, and distill the residue under reduced pressure to yield pure this compound.
Protocol 2: Purification of this compound by Column Chromatography
This is a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity)
-
Sand
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Preparation:
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent mixture and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation of components by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Integrated “all-in-one” strategy to construct highly efficient Pd catalyst for CO2 transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing 1-Tetralone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential thermal instability of 1-tetralone (B52770) derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound derivatives?
A1: To ensure the stability of this compound derivatives, they should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is also advisable to protect them from light and incompatible substances, such as strong oxidizing agents.[4] For long-term storage, keeping them in a cool, dry place is recommended.[3]
Q2: What are the visible signs of degradation in this compound derivatives?
A2: While this compound is typically a clear to yellow liquid, significant color change or the appearance of a brown solid can indicate degradation.[1][5] The formation of polar, unstable materials may also occur, which might be difficult to purify.[6]
Q3: What factors can contribute to the instability of this compound derivatives?
A3: Several factors can promote the degradation of this compound derivatives:
-
Heat: Exposure to elevated temperatures can lead to decomposition. It is recommended to avoid excess heat.[4] Some reactions involving this compound are carried out at high temperatures (e.g., 270-290 °C), which can lead to side products through dehydrogenation and aromatization.[7]
-
Basic Conditions: Autoxidation can be facilitated under basic conditions, leading to hydroxylation, dehydration, or oxidation products.[6]
-
Substitution Pattern: The presence of certain substituents, particularly at the 2- and 4-positions, can lead to instability and a tendency for the molecule to undergo aromatization.[8]
-
Light: As with many organic compounds, exposure to light can potentially lead to degradation. Photostability studies are a common component of drug development to assess this risk.[9][10][11][12][13]
Q4: Are this compound derivatives generally considered stable?
A4: this compound and some of its derivatives are considered stable under normal temperatures and pressures.[1][4] However, their stability can be influenced by the specific substituents on the molecule and the experimental conditions they are subjected to, as outlined in the previous question.
Troubleshooting Guides
Problem 1: My reaction involving a this compound derivative at an elevated temperature is giving unexpected side products or a low yield.
-
Possible Cause: The this compound derivative may be undergoing thermal degradation at the reaction temperature. The reactivity of the α-methylene group can lead to side reactions at high temperatures.[7]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Catalyst/Reagent: A more active catalyst might allow for a lower reaction temperature.
-
Protecting Groups: Consider if a protecting group strategy could shield a sensitive part of the molecule during the reaction.
-
Analyze for Degradation Products: Use techniques like LC-MS to identify the side products. This can provide clues about the degradation pathway.
-
Problem 2: I observe new, unexpected spots on my TLC plate or peaks in my LC-MS after refluxing my this compound derivative.
-
Possible Cause: The compound is likely degrading under the reflux conditions. Some tetralone derivatives can undergo aromatization or oxidation.[6][8]
-
Troubleshooting Steps:
-
Perform a Control Experiment: Reflux the this compound derivative in the solvent alone to confirm that the degradation is due to heat and not a reaction with other reagents.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the rate of degradation. Consider a solvent with a lower boiling point.
-
Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stability-Indicating HPLC: Develop a stability-indicating HPLC method (see Experimental Protocols) to resolve and quantify the parent compound and its degradation products.
-
Problem 3: My stored this compound derivative has changed color over time.
-
Possible Cause: The compound may be undergoing slow degradation due to improper storage, such as exposure to light, air (oxygen), or trace amounts of acid or base. 1,2,3,4-tetrahydronaphthalene, a related compound, is known to autoxidize in the presence of atmospheric oxygen.[7]
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the compound using techniques like NMR, LC-MS, and melting point determination to assess its purity.
-
Purification: If the compound has degraded, it may need to be repurified before use.
-
Proper Storage: Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere if it is particularly sensitive, and in a cool, dark place.
-
Data Presentation
Table 1: Physical Properties and Stability of this compound
| Property | Value | Reference |
| Appearance | Clear to yellow liquid | [1] |
| Boiling Point | 255-257 °C @ 760 mmHg; 127 °C @ 13 mmHg | [1][14] |
| Melting Point | 2-7 °C | [3] |
| Flash Point | 110-130 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Stability | Stable under normal temperatures and pressures | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [1][2][3] |
| Incompatibilities | Strong oxidizing agents | [4] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide | [4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Thermal Degradation Study
This protocol outlines a general method for assessing the thermal stability of a this compound derivative. This is a crucial step in developing a stability-indicating analytical method.
Objective: To intentionally degrade the this compound derivative under thermal stress to identify potential degradation products and understand its stability profile.
Materials:
-
This compound derivative of interest
-
Appropriate solvent (e.g., acetonitrile (B52724), methanol, or a solvent relevant to the experimental use)
-
Heating block or oven with temperature control
-
HPLC vials
-
HPLC system with a suitable detector (e.g., DAD or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the stock solution into several HPLC vials.
-
Place the vials in a heating block or oven at a moderately elevated temperature (e.g., 60 °C, 80 °C, or a temperature relevant to the intended use).
-
Prepare a control sample by keeping a vial at room temperature and another protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
Cool the samples to room temperature before analysis.
-
Analyze the stressed and control samples by a suitable analytical method, such as a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify any new peaks that appear, which are potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the this compound derivative from its process impurities and degradation products.
Materials:
-
This compound derivative (pure)
-
Stressed samples of the this compound derivative (from Protocol 1)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC grade buffers (e.g., phosphate, formate)
-
HPLC system with a DAD or MS detector
-
Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl)
Procedure:
-
Initial Method Scouting:
-
Start with a generic gradient reversed-phase HPLC method. For example, a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Inject the pure this compound derivative to determine its retention time.
-
-
Analysis of Stressed Samples:
-
Inject the samples from the forced degradation study that show a significant amount of degradation.
-
-
Method Optimization:
-
Evaluate the separation of the parent peak from the degradation product peaks.
-
If co-elution occurs, optimize the method by changing parameters such as:
-
Mobile Phase: Adjust the gradient slope, initial and final organic phase percentage, and type of organic modifier (acetonitrile vs. methanol).
-
pH: Change the pH of the aqueous mobile phase to alter the ionization state of the analyte and degradants.
-
Column: Screen different column stationary phases to exploit different separation mechanisms.
-
Temperature: Adjust the column temperature to improve peak shape and resolution.
-
-
-
Method Validation:
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify the this compound derivative in the presence of its degradation products.[15][16][17][18]
-
Visualizations
References
- 1. This compound CAS 529-34-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. journals.ut.ac.ir [journals.ut.ac.ir]
- 6. journals.co.za [journals.co.za]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 13. q1scientific.com [q1scientific.com]
- 14. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. web.vscht.cz [web.vscht.cz]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 17. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bepls.com [bepls.com]
Technical Support Center: Resolving Racemic Mixtures of 1-Tetralone Analogues
Welcome to the technical support center for the resolution of racemic 1-tetralone (B52770) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of enantiomers of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the resolution of this compound analogues using various techniques.
Enzymatic Resolution
Question: Why is the enantioselectivity (ee) of my enzymatic resolution low?
Answer: Low enantioselectivity in enzymatic resolutions can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Enzyme Selection: The inherent enantioselectivity of the chosen enzyme is the most critical factor. Not all enzymes are suitable for every substrate.
-
Solution: Screen a panel of different enzymes, such as various lipases (e.g., Candida antarctica lipase (B570770) B - CALB, Novozym 435), ketoreductases (KREDs), or pancreatin.[1]
-
-
Reaction Temperature: Temperature can significantly influence enzyme activity and selectivity.
-
Solution: Generally, lower temperatures can enhance enantioselectivity, although this may decrease the reaction rate.[1] Experiment with a range of temperatures (e.g., 4°C, room temperature, 30°C) to find the optimal balance.
-
-
Organic Solvent: The choice of solvent can modulate the enzyme's conformation and, consequently, its enantioselectivity.
-
Solution: Screen various organic solvents with different polarities, such as toluene, hexane, tert-butyl methyl ether (MTBE), or ionic liquids.[1]
-
-
pH of the Aqueous Phase (if applicable): For reactions involving a separate aqueous phase or for pH-dependent enzymes, the pH is crucial.
-
Solution: Optimize the pH of the buffer used. This is particularly important when using free enzymes.
-
-
Substrate and Acyl Donor Concentration: High concentrations can sometimes lead to substrate or product inhibition, affecting selectivity.
-
Solution: Vary the concentrations of the this compound analogue and the acyl donor (for transesterification reactions).
-
-
Water Content (for reactions in organic media): The amount of water present can significantly impact enzyme activity.
-
Solution: Ensure the enzyme and solvent are appropriately dried, or systematically add small amounts of water to find the optimal level.
-
Question: The enzymatic reaction is very slow or shows no conversion. What should I do?
Answer: A slow or stalled reaction is often due to enzyme inhibition or suboptimal reaction conditions.
-
Enzyme Inhibition: The ketone product or the substrate itself can inhibit the enzyme.
-
Enzyme Deactivation: The enzyme may be denatured by the solvent or temperature.
-
Solution: Try a milder solvent or a lower reaction temperature. Consider using an immobilized enzyme for increased stability.
-
-
Cofactor Limitation (for KREDs): Ketoreductases often require a cofactor like NAD(P)H.
-
Solution: Ensure an efficient cofactor recycling system is in place, for example, by using a secondary enzyme like glucose dehydrogenase.
-
-
Poor Substrate Solubility: The this compound analogue may not be sufficiently soluble in the reaction medium.
-
Solution: Add a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO) for aqueous reactions, or screen for a solvent in which the substrate is more soluble for reactions in organic media.
-
Diastereomeric Crystallization
Question: I am not getting any crystals to form. What are the possible reasons and solutions?
Answer: Failure to form crystals is a common issue in diastereomeric salt formation and is typically related to solubility and supersaturation.
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution:
-
Change the Solvent: Screen a variety of solvents or solvent mixtures. An ideal solvent will dissolve the salt at a high temperature but have low solubility at a lower temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" in which the salts are sparingly soluble to induce precipitation.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.
-
-
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit.
Question: The purity of my crystallized diastereomer is low. How can I improve it?
Answer: Poor diastereomeric purity indicates that the undesired diastereomer is co-crystallizing.
-
Suboptimal Solvent Choice: The solvent may not provide sufficient differentiation in the solubilities of the two diastereomers.
-
Solution: Screen a wider range of solvents. Sometimes a solvent mixture provides better selectivity.
-
-
Rapid Cooling: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice.
-
Solution: Employ a slow and controlled cooling profile.
-
-
Incorrect Stoichiometry of Resolving Agent: The ratio of the racemic mixture to the resolving agent can be critical.
-
Solution: Experiment with different stoichiometries. Using 0.5 equivalents of the resolving agent can sometimes be effective.[4]
-
-
Equilibrium Control: Prolonged crystallization times can sometimes lead to a less pure product if the system moves towards thermodynamic equilibrium, which may not favor the desired diastereomer.[5]
-
Solution: In some cases, rapid crystallization and filtration can yield a purer product under kinetic control.[5]
-
Question: The diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid.
-
High Supersaturation: The solution is too concentrated, or the cooling rate is too fast.
-
Solution: Use a more dilute solution and a slower cooling rate. Add any anti-solvent very slowly.[4]
-
-
Crystallization Temperature Too High: The crystallization is attempted at a temperature above the melting point of the solvated solid.
-
Solution: Use a solvent system that allows for crystallization at a lower temperature.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am not seeing any separation of the enantiomers (co-elution). What should I try first?
Answer: Co-elution indicates a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP).
-
Inappropriate CSP: The chosen CSP may not be suitable for your this compound analogue.
-
Solution: There is no universal CSP. Screening multiple columns with different chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based) is often necessary.
-
-
Suboptimal Mobile Phase: The mobile phase composition is critical for chiral separations.[6]
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.
-
-
Question: The resolution between the enantiomeric peaks is poor. How can I improve it?
Answer: Poor resolution can be addressed by optimizing several chromatographic parameters.
-
Flow Rate: Chiral separations are often sensitive to flow rate.
-
Solution: Try a lower flow rate, as this can often improve resolution.
-
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.
-
Solution: Experiment with different column temperatures (both higher and lower) to see if resolution improves.
-
-
Mobile Phase Composition: Fine-tuning the mobile phase can enhance resolution.
-
Solution: Make small, systematic changes to the modifier percentage or additive concentration.
-
Question: I am observing peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing can be caused by issues with the column, the mobile phase, or interactions with the system.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) support of the CSP.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of a corresponding acid or base.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize the length and diameter of all tubing.
-
Frequently Asked Questions (FAQs)
Q1: Which resolution method is best for this compound analogues?
A1: The "best" method depends on several factors, including the specific structure of the analogue, the scale of the resolution, available equipment, and the desired purity.
-
Enzymatic resolution is often highly selective and environmentally friendly but may require extensive screening to find a suitable enzyme.
-
Diastereomeric crystallization is a classical and scalable method but can be labor-intensive and depends on finding a suitable resolving agent and crystallization conditions.[7][8]
-
Chiral HPLC is a powerful analytical and preparative tool that provides direct separation, but it can be expensive for large-scale separations and requires method development.[9]
Q2: What are some common chiral resolving agents for diastereomeric crystallization of ketone-containing compounds?
A2: Since 1-tetralones are ketones, they are typically first converted to a derivative that can form salts with a chiral resolving agent. For example, the ketone can be reduced to the corresponding alcohol, which can then be resolved as an ester with a chiral acid, or the tetralone can be derivatized to an amine, which can be resolved with a chiral acid. Common chiral resolving agents include:
-
Chiral Acids: (+)-Tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid.[10]
-
Chiral Bases: Brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine.[10]
Q3: How do I choose a starting point for chiral HPLC method development?
A3: A good starting point is to review the literature for separations of similar compounds. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good first choice for a wide range of compounds. Begin with a simple mobile phase, such as hexane/isopropanol for normal phase or acetonitrile/water for reversed phase, and then systematically screen different CSPs and mobile phase compositions.
Q4: What is dynamic kinetic resolution (DKR), and can it be applied to this compound analogues?
A4: Dynamic kinetic resolution is a process that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer. DKR can be applied to this compound analogues, particularly through chemoenzymatic methods where a metal catalyst promotes racemization of the tetralone while an enzyme selectively reduces one enantiomer.
Data Presentation
Table 1: Comparison of Resolution Methods for this compound Analogues
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Enzymatic Resolution | Enzyme selectively catalyzes the transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires screening of enzymes, potential for enzyme inhibition, limited to 50% yield (unless DKR). | Analytical to Preparative |
| Diastereomeric Crystallization | Racemic mixture is converted to a mixture of diastereomers, which are separated by crystallization. | Scalable, well-established technique. | Can be time-consuming and labor-intensive, success is not guaranteed, requires a suitable resolving agent. | Preparative to Industrial |
| Chiral HPLC | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Direct separation, high purity achievable, applicable to a wide range of compounds. | Expensive for large scale, requires specialized columns and equipment, method development can be extensive. | Analytical to Preparative |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a this compound Analogue via Transesterification
-
Enzyme and Substrate Preparation:
-
To a solution of the racemic this compound analogue (1 equivalent) in an organic solvent (e.g., toluene, 10-20 mL per mmol of substrate), add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Add the chosen lipase (e.g., Novozym 435, 10-20 mg per 0.1 mmol of substrate).
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) in an incubator shaker.
-
-
Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
-
Work-up:
-
Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Separate the unreacted this compound analogue from the acylated product by column chromatography.
-
Protocol 2: General Procedure for Diastereomeric Crystallization of a this compound Analogue (via its corresponding amino derivative)
-
Derivative Formation:
-
Convert the racemic this compound analogue to a suitable derivative for salt formation (e.g., reductive amination to form the corresponding amine).
-
-
Salt Formation:
-
Dissolve the racemic amine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1 equivalent) in the same solvent, also with heating.
-
Add the resolving agent solution to the amine solution.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.
-
The less soluble diastereomeric salt should precipitate.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals and determine their diastereomeric purity (e.g., by HPLC or NMR).
-
If necessary, recrystallize the salt to improve purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer.
-
Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent.
-
Protocol 3: General Procedure for Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Select a set of chiral columns with different stationary phases.
-
Prepare a stock solution of the racemic this compound analogue in a suitable solvent.
-
For each column, start with a standard mobile phase (e.g., 90:10 hexane:isopropanol for normal phase; 50:50 acetonitrile:water for reversed phase).
-
Inject the sample and evaluate the chromatogram for any separation.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by systematically varying the ratio of the solvents.
-
Investigate the effect of additives (e.g., 0.1% TFA or 0.1% DEA).
-
Optimize the column temperature and flow rate to improve resolution and peak shape.
-
-
Analysis:
-
Once a satisfactory separation is achieved, determine the retention times of the two enantiomers and calculate the resolution factor.
-
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Decision Tree for Resolution Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Functionalization of 1-Tetralone
Welcome to the technical support center for the regioselective functionalization of 1-tetralone (B52770). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
The primary challenge lies in controlling the site of functionalization on the this compound scaffold. This compound is an unsymmetrical ketone with two potential sites for enolization and subsequent reaction: the α-methylene group (C2) and the benzylic methylene (B1212753) group (C8) (via the aromatic ring). Achieving high regioselectivity for functionalization at either the C2 or C8 position is a common hurdle.
Another significant challenge is preventing side reactions, such as over-alkylation at the α-position or competing reactions at other sites on the molecule. The choice of reaction conditions, including the base, solvent, temperature, and catalyst system, is critical in overcoming these challenges.
Q2: How can I selectively functionalize the C2 position (α-methylene) of this compound?
Selective functionalization at the C2 position is typically achieved by forming the kinetic enolate. This is favored under conditions that involve a strong, sterically hindered base at low temperatures in an aprotic solvent. These conditions promote the rapid and irreversible deprotonation of the less sterically hindered and more acidic α-proton at the C2 position.
Q3: How can I achieve selective functionalization at the C8 position of this compound?
Direct functionalization at the C8 position is more challenging and often requires a directing group strategy.[1] A common approach involves using a directing group that chelates to a metal catalyst, bringing the catalyst in close proximity to the C8-H bond and facilitating its activation. Ruthenium-catalyzed arylations using a phenyl boronic acid neopentyl glycol ester have been shown to give 8-phenyl-1-tetralone in good yield.[1][2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in α-Alkylation (Mixture of C2 and O-Alkylated Products)
Symptoms:
-
You are attempting to perform an α-alkylation at the C2 position but are obtaining a significant amount of the O-alkylated side product.
-
NMR analysis shows a mixture of the desired C-alkylated product and the undesired O-alkylated enol ether.
Possible Causes and Solutions:
| Cause | Solution |
| Use of a less-coordinating counterion (e.g., Na+, K+): These counterions can lead to a higher proportion of O-alkylation. | Use a lithium-based strong base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). The lithium cation coordinates more tightly to the oxygen of the enolate, favoring C-alkylation.[3] |
| Use of a polar aprotic solvent that promotes O-alkylation (e.g., DMSO, HMPA): These solvents can solvate the cation, leading to a "naked" enolate that is more likely to react at the more electronegative oxygen atom. | Use a non-polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. These solvents promote the aggregation of the lithium enolate, which favors C-alkylation. |
| Reaction temperature is too high: Higher temperatures can lead to equilibration and favor the thermodynamically more stable (but undesired in this case) O-alkylated product. | Maintain a low reaction temperature, typically -78 °C, during enolate formation and the subsequent addition of the alkylating agent. |
Problem 2: Low Yield and/or Poor Selectivity in C8-Arylation using a Directing Group Strategy
Symptoms:
-
Attempting a directed C-H activation at the C8 position results in low conversion of the starting material.
-
A mixture of arylated products is observed, with functionalization at positions other than C8.
-
Decomposition of the starting material or catalyst is apparent.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst deactivation: The catalyst may be sensitive to air or moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Inefficient directing group: The chosen directing group may not be effectively coordinating to the metal center. | Experiment with different directing groups. For some systems, transient directing groups formed in situ can be more effective. |
| Suboptimal reaction conditions: The temperature, reaction time, or concentration of reagents may not be ideal for the specific substrate and catalyst system. | Systematically vary the reaction temperature and time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.[4] |
| Ligand effects: The ligand on the metal catalyst plays a crucial role in its activity and selectivity. A ligand that is too bulky may hinder substrate binding, while a less electron-donating one may result in a less active catalyst.[4] | If using a pre-catalyst, screen different ligands to find the optimal one for the desired transformation. |
Experimental Protocols
Protocol 1: Regioselective Formation of the Kinetic Enolate of this compound for C2-Alkylation
This protocol is adapted from established procedures for the formation of kinetic enolates.[3][5]
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF (typically 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution of this compound while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Slowly add the alkylating agent (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed α-Arylation of this compound
This protocol is a general representation based on modern palladium-catalyzed α-arylation methods.[6][7][8][9][10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos)
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard glassware for anhydrous and inert atmosphere reactions
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1-10 mol%), and base (1.2-2.0 eq) to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring its progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
Table 1: Conditions for Regioselective Enolate Formation of Unsymmetrical Ketones
| Enolate Type | Base | Solvent | Temperature | Characteristics |
| Kinetic | Strong, sterically hindered (e.g., LDA, LiHMDS)[3] | Aprotic, non-polar (e.g., THF, Et₂O)[3] | Low (-78 °C) | Rapid, irreversible formation of the less substituted enolate. |
| Thermodynamic | Weaker, less hindered (e.g., NaH, NaOEt, KOtBu)[5] | Protic or polar aprotic (e.g., EtOH, DMSO) | Higher (Room temp. to reflux) | Reversible formation, leading to the more stable, more substituted enolate. |
Table 2: Comparison of Catalytic Systems for α-Arylation of Ketones
| Catalyst System | Aryl Halide Scope | Base | Typical Yields | Reference |
| Pd(OAc)₂ / BINAP | Aryl bromides | NaOtBu | Moderate to high | [6] |
| Pd₂(dba)₃ / XPhos | Aryl bromides and chlorides | NaOtBu or LiHMDS | Good to excellent | [10] |
| Ni(COD)₂ / Ligand | Electron-poor aryl triflates | NaHMDS | Good | [9] |
| Cu(I) / Bis(phosphine) dioxide | Diaryliodonium salts | - | Good | [9] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 3. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Technical Support Center: Quantitative Analysis of 1-Tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 1-Tetralone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantitative analysis of this compound?
A1: The most common and accessible methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC-UV is a robust and widely available technique that offers good sensitivity and reproducibility for aromatic compounds like this compound.[1] GC-MS provides high specificity due to the mass fragmentation patterns of the analyte.[1]
Q2: How do I choose between HPLC-UV and GC-MS for my this compound analysis?
A2: The choice between HPLC-UV and GC-MS depends on several factors:
-
Volatility and Thermal Stability: this compound is a semi-volatile compound and is generally suitable for both techniques. However, if there are concerns about the thermal stability of this compound or other components in your sample matrix, HPLC, which is performed at or near ambient temperature, may be preferred.
-
Sensitivity and Selectivity: GC-MS generally offers higher sensitivity and selectivity, which is advantageous for detecting low concentrations of this compound in complex matrices.[1]
-
Sample Matrix: For complex matrices, the extensive cleanup required for GC-MS might be a consideration. HPLC can sometimes be more forgiving of complex sample matrices with appropriate sample preparation.
-
Availability of Instrumentation: The choice may also be dictated by the availability of instrumentation in your laboratory.
Q3: What are the typical validation parameters I should assess for a quantitative method for this compound?
A3: According to ICH guidelines, the key validation parameters for a quantitative analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC-UV Analysis
Problem 1: Peak Tailing for the this compound Peak
-
Question: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Peak tailing for this compound can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Check for Column Contamination: The column frit or the stationary phase itself may be contaminated.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase). If the problem persists, consider replacing the guard column or the analytical column.
-
-
Assess for Secondary Interactions: The slightly polar nature of the ketone group in this compound can lead to secondary interactions with active sites on the silica (B1680970) packing material of the column.
-
Solution:
-
Adjust Mobile Phase pH: If using a buffered mobile phase, ensure the pH is appropriate to suppress any potential ionization of silanol (B1196071) groups.
-
Use a High-Purity Silica Column: Modern, end-capped columns with high-purity silica minimize silanol interactions.
-
Add a Mobile Phase Modifier: A small amount of a competitive base (e.g., triethylamine) can be added to the mobile phase to block active sites.
-
-
-
Ensure Proper Sample Dissolution: The sample solvent should be compatible with the mobile phase.
-
Solution: Dissolve and inject your this compound standard and sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Optimize Mobile Phase Composition: An inappropriate mobile phase composition can lead to poor peak shape.
-
Solution: Experiment with different ratios of your organic and aqueous phases.
-
-
Problem 2: Inconsistent Retention Times for this compound
-
Question: The retention time of my this compound peak is shifting between injections. What should I investigate?
-
Answer: Fluctuating retention times are often indicative of issues with the HPLC system or the mobile phase.
-
Check for Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time shifts.
-
Solution: Visually inspect all fittings and connections for any signs of leakage.
-
-
Ensure Proper Mobile Phase Preparation and Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates.
-
Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Ensure the mobile phase components are well-mixed.
-
-
Verify Pump Performance: Worn pump seals or faulty check valves can cause inaccurate and fluctuating flow rates.
-
Solution: Perform a pump performance test (e.g., a pressure test or flow rate calibration). If necessary, replace the pump seals and check valves.
-
-
Check for Column Equilibration: Insufficient column equilibration time can lead to drifting retention times, especially when a new mobile phase is introduced.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
GC-MS Analysis
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak in the GC-MS chromatogram is not symmetrical. What are the likely causes and solutions?
-
Answer: Asymmetrical peaks in GC are common and can often be resolved with systematic troubleshooting.
-
Peak Tailing:
-
Active Sites in the System: this compound can interact with active sites in the GC inlet (liner, septum) or the column.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the septum and liner.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Injection Solvent: The solvent may not be compatible with the stationary phase.
-
Solution: Choose a solvent that is more compatible with the stationary phase.
-
-
-
Problem 2: Matrix Interference Affecting Quantification
-
Question: I suspect that other components in my sample are interfering with the quantification of this compound. How can I confirm and mitigate this?
-
Answer: Matrix effects can either enhance or suppress the signal of the target analyte, leading to inaccurate quantification.
-
Confirmation of Matrix Effects:
-
Solution: Prepare a matrix-matched calibration curve by spiking a blank matrix (a sample that does not contain this compound but is otherwise identical to the samples) with known concentrations of this compound. Compare the slope of this curve to a calibration curve prepared in a clean solvent. A significant difference in the slopes indicates a matrix effect.
-
-
Mitigation Strategies:
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix before injection.
-
Use of an Internal Standard: An internal standard (a compound with similar chemical properties to this compound but which is not present in the sample) can be added to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which can compensate for some matrix effects.
-
Matrix-Matched Calibration: If sample cleanup is not feasible, use a matrix-matched calibration curve for quantification.
-
-
Data Presentation
Table 1: Representative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Set at the maximum absorbance of this compound (approximately 248 nm) |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Table 2: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Instrumentation | Gas Chromatograph with a Mass Spectrometer |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250-280°C |
| Oven Program | Start at a lower temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 280°C) |
| Injection Mode | Split or splitless, depending on the required sensitivity |
| MS Parameters | Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis |
Table 3: Comparison of Typical Validation Parameters for HPLC-UV and GC-MS Methods for Aromatic Ketones
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | ~0.15 |
| Specificity | High | Very High |
Disclaimer: The data presented in these tables are representative values for aromatic ketones and should be used as a general guideline. Actual values must be determined during method validation for the specific this compound analysis.
Experimental Protocols
Representative RP-HPLC-UV Method for this compound Quantification
This protocol is a representative method and should be optimized and validated for your specific application.
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (e.g., Acetonitrile:Water 60:40 v/v).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound peak tailing in HPLC.
Caption: Logical workflow for addressing matrix effects in GC-MS analysis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Tetralone and 2-Tetralone for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and the discovery of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 1-tetralone (B52770) and 2-tetralone (B1666913), supported by available experimental data and established chemical principles.
This document delves into the comparative reactivity of this compound (α-tetralone) and 2-tetralone (β-tetralone) in key chemical transformations, including enolate formation, reduction, oxidation, and their involvement in biological signaling pathways. While direct side-by-side quantitative comparisons in the literature are limited for some standard laboratory reactions, this guide synthesizes available data and theoretical knowledge to provide a comprehensive overview.
Structural and Electronic Differences
The primary distinction between this compound and 2-tetralone lies in the position of the carbonyl group, which significantly influences their electronic properties and, consequently, their reactivity.
-
This compound: The carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, affecting the electron density at the carbonyl carbon and the acidity of the α-protons. The methylene (B1212753) group at the C2 position is alpha to the carbonyl group.
-
2-Tetralone: The carbonyl group is not directly conjugated with the aromatic ring. It is insulated by a methylene group. The methylene groups at the C1 and C3 positions are alpha to the carbonyl, with the C1 protons being benzylic.
Enolate Formation and Reactivity
The formation of an enolate is a critical step in many reactions of ketones, serving as a potent nucleophile. The structure of the tetralone isomers dictates the type and reactivity of the enolates formed.
In This compound , deprotonation occurs at the C2 position, leading to a single enolate. The reactivity of this enolate is well-established in various alkylation and condensation reactions.
2-Tetralone possesses two different sets of α-protons at the C1 and C3 positions. This can lead to the formation of two different enolates:
-
Kinetic Enolate: Formation is favored by strong, bulky bases at low temperatures, leading to deprotonation at the less sterically hindered C3 position.
-
Thermodynamic Enolate: Formation is favored under conditions that allow for equilibrium, using weaker bases at higher temperatures. This results in the more stable enolate, which is the benzylic enolate formed by deprotonation at the C1 position. The stability of this enolate is enhanced by conjugation with the aromatic ring.
An experiment studying the acid-catalyzed enolization of 2-tetralone demonstrated that the benzylic protons at the C1 position undergo substitution significantly faster than the non-benzylic protons at the C3 position. This suggests that the benzylic enol is more stable and forms more readily under these conditions.
Experimental Protocol: General Procedure for Enolate Alkylation
This protocol outlines a general procedure for the alkylation of a tetralone via its enolate. A direct comparative experiment would involve running this protocol side-by-side for this compound and 2-tetralone.
Materials:
-
Tetralone (this compound or 2-tetralone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))
-
Alkylating agent (e.g., Methyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Dissolve the tetralone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the stirred tetralone solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
To compare the reactivity, the reaction progress for both this compound and 2-tetralone would be monitored over time, and the yields of the alkylated products would be determined.
Logical Relationship of Enolate Formation in 2-Tetralone
Caption: Control of enolate formation from 2-tetralone.
Reduction Reactions
The carbonyl group in This compound is conjugated with the aromatic ring, which can slightly decrease its electrophilicity due to resonance. In contrast, the carbonyl group in 2-tetralone is non-conjugated and behaves more like a typical dialkyl ketone. Generally, conjugation can slightly slow down the rate of nucleophilic attack by a hydride reagent. Therefore, it can be predicted that 2-tetralone may react slightly faster than this compound in reduction reactions, although the difference is likely to be small and can be influenced by reaction conditions.
| Reactant | Reducing Agent | Product | Reported Yield |
| This compound | Ca/NH₃ | 1-Tetralol | 81%[1] |
| This compound | Li/NH₃ | 1-Tetralol | - |
Experimental Protocol: Comparative Reduction of this compound and 2-Tetralone with Sodium Borohydride (B1222165)
This protocol is designed to directly compare the reduction rates and yields of this compound and 2-tetralone.
Materials:
-
This compound
-
2-Tetralone
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (e.g., 1 M)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Set up two parallel reactions, one with this compound and one with 2-tetralone.
-
In each flask, dissolve the respective tetralone in methanol.
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add an equimolar amount of sodium borohydride in small portions.
-
Monitor the progress of both reactions simultaneously by TLC.
-
Once the reactions are complete (disappearance of the starting material), carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the yield of the respective tetralol products and compare the reaction times.
Oxidation Reactions
The oxidation of tetralones can occur at the α-methylene positions. The differing environments of the α-protons in this compound and 2-tetralone lead to different reactivities.
The α-methylene group in This compound (C2) is activated by the adjacent carbonyl group.
In 2-tetralone , the benzylic protons at the C1 position are activated by both the adjacent carbonyl group and the aromatic ring, making them particularly susceptible to oxidation. The protons at C3 are only activated by the carbonyl group. This suggests that 2-tetralone is likely more susceptible to oxidation, particularly at the C1 position, compared to this compound at its C2 position.
While direct comparative quantitative data for oxidation with reagents like chromic acid is scarce, a study on the vapor-phase conversion of tetralones over a HY zeolite catalyst provides valuable insight into their relative stability and reactivity under thermal and catalytic conditions.
| Reactant | Conditions | Conversion (%) | Major Products | Reference |
| This compound | Thermal, 500 °C | 42.4 | 1-Naphthol, Naphthalene | [2] |
| 2-Tetralone | Thermal, 500 °C | 56.0 | 2-Naphthol, Naphthalene | [2] |
| This compound | HY Zeolite, 300 °C | Lower | 1-Naphthol, Naphthalene, Tetralin | [2] |
| 2-Tetralone | HY Zeolite, 300 °C | Higher | 2-Naphthol, Naphthalene, Tetralin | [2] |
This study concluded that 2-tetralone exhibits significantly higher reactivity and is more thermally unstable than this compound , both in thermal and catalytic conversions.[2]
Experimental Workflow for Comparative Catalytic Conversion
Caption: Workflow for comparing the catalytic conversion of tetralones.
Involvement in Biological Signaling Pathways
Tetralone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of This compound have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase.
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in the immune response. The tautomerase activity of MIF is implicated in its pro-inflammatory functions. By inhibiting this enzymatic activity, this compound derivatives can attenuate macrophage activation, leading to a reduction in the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide, and pro-inflammatory cytokines. This makes them promising candidates for the development of anti-inflammatory drugs.
Signaling Pathway of MIF Inhibition by this compound Derivatives
Caption: Inhibition of the MIF signaling pathway by this compound derivatives.
Conclusion
-
Enolate Formation: 2-Tetralone offers the potential for regioselective enolate formation (kinetic vs. thermodynamic), with the benzylic enolate being particularly stable and readily formed. This compound forms a single enolate.
-
Reactivity: Experimental evidence under catalytic conditions indicates that 2-tetralone is significantly more reactive and thermally less stable than this compound .[2] Theoretical considerations suggest 2-tetralone may also be slightly more reactive in standard reduction reactions due to its non-conjugated carbonyl group and more susceptible to oxidation at its benzylic position.
-
Biological Activity: Derivatives of this compound are notable for their ability to inhibit MIF tautomerase, thereby modulating inflammatory pathways.
This comparative guide highlights the key differences in reactivity between these two isomers, providing a foundation for their strategic use in chemical synthesis and drug discovery. Further direct comparative studies under a broader range of reaction conditions would be invaluable to the research community.
References
Unveiling Molecular Architectures: A Comparative Guide to the Structural Confirmation of 1-Tetralone Derivatives Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of 1-tetralone (B52770) derivatives, showcasing the power of single-crystal X-ray crystallography in elucidating their structural intricacies. We present supporting experimental data, detailed methodologies, and a visual workflow to facilitate a deeper understanding of this critical analytical technique.
This compound and its derivatives represent a significant class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Their therapeutic potential is intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets. X-ray crystallography stands as the gold standard for unambiguously determining molecular structures, providing precise measurements of bond lengths, bond angles, and torsion angles.[2] This guide delves into the crystallographic analysis of various this compound derivatives, offering a comparative perspective on their solid-state conformations.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes key crystallographic parameters for a selection of this compound derivatives, illustrating the influence of different substituents on their crystal packing and molecular geometry. The data reveals variations in crystal systems, space groups, and unit cell dimensions, which are direct consequences of the different intermolecular interactions and packing efficiencies adopted by each derivative.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| anti-2-Hydroxy-2-methyl-1-tetralone oxime (Conformer A) | C₁₁H₁₃NO₂ | Triclinic | P-1 | 7.032(1) | 7.372(1) | 13.008(3) | 98.66(3) | 101.99(3) | 108.33(3) | 605.7(2) | 2 |
| (E)-2-(4-Methoxybenzylidene)-1-tetralone | C₁₈H₁₆O₂ | Monoclinic | P2₁/c | 11.459(2) | 9.033(2) | 13.595(3) | 90 | 108.93(3) | 90 | 1327.8(5) | 4 |
| (E)-2-(4-Chlorobenzylidene)-1-tetralone | C₁₇H₁₃ClO | Orthorhombic | Pbca | 16.931(4) | 8.123(2) | 19.034(4) | 90 | 90 | 90 | 2615.1(9) | 8 |
| (E)-2-(4-Nitrobenzylidene)-1-tetralone | C₁₇H₁₃NO₃ | Monoclinic | P2₁/n | 7.689(2) | 13.456(3) | 13.012(3) | 90 | 96.67(3) | 90 | 1338.8(5) | 4 |
Note: This data is compiled from various crystallographic studies. The values in parentheses represent the standard uncertainty.
The analysis of these structures reveals significant conformational differences. For instance, anti-2-Hydroxy-2-methyl-1-tetralone oxime exhibits conformational polymorphism, with two distinct conformers present in the asymmetric unit, one with an equatorial hydroxyl group and the other with an axial hydroxyl group.[3] This directly impacts the hydrogen bonding networks within the crystal lattice. In contrast, the (E)-2-(benzylidene)-1-tetralone derivatives are generally not planar, with notable dihedral angles between the phenyl and tetralone ring systems.[3] The cyclohexene (B86901) ring in these derivatives also commonly displays a puckered conformation.[3]
Experimental Workflow for Structural Confirmation
The process of determining the crystal structure of a this compound derivative by X-ray crystallography follows a well-defined workflow, from synthesis to the final refined structure. The following diagram illustrates the key stages involved.
Caption: Experimental workflow for X-ray crystallography of this compound derivatives.
Detailed Experimental Protocols
The successful crystallographic analysis of this compound derivatives hinges on meticulous experimental procedures. Below are generalized protocols for key stages of the process.
Synthesis and Crystallization
The synthesis of this compound derivatives, such as the (E)-2-(benzylidene)-1-tetralones, is often achieved through a Claisen-Schmidt condensation reaction.[3][4] This involves the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base.
General Synthesis Protocol for (E)-2-(benzylidene)-1-tetralone Derivatives:
-
Dissolve equimolar amounts of this compound and the corresponding substituted benzaldehyde in a suitable solvent, such as ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction.[3][4]
For other derivatives, such as anti-2-Hydroxy-2-methyl-1-tetralone oxime, the synthesis involves the reaction of the parent tetralone with hydroxylamine (B1172632) hydrochloride.[3] The resulting diastereomeric mixture may require separation by techniques like flash chromatography before crystallization.[3] Single crystals are typically grown by slow evaporation of a solution of the purified compound.[3]
X-ray Data Collection and Structure Refinement
The collection of high-quality diffraction data is crucial for an accurate structure determination.
Data Collection Protocol:
-
A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
The unit cell parameters and crystal system are determined from initial diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. The exposure time and oscillation angle per frame are optimized to obtain good signal-to-noise ratios.[5]
Structure Solution and Refinement Protocol:
-
The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The atomic positions and displacement parameters of the model are refined against the experimental data using full-matrix least-squares techniques.
-
Difference Fourier maps are calculated to locate any missing atoms (e.g., hydrogen atoms).
-
The final model is validated using various crystallographic criteria to ensure its quality and accuracy.
Conclusion
X-ray crystallography provides unparalleled insight into the three-dimensional structure of this compound derivatives. The comparative data presented here highlights the subtle yet significant influence of substituents on the molecular conformation and crystal packing of these compounds. The detailed experimental protocols and workflow diagram serve as a valuable resource for researchers, enabling the reproducible and accurate structural characterization of novel this compound derivatives. This fundamental structural knowledge is indispensable for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
References
- 1. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. rigaku.com [rigaku.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
1-Tetralone vs. Indanone: A Comparative Guide for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of a foundational scaffold is a critical decision in the design and synthesis of novel bioactive molecules. Both 1-tetralone (B52770) and 1-indanone (B140024), bicyclic ketones with a fused benzene (B151609) ring, serve as invaluable starting materials. This guide provides an objective comparison of their performance in various synthetic transformations, supported by experimental data, to aid in the selection of the optimal building block for your research.
At a Glance: Key Structural and Reactivity Differences
| Feature | This compound | 1-Indanone |
| Structure | Benzo-fused cyclohexanone | Benzo-fused cyclopentanone |
| Ring Strain | Lower | Higher |
| Alpha-Protons | More flexible, less acidic | More rigid, more acidic |
| Reactivity | Generally less reactive in enolization | More reactive in enolization |
| Key Applications | Synthesis of sertraline, propranolol, and various anticancer and anti-inflammatory agents.[1][2][3] | Synthesis of indinavir, rasagiline, and a wide range of fused and spirocyclic bioactive compounds.[4][5][6] |
Performance in Key Synthetic Reactions
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a fundamental method for the synthesis of both this compound and 1-indanone from their respective precursors, 4-arylbutanoic acids and 3-arylpropanoic acids. A study on a green synthesis approach using metal triflates as catalysts under microwave irradiation provides comparative yields for various substituted derivatives.[7]
| Precursor | Product | Catalyst | Yield (%) |
| 4-Phenylbutanoic acid | This compound | Tb(OTf)₃ | 92% |
| 3-Phenylpropanoic acid | 1-Indanone | Tb(OTf)₃ | 85% |
| 4-(4-Methoxyphenyl)butanoic acid | 6-Methoxy-1-tetralone | Tb(OTf)₃ | 95% |
| 3-(4-Methoxyphenyl)propanoic acid | 5-Methoxy-1-indanone | Tb(OTf)₃ | 88% |
Generally, the cyclization to form the six-membered ring of this compound precursors proceeds with slightly higher yields compared to the formation of the five-membered ring of 1-indanone precursors under these conditions.[7]
Claisen-Schmidt Condensation
The Claisen-Schmidt (aldol) condensation is a widely used carbon-carbon bond-forming reaction. The reactivity of the α-protons is a key factor in this reaction.
| Ketone | Aldehyde | Product | Yield (%) |
| 1-Indanone | 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxybenzylidene)-1-indanone | ~90% (Solvent-free) |
| This compound | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Tetralone-linked pyrazole (B372694) chalcone (B49325) | 90% |
Synthesis of Heterocyclic Scaffolds
Both this compound and 1-indanone are versatile precursors for a variety of heterocyclic compounds.
Pyrazole Synthesis
A recent study detailed the green synthesis of tetralone-linked pyrazole chalcones via a Claisen-Schmidt condensation, affording high yields.[9] While a direct comparative study with 1-indanone was not performed, the synthesis of pyrazoles from 1,3-dicarbonyl compounds (which can be derived from both ketones) and hydrazines is a well-established method.[10][11][12]
Quinoline Synthesis
This compound can be used in multicomponent reactions to synthesize acridine (B1665455) derivatives, which are structurally related to quinolines.[13]
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Acylation[7]
A mixture of the arylalkanoic acid (1 mmol), a catalytic amount of metal triflate (e.g., Tb(OTf)₃, 5 mol%), and an ionic liquid (e.g., [bmim]OTf, 1 mL) is subjected to microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The ionic liquid/catalyst phase can often be recovered and reused.
General Procedure for Claisen-Schmidt Condensation[9]
A mixture of the ketone (this compound or 1-indanone, 1 mmol), an aromatic aldehyde (1 mmol), and a base (e.g., 10% NaOH solution, 2 mL) in a green solvent such as PEG-400 (15 mL) is stirred at a slightly elevated temperature (40-50 °C) for a specified time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and recrystallized.
Signaling Pathways and Logical Relationships
The decision to use this compound versus 1-indanone can be guided by the desired final structure and the reactivity required. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting this compound vs. 1-indanone.
Reaction Workflow: Friedel-Crafts Acylation for Scaffold Synthesis
The synthesis of this compound and 1-indanone via intramolecular Friedel-Crafts acylation follows a similar mechanistic pathway, as illustrated below.
Caption: Comparative workflow of Friedel-Crafts acylation.
Conclusion
Both this compound and 1-indanone are highly versatile and valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals. The choice between them often depends on the specific target molecule and the desired ring size of the core structure. This compound precursors generally provide slightly higher yields in intramolecular Friedel-Crafts acylations, while the increased acidity of the α-protons in 1-indanone can influence its reactivity in condensation reactions. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 13. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
A Comparative Guide to Catalysts for 1-Tetralone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 1-tetralone (B52770) to 1,2,3,4-tetrahydronaphthalen-1-ol (1-tetralol) is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry where the tetralol moiety serves as a key structural motif in a variety of therapeutic agents. The efficiency and selectivity of this reduction are highly dependent on the choice of catalyst. This guide provides a comparative overview of common catalysts employed for this reaction, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Hydrogenation Catalysts
The selection of a catalyst for this compound hydrogenation involves a trade-off between reactivity, selectivity, cost, and the desired stereochemical outcome. Noble metal catalysts such as Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) are highly effective, often operating under mild conditions. Non-precious metal catalysts, most notably Raney Nickel, offer a cost-effective alternative, though sometimes requiring more forcing conditions. For asymmetric synthesis, chiral catalysts, often based on Ru, Rh, or Iridium (Ir), are employed to produce enantiomerically enriched 1-tetralol.
The following table summarizes the performance of various catalytic systems for the hydrogenation of this compound.
| Catalyst Type | Catalyst Example | Support/Ligand | Temperature (°C) | Pressure (MPa) | Solvent | Key Outcomes |
| Noble Metal | 5% Ru/C | Carbon | 25 - 80 | 1 - 5 | Alcohols, THF | High activity and selectivity for 1-tetralol. |
| 5% Pd/C | Carbon | 25 - 100 | 1 - 5 | Alcohols, EtOAc | Effective, but may lead to over-reduction to tetralin at higher temperatures. | |
| [Rh(COD)Cl]₂ | (R,R)-Ph-BPE | 25 - 50 | 1 - 4 | Toluene, MeOH | High enantioselectivity in asymmetric hydrogenation. | |
| Non-Precious Metal | Raney Nickel | - | 170 - 250 | 3.0 - 5.0 | Toluene or neat | Cost-effective, high conversion but may require high temperatures and pressures.[1] |
| Asymmetric | Ru-TsDPEN complexes | TsDPEN | 25 - 60 | 1 - 10 | Methanol | Excellent enantioselectivity (up to 97% ee) for simple ketones.[2] |
| Iridium(III) Complex | Chiral Diamine | Room Temp | Transfer | Isopropanol | High yields and enantioselectivity via asymmetric transfer hydrogenation.[3] |
Experimental Protocols
Below are representative experimental protocols for the hydrogenation of this compound using heterogeneous and asymmetric transfer catalysis.
General Protocol for Heterogeneous Hydrogenation with Raney Nickel
This procedure is based on the conditions described for the hydrogenation of naphthols, which can be adapted for this compound.[1]
-
Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water or another solvent. The required amount of catalyst should be carefully washed with the reaction solvent to remove any residual water.
-
Reaction Setup: A high-pressure autoclave is charged with this compound, the solvent (e.g., toluene, or the reaction can be run neat), and the prepared Raney Nickel catalyst. The mass ratio of Raney Nickel to this compound can range from 0.01:1 to 0.05:1.[1]
-
Inerting: The autoclave is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: The vessel is then pressurized with hydrogen to the desired pressure (3.0-5.0 MPa). The reaction mixture is heated to the target temperature (170-250 °C) with vigorous stirring.[1] The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure, and the crude 1-tetralol can be purified by distillation or chromatography.
General Protocol for Asymmetric Transfer Hydrogenation
This protocol is a generalized procedure based on modern methods using iridium catalysts.[3]
-
Catalyst Solution Preparation: In a nitrogen-purged glovebox, the chiral Iridium(III) catalyst and a base (e.g., sodium isopropoxide) are dissolved in the hydrogen-donor solvent (e.g., isopropanol).
-
Reaction Setup: In a separate flask, this compound is dissolved in isopropanol.
-
Hydrogenation: The catalyst solution is transferred to the substrate solution via cannula. The reaction mixture is stirred at room temperature under an inert atmosphere.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the enantiomerically enriched 1-tetralol.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a laboratory-scale catalytic hydrogenation of this compound.
Signaling Pathways and Logical Relationships
The choice of catalyst and reaction conditions is governed by the desired outcome. The following diagram illustrates the decision-making process for selecting a suitable catalytic system.
References
- 1. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of 1-Tetralone Nitration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nitration of 1-tetralone (B52770) is a foundational reaction in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and other bioactive molecules. The regioselectivity of this reaction—the preferential formation of one constitutional isomer over another—is highly dependent on the reaction conditions, suggesting a delicate interplay of competing mechanistic pathways. This guide provides an objective comparison of the validated mechanisms governing the nitration of this compound, supported by experimental data and theoretical insights.
Performance Comparison of Nitration Protocols
The product distribution of the nitration of this compound is a sensitive function of the nitrating agent, solvent, temperature, and reaction time. Below is a summary of quantitative data from various experimental setups, highlighting the yields of the two primary products: 5-nitro-1-tetralone and 7-nitro-1-tetralone (B1293709).
| Nitrating Agent/System | Solvent | Temperature (°C) | Time | Yield of 5-nitro-1-tetralone (%) | Yield of 7-nitro-1-tetralone (%) | Reference |
| H₂SO₄/HNO₃ | - | -15 to ambient | 45 min | 26 | 55 | [1] |
| Fuming HNO₃ | - | < 8 | 20 min | - | Exclusive product | [1] |
| NH₄NO₃/TFAA | Dichloromethane | Cooling mixture | - | - | 58 | [1] |
| HNO₃/AcOH | Acetic Acid | Room Temp. | - | - | Major product | [1] |
| Cu(NO₃)₂/Ac₂O | Diethyl ether | Room Temp. | - | 1:1 ratio with 8-nitro isomer | - | [1] |
Table 1: Comparison of Experimental Conditions and Product Yields for the Nitration of this compound. [1]
Mechanistic Insights: Kinetic vs. Thermodynamic Control
The regioselectivity observed in the nitration of this compound can be rationalized by considering the principles of kinetic and thermodynamic control. The carbonyl group of this compound is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C5 and C7).
-
Kinetic Control: At lower temperatures and with milder reagents, the reaction is under kinetic control, meaning the product that is formed fastest is the major product. This is typically the pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and with stronger acids, the reaction can become reversible, allowing for equilibration of the intermediates. Under these conditions, the most stable product, the thermodynamic product, will be the major isomer.
The Role of the Intermediate σ-Complex
The nitration of an aromatic ring proceeds through a high-energy intermediate known as a σ-complex or Wheland intermediate. The stability of this intermediate is a crucial factor in determining the reaction pathway. The positive charge in the σ-complex is delocalized across the ring, and the relative stability of the different possible σ-complexes (leading to 5-nitro, 7-nitro, and other isomers) will influence the product distribution.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanistic pathways for the nitration of this compound and a general workflow for validating these mechanisms.
Caption: Competing pathways for the nitration of this compound.
Caption: Workflow for validating reaction mechanisms.
Detailed Experimental Protocols
The following are representative experimental protocols for the nitration of this compound, adapted from the literature.
Protocol 1: Nitration with H₂SO₄/HNO₃[1]
-
Preparation of Nitrating Mixture: A pre-chilled mixture of concentrated sulfuric acid and nitric acid is prepared.
-
Reaction: this compound is slowly added to the nitrating mixture at a controlled temperature (e.g., -15°C).
-
Quenching: The reaction mixture is poured onto ice.
-
Workup: The product is extracted with an organic solvent, washed, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography to separate the isomers.
Protocol 2: Nitration with Fuming Nitric Acid[1]
-
Reaction: Fuming nitric acid is added dropwise to this compound at a temperature below 8°C.
-
Quenching: The reaction is quenched by pouring it into ice water.
-
Workup: The precipitated product is filtered, washed with water, and dried.
Conclusion
The regioselectivity of the nitration of this compound is a classic example of the competition between kinetic and thermodynamic reaction control. By carefully selecting the reaction conditions, chemists can favor the formation of either the 7-nitro (kinetic) or 5-nitro (thermodynamic) product. While experimental data provides a clear picture of the product distributions under various conditions, further computational studies on the this compound system are warranted to provide a more quantitative understanding of the transition states and intermediates that govern these important transformations. This knowledge is critical for the rational design of synthetic routes to novel and potent pharmaceutical agents.
References
A Researcher's Guide to Cross-Referencing NMR Data of Substituted 1-Tetralones
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Substituted 1-tetralones are a significant class of compounds with diverse biological activities, making the accurate interpretation of their Nuclear Magnetic Resonance (NMR) data crucial. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a range of substituted 1-tetralones, offering a valuable cross-referencing tool to support experimental work.
Comparative NMR Data of Substituted 1-Tetralones
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of substituents onto the 1-tetralone (B52770) scaffold induces predictable changes in the ¹H and ¹³C NMR spectra, providing key insights into the position and nature of the substituent. Below are tables summarizing the NMR data for unsubstituted this compound and several of its substituted derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted 1-Tetralones in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Other Protons |
| This compound | 2.63 (t) | 2.15 (m) | 2.96 (t) | 8.03 (dd) | 7.31 (td) | 7.49 (td) | 7.25 (d) | - |
| 5-Methoxy-1-tetralone | 2.62 (t) | 2.09 (m) | 2.91 (t) | - | 6.90 (d) | 7.29 (t) | 6.78 (d) | 3.86 (s, OCH₃) |
| 6-Methoxy-1-tetralone | 2.60 (t) | 2.12 (m) | 2.92 (t) | 7.99 (d) | - | 6.87 (dd) | 7.08 (d) | 3.84 (s, OCH₃) |
| 7-Methoxy-1-tetralone | 2.59 (t) | 2.11 (m) | 2.90 (t) | 7.50 (d) | 7.05 (dd) | - | 6.82 (d) | 3.85 (s, OCH₃) |
| 5-Nitro-1-tetralone | 2.78 (t) | 2.25 (m) | 3.21 (t) | - | 7.85 (d) | 7.68 (t) | 8.24 (d) | - |
| 6-Nitro-1-tetralone | 2.71 (t) | 2.23 (m) | 3.06 (t) | 8.85 (d) | - | 8.32 (dd) | 7.42 (d) | - |
| 7-Nitro-1-tetralone | 2.68 (t) | 2.20 (m) | 3.01 (t) | 8.09 (d) | 8.25 (dd) | - | 7.82 (d) | - |
| 2-Methyl-1-tetralone | 2.55-2.65 (m) | 1.80-1.90 (m), 2.15-2.25 (m) | 2.90-3.00 (m) | 8.00 (d) | 7.28 (t) | 7.45 (t) | 7.20 (d) | 1.25 (d, CH₃) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), td (triplet of doublets), and m (multiplet).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted 1-Tetralones in CDCl₃
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons |
| This compound | 198.2 | 39.3 | 23.3 | 29.7 | 133.2 | 126.6 | 128.8 | 132.8 | 126.2 | 144.6 | - |
| 5-Methoxy-1-tetralone | 197.5 | 39.0 | 22.9 | 20.9 | 121.3 | 158.7 | 115.3 | 134.1 | 117.8 | 146.8 | 55.6 (OCH₃) |
| 6-Methoxy-1-tetralone | 197.0 | 39.4 | 23.2 | 30.0 | 126.2 | 113.3 | 163.2 | 112.7 | 130.4 | 147.1 | 55.5 (OCH₃) |
| 7-Methoxy-1-tetralone | 197.1 | 39.5 | 23.4 | 29.3 | 135.2 | 128.9 | 110.1 | 158.9 | 114.2 | 138.8 | 55.4 (OCH₃) |
| 5-Nitro-1-tetralone | 195.9 | 38.7 | 22.5 | 28.9 | 130.1 | 149.2 | 124.5 | 137.8 | 123.1 | 145.9 | - |
| 6-Nitro-1-tetralone | 196.2 | 38.9 | 22.8 | 29.3 | 134.8 | 124.1 | 148.5 | 122.7 | 128.3 | 150.1 | - |
| 7-Nitro-1-tetralone | 196.5 | 39.1 | 23.0 | 29.5 | 134.2 | 128.0 | 123.5 | 149.0 | 125.8 | 145.3 | - |
Experimental Protocols
A generalized procedure for the acquisition of NMR data for substituted 1-tetralones is outlined below. Specific parameters may need to be optimized for individual compounds and available instrumentation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to serve as a reference for chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum at room temperature.
-
Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
Visualization of the Research Workflow
The synthesis and characterization of substituted 1-tetralones typically follow a structured workflow. The following diagram, generated using the DOT language, illustrates this logical progression.
References
Efficacy of 1-Tetralone-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-tetralone (B52770) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of biological targets implicated in various diseases. This guide provides a comparative analysis of the efficacy of this compound-based inhibitors against three key targets: Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Macrophage Migration Inhibitory Factor (MIF). The information is compiled from recent studies to aid in the evaluation and development of novel therapeutic agents.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of various this compound derivatives against MAO-A, MAO-B, AChE, and MIF are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. This compilation brings together data from studies focusing on different sets of derivatives, highlighting the most potent compounds identified for each target.
Monoamine Oxidase (MAO) Inhibition
This compound derivatives have been extensively investigated as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.[1][2] Inhibition of these enzymes is a key strategy in the treatment of neurological disorders like Parkinson's disease and depression.[3]
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 1h | MAO-A | 0.036 | - | [4] |
| MAO-B | 0.0011 | 32.7 | [4] | |
| 1f | MAO-B | 0.0012 | >8333 | [4] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 1.29 | - | [2] |
| MAO-B | 0.0045 | 287 | [2] | |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | - | [2] |
| MAO-B | 0.078 | 0.31 | [2] |
Multifunctional Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) Inhibition
A series of α,β-unsaturated carbonyl-based tetralone derivatives has been evaluated for their potential as multifunctional agents for the treatment of Alzheimer's disease, targeting both cholinergic and monoaminergic systems.
| Compound | Target | IC50 (µM) | Reference |
| 3f | AChE | 0.045 ± 0.02 | |
| MAO-B | 0.88 ± 0.12 |
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
E-2-arylmethylene-1-tetralone derivatives have been identified as inhibitors of the tautomerase activity of MIF, a pro-inflammatory cytokine involved in various inflammatory diseases.[5][6]
| Compound | Target | IC50 (µM) | Reference |
| Compound 24 | MIF (ketonase) | 1.2 ± 0.2 | [7] |
| Compound 26 | MIF (ketonase) | 2.1 ± 0.4 | [7] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of this compound derivatives against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric method.
General Workflow for MAO Inhibition Assay
Caption: Workflow for MAO inhibition assay.
Protocol Details:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine for a spectrophotometric assay or a luminogenic substrate for a luminescence-based assay (e.g., MAO-Glo™).
-
Assay Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of the this compound inhibitor.
-
In a 96-well plate, add the assay buffer, MAO enzyme, and inhibitor solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance or fluorescence over time.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to determine AChE activity.
General Workflow for Ellman's Method
Caption: Workflow for AChE inhibition assay.
Protocol Details:
-
Enzyme Source: Acetylcholinesterase from electric eel or human recombinant.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Procedure:
-
Prepare serial dilutions of the this compound inhibitor.
-
In a 96-well plate, add phosphate buffer, DTNB, AChE enzyme, and the inhibitor solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at different time points.
-
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 values from the dose-response curve.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
The tautomerase activity of MIF can be measured spectrophotometrically by monitoring the conversion of a substrate.
General Workflow for MIF Tautomerase Assay
References
- 1. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking of Synthetic Routes to 1-Tetralone
For Researchers, Scientists, and Drug Development Professionals
1-Tetralone (B52770) is a crucial bicyclic ketone intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its structural motif is found in numerous natural products and is a key building block for various medicinal agents. The efficient and scalable synthesis of this compound and its derivatives is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of several prominent synthetic routes to this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, reaction efficiency, and tolerance to various functional groups. Below is a summary of key quantitative data for the most common synthetic strategies.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoic acid | Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA) | 1 - 3 hours | 80 - 100 | 85 - 95+ | High yields, readily available starting materials, straightforward procedure. | Requires strong acids which can be corrosive and difficult to handle on a large scale. |
| Haworth Synthesis (via Friedel-Crafts) | Benzene, Succinic anhydride | AlCl₃, then Zn(Hg)/HCl, then PPA/H₂SO₄ | Multi-step | Various | ~70 (overall) | Utilizes simple and inexpensive starting materials. | Multi-step process can be time-consuming and may result in lower overall yields. |
| Hydrogenation of 1-Naphthol (B170400) | 1-Naphthol | Raney Nickel, H₂ | 7 - 20 hours | 170 - 250 | 65 - 73 | Good yields, uses a commercially available starting material. | Requires high pressure and temperature, specialized equipment (autoclave) needed. |
| Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 1,2,3,4-Tetrahydronaphthalene | Cr³⁺ or Cu²⁺ salts, Air/O₂ | Variable | ~130 | Variable | Utilizes an inexpensive starting material and oxidant (air). | Often produces a mixture of this compound and 1-tetralol, which can be difficult to separate due to similar boiling points. Selectivity can be an issue. |
| Tandem Oxidative Ring-Opening/Cyclization | Substituted cyclobutanols | Ce(IV) salts | < 1 minute | 0 | Good to High | Extremely rapid reaction, mild conditions. | Starting materials (cyclobutanols) may not be as readily available as those for other routes. |
Experimental Protocols
Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoic Acid
This method is one of the most common and high-yielding laboratory-scale syntheses of this compound.
Procedure:
-
To a flask equipped with a mechanical stirrer and a heating mantle, add 4-phenylbutanoic acid (1 equivalent).
-
Slowly add polyphosphoric acid (PPA) or methanesulfonic acid (MSA) (typically 10-20 equivalents by weight) to the starting material.
-
Heat the mixture with stirring to 80-100°C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will often precipitate as a solid or can be extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1][2]
Hydrogenation of 1-Naphthol
This method is suitable for larger-scale synthesis but requires specialized high-pressure equipment.
Procedure:
-
In a high-pressure autoclave, dissolve 1-naphthol (1 equivalent) in a suitable solvent such as toluene.
-
Add Raney nickel catalyst (typically 0.01-0.05 equivalents by weight).
-
Seal the autoclave and purge with nitrogen gas 2-5 times.
-
Pressurize the vessel with hydrogen gas to 3.0-5.0 MPa.
-
Heat the reaction mixture to 170-250°C and maintain the hydrogen pressure for 7-20 hours with vigorous stirring.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The filtrate, containing a mixture of products, is typically washed with an aqueous alkali solution to remove any unreacted 1-naphthol.
-
The organic layer is then washed with water, dried, and the solvent is removed. The crude product is purified by vacuum distillation to yield this compound.[3]
Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
This industrial method utilizes the autoxidation of tetralin.
Procedure:
-
Charge a reaction vessel with 1,2,3,4-tetrahydronaphthalene.
-
Add a catalytic amount of a metal salt, such as chromium(III) or copper(II) acetate.
-
Heat the mixture to approximately 130°C.
-
Introduce a stream of air or oxygen into the reaction mixture.
-
The reaction is typically run continuously in an industrial setting. The reaction mixture will contain this compound, unreacted tetralin, and the primary byproduct, 1-tetralol.
-
Separation of this compound from 1-tetralol is challenging due to their close boiling points and often requires further chemical treatment or specialized distillation techniques.[4]
Synthetic Routes Comparison
Caption: Comparative workflow of major synthetic routes to this compound.
Logical Relationships of Synthetic Pathways
Caption: Logical relationships between precursor types and synthetic strategies for this compound.
References
The Evolving Landscape of Isotopic Labeling: A Comparative Look at 1-Tetralone and Established Methodologies
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for tracing the metabolic fate of compounds and quantifying molecules in complex mixtures. While established methods like SILAC and TMT dominate the proteomics field, the potential application of isotopically labeled small molecules, such as 1-Tetralone, as internal standards and tracers in metabolomics and drug metabolism studies warrants a comparative exploration. This guide provides an objective comparison of the hypothetical use of isotopically labeled this compound with widely-used isotopic labeling strategies, supported by general experimental principles.
Comparative Analysis of Isotopic Labeling Strategies
Isotopic labeling techniques are broadly categorized by their application, such as in quantitative proteomics or metabolic flux analysis. Here, we compare the potential use of isotopically labeled this compound with established methods in these areas.
Table 1: Comparison of Isotopic Labeling Strategies
| Feature | Isotopically Labeled this compound (Hypothetical) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Tandem Mass Tags (TMT) |
| Principle | Introduction of a known quantity of isotopically labeled this compound as an internal standard for mass spectrometry-based quantification of unlabeled this compound or its metabolites. | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled) into proteins in living cells. | Chemical labeling of primary amines in peptides with isobaric tags that have different reporter ion masses upon fragmentation. |
| Primary Application | Drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, and as an internal standard for analytical chemistry. | Quantitative proteomics, studying protein expression, post-translational modifications, and protein-protein interactions in cultured cells. | Multiplexed quantitative proteomics, allowing for the simultaneous analysis of multiple samples. |
| Advantages | High accuracy for quantifying a specific molecule and its metabolites; can be synthesized with various isotopes (e.g., ²H, ¹³C). | High accuracy and precision as labeling is incorporated metabolically, minimizing experimental variability.[1] | High multiplexing capacity, enabling comparison of up to 18 samples in a single experiment.[2] |
| Limitations | Limited to the analysis of this compound and its direct derivatives; does not provide global information on other molecules. | Primarily applicable to actively dividing cells in culture; not suitable for tissue samples or biofluids.[1] | Can suffer from ratio compression, underestimating large changes in protein abundance.[1] |
| Detection Method | Mass Spectrometry (MS). | Mass Spectrometry (MS). | Tandem Mass Spectrometry (MS/MS). |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound, for instance, with deuterium (B1214612), can be achieved through various organic synthesis methods. One potential approach is the catalytic H-D exchange reaction.
Protocol: Deuterium Labeling of this compound via Catalytic Exchange
-
Catalyst Preparation: Prepare a palladium on carbon (Pd/C) catalyst.
-
Reaction Setup: In a reaction vessel, combine this compound, the Pd/C catalyst, and a deuterium source, such as deuterium oxide (D₂O).
-
Reaction Conditions: Heat the mixture under an inert atmosphere for a specified period to facilitate the hydrogen-deuterium exchange.
-
Purification: After the reaction, the deuterated this compound is purified using standard techniques like column chromatography.
-
Characterization: The level and position of deuterium incorporation are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Sample Preparation and Mass Spectrometry Analysis
The following is a generalized protocol for using isotopically labeled this compound as an internal standard in a biological matrix.
-
Sample Collection: Collect the biological samples of interest (e.g., plasma, urine, tissue homogenate).
-
Spiking with Internal Standard: Add a known amount of the synthesized isotopically labeled this compound to each sample.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound and its metabolites from the sample matrix.
-
Derivatization (Optional): To improve chromatographic separation and mass spectrometric detection, the extracted analytes can be chemically derivatized.[3][4][5][6]
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The unlabeled (endogenous) and labeled (internal standard) this compound will co-elute but will be distinguished by their mass-to-charge ratio.
-
Quantification: The concentration of the unlabeled this compound in the original sample is calculated by comparing its peak area to the peak area of the known amount of the labeled internal standard.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and metabolic pathways.
Caption: Workflow for the synthesis of deuterium-labeled this compound.
Caption: General workflow for quantitative analysis using an isotopic internal standard.
Caption: A simplified, hypothetical metabolic pathway for this compound.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromsoc.jp [chromsoc.jp]
- 4. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Absolute Configuration of Chiral 1-Tetralone Products
For researchers and professionals in drug development and chemical sciences, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. Chiral 1-tetralone (B52770) derivatives are prevalent scaffolds in medicinal chemistry, and their biological activity is often enantiomer-dependent. This guide provides a comparative overview of the most common and reliable analytical techniques used to assign the absolute stereochemistry of these important compounds. We will delve into the principles, experimental protocols, and data interpretation for X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the NMR-based Mosher's method, offering supporting data and visual workflows to aid in methodological selection.
Comparison of Key Techniques
The choice of method for determining the absolute configuration of a chiral this compound product depends on several factors, including the physical state of the sample, the presence of chromophores, the availability of both enantiomers, and the desired level of certainty. The following table summarizes the key aspects of each technique.
| Technique | Principle | Sample Requirements | Key Quantitative Data | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal (typically >0.1 mm). | Atomic coordinates, Flack parameter.[1] | Provides unambiguous absolute configuration.[2][3] | Crystal growth can be challenging or impossible.[4] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] | 5-15 mg of sample, soluble in a suitable IR solvent (e.g., CDCl₃, CCl₄).[6] | Differential absorbance (ΔA) as a function of wavenumber (cm⁻¹). | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[6][7] | Requires quantum chemical calculations for spectral interpretation; can be time-consuming.[8] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9] | ~1 mg of sample, soluble in a UV-transparent solvent. | Molar ellipticity ([θ]) or differential molar extinction coefficient (Δε) as a function of wavelength (nm).[10] | High sensitivity, requires small sample amounts. | Requires a chromophore near the stereocenter; interpretation can be complex and often requires computational support.[11] |
| Mosher's Method (NMR) | Derivatization of a chiral secondary alcohol (1-tetralol) with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters with distinct ¹H NMR chemical shifts.[12][13] | 1-5 mg of the corresponding chiral 1-tetralol.[14] | Chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. | Does not require specialized equipment beyond a standard NMR spectrometer.[4] | Indirect method requiring chemical derivatization; interpretation can be ambiguous for conformationally flexible systems.[15] |
Experimental Protocols and Data Interpretation
Below are detailed methodologies for each technique, providing a practical guide for researchers.
X-ray Crystallography
This technique offers the most definitive assignment of absolute configuration, provided a suitable single crystal can be obtained. The key is the anomalous dispersion effect, which allows for the determination of the absolute structure.[1]
Experimental Protocol:
-
Crystallization: Dissolve the purified chiral this compound derivative in a suitable solvent or solvent system. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring to measure Friedel pairs (reflections h,k,l and -h,-k,-l) to a high resolution. The choice of X-ray wavelength (e.g., Cu Kα or Mo Kα) can be critical, especially for light-atom structures.[16]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[17] A value near 0 with a small standard uncertainty provides high confidence in the assignment.
Data Presentation:
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Describes the crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | A chiral space group, indicating an enantiomerically pure sample. |
| Flack Parameter | 0.02(3) | A value close to 0 confirms the assigned absolute configuration with high confidence.[16] |
Workflow for X-ray Crystallography:
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a computationally predicted spectrum.[5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the chiral this compound in an appropriate deuterated or IR-transparent solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[8] Use a short pathlength (e.g., 100 µm) IR cell with BaF₂ or CaF₂ windows.
-
Spectral Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[7]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the this compound derivative using molecular mechanics.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths for the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate the predicted VCD spectrum by Boltzmann-averaging the spectra of the individual conformers. The spectrum for the opposite enantiomer is the mirror image.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[8]
Data Presentation:
| Experimental VCD (cm⁻¹) | Sign | Calculated VCD (R-enantiomer) (cm⁻¹) | Sign | Assignment |
| 1685 | + | 1688 | + | C=O stretch |
| 1450 | - | 1452 | - | CH₂ bend |
| 1280 | + | 1285 | + | C-C stretch |
| 1120 | - | 1123 | - | C-H bend |
Workflow for VCD Spectroscopy:
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a sensitive chiroptical technique that is particularly useful for molecules containing chromophores, such as the carbonyl and aromatic moieties in 1-tetralones.[10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the chiral this compound in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range (typically 200-400 nm for 1-tetralones).
-
Computational Modeling: Similar to VCD, perform a conformational analysis and then use Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and rotatory strengths for the low-energy conformers of one enantiomer. Generate a Boltzmann-averaged ECD spectrum.
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers. The sign and position of the Cotton effects in the experimental spectrum should match one of the calculated spectra, allowing for the assignment of the absolute configuration.[10]
Data Presentation:
| Experimental ECD (nm) | Sign of Cotton Effect | Calculated ECD (R-enantiomer) (nm) | Sign of Cotton Effect | Electronic Transition |
| ~320 | + | 325 | + | n → π |
| ~290 | - | 295 | - | π → π |
| ~250 | + | 255 | + | π → π* |
Workflow for ECD Spectroscopy:
Mosher's Method (NMR Spectroscopy)
This method is an indirect approach that requires the conversion of the chiral this compound to its corresponding 1-tetralol. The absolute configuration of the resulting secondary alcohol is then determined by NMR analysis of its diastereomeric Mosher's esters.[12][13]
Experimental Protocol:
-
Reduction of this compound: Reduce the chiral this compound to the corresponding 1-tetralol using a suitable reducing agent (e.g., NaBH₄). Purify the resulting alcohol.
-
Esterification:
-
In two separate reactions, react the chiral 1-tetralol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the (R)-MTPA and (S)-MTPA esters, respectively.[4]
-
Ensure the reactions go to completion and then purify the diastereomeric esters.
-
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
-
According to the established model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the 1-tetralol, and thus the original this compound.[15]
-
Data Presentation:
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Conclusion |
| H-2a | 2.15 | 2.25 | +0.10 | Positive Δδ |
| H-2b | 2.00 | 2.08 | +0.08 | Positive Δδ |
| H-4a | 2.90 | 2.80 | -0.10 | Negative Δδ |
| H-4b | 2.75 | 2.67 | -0.08 | Negative Δδ |
| H-8 | 7.80 | 7.75 | -0.05 | Negative Δδ |
Based on the sign convention of Δδ, the absolute configuration of the 1-tetralol can be determined.
Logical Relationship for Mosher's Method:
References
- 1. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. biotools.us [biotools.us]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 1-Tetralone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Tetralone, a common reagent in agricultural and pharmaceutical agent synthesis.
This compound is classified as harmful if swallowed and should be handled as hazardous waste.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. The following procedures are designed to provide clear, actionable guidance to mitigate these risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat.[5] | Protects against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][6] | Avoids inhalation of vapors or mists.[4] |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[4][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. Do not pour this compound down the drain or dispose of it with regular trash.[2][4][8]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
If mixing with other waste, ensure chemical compatibility to avoid violent reactions. This compound is incompatible with strong oxidizing agents.[3]
-
Keep the this compound waste stream separate from non-hazardous waste.
Step 2: Waste Accumulation and Storage
-
Use a suitable, closed container for waste accumulation.[4][7] The container should be in good condition and made of a material compatible with this compound.
-
Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, such as a chemical safety cabinet.[4][6]
-
Keep the container tightly closed when not in use.[4] If the original container is reused for waste, it must be carefully resealed to prevent leakage.[4]
Step 3: Accidental Spill and Leak Management
In the event of a spill, immediate and appropriate action is crucial.
-
Containment: Soak up the spill with an inert absorbent material such as dry sand or earth.[4][9]
-
Collection: Place the absorbent material into a suitable, closed container for disposal as hazardous waste.[3][4][7]
-
Environmental Protection: Prevent the spill from entering drains or waterways.[2][4]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[4][7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
-
Contaminated packaging and empty containers should also be treated as hazardous waste and disposed of accordingly.[4][7]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety and Logistics for Handling 1-Tetralone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 1-Tetralone, ensuring the protection of personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must meet EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against splashes and airborne particles. |
| Face Shield | To be worn in addition to goggles when there is a significant splash risk.[2] | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton gloves are recommended for the highest resistance to ketones.[3][4] Neoprene or Nitrile gloves may be suitable for incidental contact, but breakthrough times should be considered.[3][5] | Prevents skin contact with the hazardous chemical. Butyl rubber and Viton offer superior protection against ketones, while neoprene and nitrile provide moderate resistance.[3][4] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, and flame-resistant.[1] | Protects skin and personal clothing from contamination.[6] |
| Impervious Clothing | Required when there is a risk of significant exposure.[1] | Provides an additional layer of protection against splashes and spills. | |
| Respiratory Protection | Chemical Fume Hood | The primary engineering control to prevent inhalation exposure. All handling should be performed in a fume hood.[3] | A fume hood effectively removes vapors and mists from the work area. |
| Full-face Respirator | Use if exposure limits are exceeded or if irritation is experienced. Use a multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter.[1][7] | Provides respiratory protection when engineering controls are insufficient or during emergency situations. |
Safe Handling and Operational Plan
A systematic workflow is critical for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Step-by-Step Handling Procedures:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Put on all required PPE as detailed in Table 1.
-
Prepare the designated work area within a certified chemical fume hood.
-
-
Handling :
-
Post-Experiment Cleanup :
-
Decontaminate all glassware and equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with an appropriate solvent and absorbent pads. Dispose of these pads as hazardous waste.[6]
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye and face protection.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Spill Management:
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal.[2][3] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental and personnel safety.
Waste Management Workflow
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation :
-
This compound waste is classified as hazardous waste.
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container. The container must be marked with "Hazardous Waste" and the chemical name.
-
Contaminated solid waste, such as gloves, absorbent pads, and disposable lab coats, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area near the point of generation.
-
Ensure that waste containers are kept tightly closed except when adding waste.
-
-
Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Complete all required waste disposal forms as per your institution's and local regulations.
-
By adhering to these detailed safety and logistical procedures, you can ensure a safe working environment when handling this compound. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 2. wellbefore.com [wellbefore.com]
- 3. yourglovesource.com [yourglovesource.com]
- 4. safetyware.com [safetyware.com]
- 5. aibonsafety.com [aibonsafety.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
